molecular formula C9H15NO3 B2491991 Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate CAS No. 2361839-72-5

Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate

Cat. No.: B2491991
CAS No.: 2361839-72-5
M. Wt: 185.223
InChI Key: FQRXAIHABNSXAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate ( 2361839-72-5) is a high-purity piperidine derivative offered for research and development purposes. This compound, with a molecular formula of C9H15NO3 and a molecular weight of 185.22 g/mol, is characterized by its 5,5-dimethyl and ester-functionalized structure, which provides a versatile scaffold for chemical synthesis and exploration . As a building block in medicinal chemistry and drug discovery, this molecule is of significant interest for the construction of diverse chemical libraries. The oxopiperidine core, coupled with the methyl ester moiety, offers reactive handles for further synthetic modification, enabling researchers to develop novel compounds for various pharmaceutical and biological applications. The product is provided with a guaranteed purity of 95% and should be stored at room temperature in a sealed, dry environment to maintain stability . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-9(2)4-6(7(11)13-3)5-10-8(9)12/h6H,4-5H2,1-3H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQRXAIHABNSXAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CNC1=O)C(=O)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Methyl 6-oxopiperidine-3-carboxylate (CAS 958991-06-5)

Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Reader: This technical guide was developed to provide in-depth information on Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate (CAS 2361839-72-5). However, a comprehensive search of scientific literature and chemical databases yielded no specific information for this compound or its associated CAS number. Therefore, this guide will focus on the closely related and structurally similar parent compound, Methyl 6-oxopiperidine-3-carboxylate (CAS 958991-06-5) . The information presented herein for this analog provides a valuable framework for understanding the chemical class and can serve as a foundational resource for researchers.

Introduction and Strategic Importance

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its saturated, six-membered heterocyclic structure allows for diverse three-dimensional arrangements of substituents, making it a privileged scaffold for drug design. Methyl 6-oxopiperidine-3-carboxylate, as a functionalized piperidinone, represents a versatile building block for the synthesis of more complex molecules. The presence of a lactam, an ester, and a chiral center (in its enantiomerically pure forms) provides multiple points for chemical modification, enabling the exploration of structure-activity relationships in drug discovery programs.

The strategic importance of this and related piperidine-3-carboxylate derivatives lies in their potential as intermediates for a range of therapeutic targets. Research into substituted piperidines has shown activities including antimicrobial, anti-inflammatory, anticancer, and antidepressant properties.[1] Specifically, derivatives of piperidine-3-carboxamide have been investigated as potent inhibitors of Cathepsin K, a target for the treatment of osteoporosis.[3]

Physicochemical and Structural Properties

A clear understanding of the physicochemical properties of Methyl 6-oxopiperidine-3-carboxylate is fundamental for its application in synthesis and drug design. These properties influence its solubility, reactivity, and pharmacokinetic profile in potential drug candidates.

PropertyValueSource
CAS Number 958991-06-5[4][5]
Molecular Formula C₇H₁₁NO₃[4][6]
Molecular Weight 157.17 g/mol [4][6]
IUPAC Name methyl 6-oxopiperidine-3-carboxylate[4]
Physical Form Solid
Purity Typically ≥95-98%[6][7]
Storage Conditions Sealed in a dry environment at room temperature.
SMILES COC(=O)C1CCC(=O)NC1[4]
InChI Key YORUFIOEZHJAEZ-UHFFFAOYSA-N[4]

Synthesis and Mechanistic Considerations

The synthesis of substituted piperidines is a well-explored area of organic chemistry.[2] While specific, detailed preparations for Methyl 6-oxopiperidine-3-carboxylate are not extensively published in peer-reviewed journals, plausible synthetic routes can be inferred from established methodologies for similar structures. A common approach involves the cyclization of a linear precursor containing the necessary functional groups.

One logical retrosynthetic approach would involve the cyclization of a glutamate derivative, which provides the carbon backbone and the nitrogen atom. For instance, the synthesis could start from L-glutamic acid, a readily available and chiral starting material.

A generalized synthetic workflow is depicted below:

G A L-Glutamic Acid B Diester Protection A->B Esterification (e.g., MeOH, H+) C N-Protection (e.g., Boc) B->C Boc₂O, base D Selective Reduction C->D Reducing Agent (e.g., NaBH₄) E Activation of Hydroxyl D->E Tosylation (TsCl, pyridine) F Intramolecular Cyclization E->F Base-mediated cyclization G Methyl 6-oxopiperidine-3-carboxylate F->G Deprotection/Final Product

Caption: A potential synthetic pathway to piperidinone carboxylates from L-glutamic acid.

The key step in this proposed synthesis is the intramolecular cyclization. The choice of protecting groups for the amine and carboxylic acids, as well as the conditions for cyclization, are critical for achieving a good yield and preventing side reactions.

Experimental Protocol: A Representative Synthesis

The following is a generalized, step-by-step protocol for the synthesis of a piperidine derivative, based on common laboratory practices.[8] This protocol should be adapted and optimized for the specific synthesis of Methyl 6-oxopiperidine-3-carboxylate.

Step 1: Diesterification of L-Glutamic Acid

  • Suspend L-glutamic acid in anhydrous methanol.

  • Cool the mixture in an ice bath and slowly add thionyl chloride.

  • Allow the reaction to warm to room temperature and then reflux until the starting material is consumed (monitored by TLC).

  • Remove the solvent under reduced pressure to yield the crude dimethyl glutamate hydrochloride.

Step 2: N-Protection

  • Dissolve the crude diester in a suitable solvent (e.g., dichloromethane).

  • Add a base (e.g., triethylamine) followed by di-tert-butyl dicarbonate (Boc₂O).

  • Stir at room temperature until the reaction is complete.

  • Work up the reaction by washing with aqueous acid, base, and brine, then dry the organic layer and concentrate to obtain the N-Boc protected diester.

Step 3: Selective Reduction and Cyclization (Conceptual)

  • A selective reduction of one ester group to an alcohol would be performed.

  • The resulting alcohol would be converted to a leaving group (e.g., a tosylate).

  • Treatment with a base would induce intramolecular cyclization to form the 6-oxopiperidine ring.

  • The remaining protecting groups would be removed to yield the final product.

Spectroscopic Characterization

Spectroscopic DataPredicted/Expected Values
¹H NMR Expected signals for: -OCH₃ (singlet, ~3.7 ppm), CH₂ protons of the piperidine ring (multiplets, ~1.8-2.5 ppm), CH proton at the 3-position (multiplet, ~2.6-3.0 ppm), and NH proton (broad singlet, ~7.5-8.5 ppm).
¹³C NMR Expected signals for: C=O of the ester (~170-175 ppm), C=O of the lactam (~170-175 ppm), -OCH₃ (~52 ppm), and multiple signals for the CH and CH₂ carbons of the piperidine ring in the aliphatic region.
Mass Spectrometry (MS) [M+H]⁺ expected at m/z 158.0812. [M+Na]⁺ expected at m/z 180.0631.
Infrared (IR) Expected characteristic peaks for: N-H stretch (~3200 cm⁻¹), C=O stretch of the ester (~1735 cm⁻¹), and C=O stretch of the lactam (~1650 cm⁻¹).

Safety and Handling

Based on GHS information from suppliers, Methyl 6-oxopiperidine-3-carboxylate should be handled with care.[4]

Hazard StatementPrecautionary StatementPictogram
H315: Causes skin irritation.P280: Wear protective gloves/protective clothing/eye protection/face protection.GHS07 (Exclamation Mark)
H319: Causes serious eye irritation.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
H335: May cause respiratory irritation.P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

Conclusion and Future Outlook

Methyl 6-oxopiperidine-3-carboxylate is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its functionalized structure allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of novel therapeutic agents. While detailed synthetic and application data for this specific molecule are limited in the public domain, the principles outlined in this guide, based on the chemistry of related piperidine derivatives, provide a solid foundation for researchers. Future work in this area could focus on the development of efficient and stereoselective syntheses of this and related compounds, as well as the exploration of their biological activities across various therapeutic targets. The continued interest in piperidine-containing molecules ensures that compounds like Methyl 6-oxopiperidine-3-carboxylate will remain relevant in the ongoing quest for new and improved medicines.

References

  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
  • Open Research@CSIR-NIScPR. (n.d.). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Retrieved from [Link]

  • Google Patents. (n.d.). Process for producing 4-arylpiperidine-3-carbinols and related compounds.
  • INDOFINE Chemical Company. (n.d.). METHYL 6-OXOPIPERIDINE-3-CARBOXYLATE. Retrieved from [Link]

  • ResearchGate. (2024). Synthesis and Biological Evaluation of Novel Piperidine-3-Carboxamide Derivatives as Anti-Osteoporosis Agents Targeting Cathepsin K. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 6-oxopiperidine-3-carboxylate. Retrieved from [Link]

  • Molecules. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

Sources

A Comparative Analysis of 6-Oxopiperidine-3-carboxylate and its 5,5-Dimethyl Analog: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Piperidine Scaffold and the Intrigue of Gem-Dimethyl Substitution

The piperidine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide array of clinically successful drugs.[1] Its conformational flexibility and ability to engage in diverse molecular interactions make it a highly versatile template for the design of novel therapeutics. Within this vast chemical space, the 6-oxopiperidine-3-carboxylate core represents a key building block, offering functionalities ripe for synthetic elaboration and interaction with biological targets.

This technical guide provides an in-depth comparative analysis of 6-oxopiperidine-3-carboxylate and its 5,5-dimethyl analog. The introduction of a gem-dimethyl group at the 5-position is a strategic modification intended to leverage the well-established "gem-dimethyl effect," also known as the Thorpe-Ingold effect.[2][3] This effect can profoundly influence the molecule's physicochemical properties, conformational preference, metabolic stability, and ultimately, its biological activity.

This document is intended for researchers, scientists, and drug development professionals. It will delve into the synthetic considerations for both molecules, offer a comparative analysis of their expected properties, and provide detailed experimental protocols for their synthesis and biological evaluation. The insights provided herein are designed to guide the rational design and development of novel therapeutics based on these versatile scaffolds.

Structural and Conformational Overview

The fundamental difference between the two molecules lies in the substitution at the C5 position of the piperidine ring. This seemingly minor alteration has significant stereochemical and conformational implications.

G cluster_0 6-Oxopiperidine-3-carboxylate cluster_1 5,5-Dimethyl-6-oxopiperidine-3-carboxylate a1 a2 a1->a2 N-H a3 a2->a3 a4 a3->a4 a5 a4->a5 a7 a4->a7 C(=O)OMe a6 a5->a6 a6->a1 O a8 a9 a10 a11 l1 l2 l3 b1 b2 b1->b2 N-H b3 b2->b3 b4 b3->b4 b12 b3->b12 CH3 b13 b3->b13 CH3 b5 b4->b5 b7 b4->b7 C(=O)OMe b6 b5->b6 b6->b1 O b8 b9 b10 b11 l4 l5 l6 l7

Figure 1: Chemical structures of the two analogs.

The piperidine ring typically adopts a chair conformation to minimize steric strain.[4] In the parent 6-oxopiperidine-3-carboxylate, this chair can undergo ring inversion. However, the introduction of the gem-dimethyl group at the C5 position is expected to have a significant impact on the conformational dynamics. This substitution can restrict the conformational flexibility of the ring, favoring a conformation that minimizes steric clashes between the methyl groups and other ring substituents. This conformational locking can pre-organize the molecule into a specific three-dimensional shape, which can have profound effects on its binding affinity to a biological target.[5]

Comparative Physicochemical Properties

The introduction of the gem-dimethyl group will predictably alter the physicochemical properties of the parent molecule.

Property6-Oxopiperidine-3-carboxylate (Methyl Ester)5,5-Dimethyl-6-oxopiperidine-3-carboxylate (Methyl Ester) (Predicted)
Molecular Formula C7H11NO3[6]C9H15NO3
Molecular Weight 157.17 g/mol [6]185.22 g/mol
XLogP3 -0.5[6]~0.4
Topological Polar Surface Area (TPSA) 55.4 Ų[7]55.4 Ų
Hydrogen Bond Donors 1[7]1
Hydrogen Bond Acceptors 3[7]3

Table 1: Comparison of Physicochemical Properties.

The most notable change is the predicted increase in lipophilicity (XLogP3). The addition of two methyl groups increases the hydrocarbon character of the molecule, which generally leads to decreased aqueous solubility and increased partitioning into nonpolar environments. This alteration in lipophilicity is a critical consideration in drug design, as it can affect absorption, distribution, and off-target effects.[8]

Synthesis Strategies: A Comparative Overview

The synthesis of these two analogs can be approached through several established organic chemistry transformations.

Synthesis of 6-Oxopiperidine-3-carboxylate

A common and effective method for the synthesis of the 6-oxopiperidine-3-carboxylate scaffold is through a Michael addition reaction.[9][10]

G start Acrylate Derivative intermediate Aza-Michael Adduct start->intermediate amine Amine (e.g., Ammonia or primary amine) amine->intermediate cyclization Intramolecular Cyclization (Lactamization) intermediate->cyclization product 6-Oxopiperidine-3-carboxylate cyclization->product

Figure 2: General workflow for Michael addition synthesis.

Synthesis of 5,5-Dimethyl-6-oxopiperidine-3-carboxylate

The synthesis of the 5,5-dimethyl analog can be achieved through a Dieckmann condensation, a powerful tool for forming five- and six-membered rings.[2][11][12][13]

G start Substituted Adipic Acid Diester (with gem-dimethyl at C3) cyclization Intramolecular Condensation (Dieckmann Cyclization) start->cyclization base Strong Base (e.g., NaH, NaOEt) base->cyclization intermediate Cyclic β-Keto Ester cyclization->intermediate hydrolysis_decarboxylation Hydrolysis & Decarboxylation intermediate->hydrolysis_decarboxylation product 5,5-Dimethyl-6-oxopiperidin-3-one hydrolysis_decarboxylation->product final_product 5,5-Dimethyl-6-oxopiperidine-3-carboxylate (via further functionalization) product->final_product

Figure 3: General workflow for Dieckmann condensation synthesis.

The Gem-Dimethyl Effect: Impact on Metabolic Stability

One of the most compelling reasons for introducing a gem-dimethyl group is to enhance metabolic stability.[8] Cytochrome P450 (CYP) enzymes, primarily responsible for Phase I metabolism, often target sterically accessible C-H bonds for oxidation. The piperidine ring, particularly at positions alpha to the nitrogen, can be susceptible to such metabolism.

The gem-dimethyl group at the 5-position can act as a "metabolic shield," sterically hindering the approach of CYP enzymes to the adjacent C-H bonds at the C4 and C6 positions.[8] This can significantly reduce the rate of oxidative metabolism, leading to a longer in vivo half-life and improved pharmacokinetic profile.[14]

Experimental Protocols

Protocol 1: Synthesis of Methyl 6-Oxopiperidine-3-carboxylate via Aza-Michael Addition[15]

Materials:

  • Methyl acrylate

  • Ammonia (in methanol, 7N)

  • Methanol

  • Sulfated Zirconia catalyst

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of methyl acrylate (1.0 eq) in methanol, add a catalytic amount of sulfated zirconia.

  • Add a solution of ammonia in methanol (1.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Filter the catalyst and concentrate the filtrate under reduced pressure.

  • The crude product undergoes spontaneous intramolecular cyclization (lactamization) upon standing or gentle heating.

  • Purify the residue by column chromatography on silica gel (eluent: DCM/Methanol gradient) to afford the desired product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.[15]

Protocol 2: Synthesis of Ethyl 5,5-Dimethyl-6-oxopiperidine-3-carboxylate via Dieckmann Condensation (Proposed)[2][12]

Materials:

  • Diethyl 3,3-dimethyladipate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Toluene

  • Ethanol (for quenching)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq) in anhydrous toluene under an argon atmosphere, add a solution of diethyl 3,3-dimethyladipate (1.0 eq) in anhydrous toluene dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC indicates consumption of the starting material.

  • Cool the reaction mixture to 0 °C and cautiously quench with ethanol, followed by the addition of 1 M HCl until the solution is acidic.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to yield the crude cyclic β-keto ester.

  • This intermediate can then be subjected to further steps such as decarboxylation and re-esterification to yield the final product.

  • Purify the product by column chromatography and characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 3: In Vitro Metabolic Stability Assay Using Human Liver Microsomes[1][14][18][19]

Objective: To determine and compare the in vitro metabolic stability of 6-oxopiperidine-3-carboxylate and its 5,5-dimethyl analog.

Materials:

  • Test compounds (10 mM stock in DMSO)

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile with an internal standard (e.g., warfarin)

  • 96-well plates

  • Incubator/shaker at 37 °C

Procedure:

  • Prepare a working solution of the test compounds at 100 µM in phosphate buffer.

  • In a 96-well plate, add the test compound solution to achieve a final concentration of 1 µM.

  • Add the HLM solution to a final concentration of 0.5 mg/mL.

  • Pre-incubate the plate at 37 °C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

  • Centrifuge the plates to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint).

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)[20][21][22]

Objective: To assess and compare the cytotoxic effects of the two analogs on a selected cancer cell line (e.g., HeLa or MDA-MB-231).[16]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds (and a vehicle control) for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing viable cells to form formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for each compound.

Expected Outcomes and Comparative Discussion

Based on the principles of the gem-dimethyl effect and general structure-activity relationships of piperidine derivatives, we can anticipate the following comparative outcomes:

  • Synthesis: The synthesis of the 5,5-dimethyl analog via Dieckmann condensation may require more stringent anhydrous conditions compared to the Michael addition for the parent compound.

  • Conformation: The 5,5-dimethyl analog is expected to exhibit a more rigid conformation, which could lead to higher binding affinity and selectivity for a specific biological target if this conformation is optimal for binding.

  • Metabolic Stability: The 5,5-dimethyl analog is predicted to have significantly higher metabolic stability in human liver microsomes due to the steric shielding of metabolically labile positions. This would translate to a longer in vitro half-life and lower intrinsic clearance.

  • Biological Activity: The impact on biological activity is target-dependent. The increased lipophilicity of the dimethyl analog could enhance cell permeability and potency. However, it could also lead to increased off-target effects. The conformational restriction may either enhance or diminish activity depending on the target's binding pocket requirements. A direct comparative cytotoxicity assay, as described in Protocol 4, would be essential to determine the net effect of this structural modification on anticancer activity, a common application for novel piperidine derivatives.[17][18][16]

Conclusion

The strategic incorporation of a gem-dimethyl group onto the 6-oxopiperidine-3-carboxylate scaffold offers a compelling avenue for lead optimization in drug discovery. This modification is predicted to enhance metabolic stability and introduce conformational rigidity, both of which are desirable attributes in the development of robust drug candidates. While the synthesis of the 5,5-dimethyl analog may present its own set of challenges, the potential benefits in terms of an improved pharmacokinetic profile warrant its investigation. The experimental protocols provided in this guide offer a clear roadmap for the synthesis, characterization, and comparative evaluation of these two promising scaffolds. The data generated from these studies will be invaluable in elucidating the structure-activity and structure-property relationships, ultimately guiding the design of the next generation of piperidine-based therapeutics.

References

  • Synthesis, in vitro assay, and molecular modeling of new piperidine derivatives having dual inhibitory potency against acetylcholinesterase and Abeta1-42 aggregation for Alzheimer's disease therapeutics. (2007). PubMed.
  • Pharmacological screening of synthetic piperidine deriv
  • A Comparative Guide to Alternative Heterocyclic Scaffolds to Piperidine in Medicinal Chemistry. Benchchem.
  • Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing. (2025). MDPI.
  • Supporting information for - The Royal Society of Chemistry. The Royal Society of Chemistry.
  • Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. (2021). MDPI.
  • The Multifaceted Biological Activities of Piperidine Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.
  • Dieckmann Reaction. Organic Syntheses.
  • Oxetane vs. gem-Dimethyl Groups: A Comparative Guide to Metabolic Stability. Benchchem.
  • Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. Benchchem.
  • 6-oxopiperidine-3-carboxylic acid | 22540-50-7. ChemicalBook.
  • Dieckmann Condens
  • Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry.
  • Thorpe-Ingold Effect.
  • A Comparative Guide to the Conformational Analysis of Piperidine Deriv
  • A Comparative Analysis of Catalysts for Dieckmann Condensation: A Guide for Researchers. Benchchem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated D
  • Metabolic Stability Assays. Merck Millipore.
  • (PDF) An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. (2025).
  • Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. CDC Stacks.
  • Synthesis, characterization, Biological Evaluation and In silico study of some Novel bis-piperidine deriv
  • 5,5-Dimethylpiperidine-2-carboxylic acid | C8H15NO2 | CID 19909698. PubChem.
  • Design, synthesis and biological evaluation of piperine derivatives as potent antitumor agents. (2024). PubMed.
  • 5,5-dimethylpiperidin-2-one (C7H13NO). PubChemLite.
  • Synthesis and biological evaluation of novel piperidine-benzodioxole derivatives designed as potential leishmanicidal drug candid
  • Synthesis and biological evaluation of bergenin deriv
  • 2,6-Dimethylpiperidine. Wikipedia.
  • Organic Syntheses Procedure.
  • CN103288788A - Delta-valerolactone compounds, preparation method and application.
  • Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explor
  • Methyl 6-oxopiperidine-3-carboxyl
  • Synthesis, characterization and in silico designing of diethyl-3-methyl-5-(6-methyl-2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido) thiophene-2,4-dicarboxylate derivative as anti-proliferative and anti-microbial agents. (2016). PubMed.
  • β-METHYL-δ-VALEROLACTONE. Organic Syntheses Procedure.
  • Synthesis of δ-valerolactam-bearing homoallylic ketones.
  • 1932549-47-7 | Methyl (R)
  • Application Notes and Protocols for Michael Addition Reactions Involving 4-Decyn-3-one. Benchchem.
  • Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Longdom Publishing.
  • (PDF) Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. (2025).
  • delta-Valerolactone synthesis. ChemicalBook.
  • 6-oxopiperidine-3-carboxylic acid | 22540-50-7. ChemicalBook.
  • Synthesis, characterization and in silico designing of diethyl-3-methyl-5-(6-methyl-2-thioxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamido) thiophene-2,4-dicarboxylate derivative as anti-proliferative and anti-microbial agents. (2025).

Sources

The Gem-Dimethyl Effect on Piperidine Ring Conformation and Stability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is the single most frequently used nitrogen heterocycle in FDA-approved drugs. Its conformational flexibility, while chemically versatile, often incurs an entropic penalty during protein-ligand binding.[1] The introduction of a gem-dimethyl group (the Thorpe-Ingold effect) is a precision tool in medicinal chemistry used to:

  • Accelerate Cyclization: Enhance the kinetics of ring formation during synthesis.

  • Restrict Conformation: Biasing the piperidine chair to a specific low-energy state ("conformational locking"), thereby pre-paying the entropic cost of binding.

  • Block Metabolism: Sterically hindering Cytochrome P450 oxidation at susceptible

    
    -carbons.[2][1]
    

This guide provides a deep technical analysis of these phenomena, supported by thermodynamic data, synthetic protocols, and structural biology insights.[1]

Part 1: Theoretical Framework

The Thorpe-Ingold Effect (Angle Compression & Entropy)[3]

The gem-dimethyl effect is not merely steric bulk; it is a fundamental alteration of the potential energy surface.

  • Kinetic Acceleration: Replacing methylene hydrogens with methyl groups reduces the rotational degrees of freedom in the acyclic precursor.[1] This increases the population of the gauche reactive rotamer, effectively increasing the probability of the chain ends meeting (Figure 1).

  • Thermodynamic Stability: In the open chain, gem-dimethyl groups introduce destabilizing gauche interactions.[2][1] Cyclization relieves these non-bonded interactions, making the cyclic product thermodynamically favored compared to the unsubstituted analog.

Diagram 1: Mechanistic Flow of the Thorpe-Ingold Effect[3]

ThorpeIngold Start Acyclic Precursor (High Rotational Freedom) GemSub Gem-Dimethyl Substitution Start->GemSub Modification Entropy Reduced Rotational Entropy (ΔS‡) GemSub->Entropy Restricts Rotamers Angle Angle Compression (C-C-C < 109.5°) GemSub->Angle Steric Repulsion Transition Transition State (Pre-organized) Entropy->Transition lowers ΔG‡ Angle->Transition Proximity Effect Product Cyclized Piperidine (Thermodynamically Stable) Transition->Product k_cyclization >> k_unsub

Caption: The dual contribution of entropic pre-organization and angle compression to cyclization rates.

Part 2: Conformational Dynamics of Piperidine

The Unsubstituted Baseline

Piperidine exists predominantly in a chair conformation.[4] Unlike cyclohexane, the presence of the nitrogen atom introduces the N-inversion equilibrium.

  • N-H Axial vs. Equatorial: In the gas phase, the equatorial N-H conformer is favored by

    
     kcal/mol.[1][5] However, in aqueous solution, solvation stabilizes the exposed lone pair of the axial N-H conformer, making the energy difference negligible.
    
The 3,3-Dimethyl "Anchor"

Introducing a gem-dimethyl group at the C3 position creates a unique steric environment.

  • A-Values and 1,3-Diaxial Strain:

    • A single methyl group at C3 has an A-value of

      
       kcal/mol (preference for equatorial).[2][1]
      
    • In a 3,3-dimethyl system, one methyl is forced axial.[1]

    • The Interaction: The axial C3-methyl experiences 1,3-diaxial repulsion with the axial hydrogen at C5 and, critically, the axial substituent at N1 (lone pair or H).

  • Conformational Locking: While 3,3-dimethylpiperidine itself flips between degenerate chairs, it exerts a massive directing effect on other substituents.[2][1]

    • Example: If a substituent is added at C4, it will almost exclusively adopt the equatorial position to avoid a severe gauche interaction with the C3-methyls. This is used to "lock" pharmacophores in space.[2][1]

Table 1: Conformational Energy Penalties in Piperidine Derivatives

Interaction TypeEnergy Penalty (kcal/mol)Structural Consequence
H / H (1,3-diaxial) 0.85Baseline ring strain (minor)
Me / H (1,3-diaxial) 1.70Strong equatorial preference for Me
Me / Me (1,3-diaxial) > 3.70"Forbidden" conformation (Ring distortion)
Me / Lone Pair ~2.4Influences N-inversion equilibrium
Gem-Dimethyl Effect -1.5 (Stabilization)Favors ring formation (

)

Part 3: Synthetic Methodologies

Synthesizing gem-dimethyl piperidines requires bypassing the steric hindrance that the groups themselves introduce.[2] The most robust industrial route utilizes the "Pre-organized" acyclic precursor strategy.

Protocol: Synthesis of 3,3-Dimethylpiperidine via Reductive Cyclization

Principle: This method utilizes a 2,2-dimethyl-substituted nitrile-aldehyde precursor.[2][1] The gem-dimethyl group accelerates the intramolecular attack of the amine (formed in situ) onto the aldehyde.

Reagents:

  • Substrate: 2,2-dimethyl-4-cyanobutanal

  • Ammonia Source: Liquid

    
     or Ammonium Acetate[2][1]
    
  • Catalyst: Raney Nickel or

    
     (10% loading)
    
  • Hydrogen Source:

    
     gas (50-100 psi)
    

Step-by-Step Workflow:

  • Preparation: In a high-pressure hydrogenation reactor (Parr bomb), dissolve 2,2-dimethyl-4-cyanobutanal (1.0 equiv) in Methanol (0.5 M concentration).

  • Ammonia Addition: Add liquid

    
     (excess, ~5-10 equiv) at -78°C or add Ammonium Acetate (5 equiv) at RT.
    
  • Catalyst Loading: Carefully add Raney Nickel (20 wt% of substrate) under Argon atmosphere.[2][1] Caution: Raney Ni is pyrophoric.[2][1]

  • Hydrogenation: Pressurize with

    
     to 60 psi. Heat to 80°C.
    
    • Note: The gem-dimethyl effect ensures that the intermediate imine cyclizes faster than it polymerizes.[2]

  • Workup: Filter catalyst through Celite. Concentrate the filtrate.

  • Purification: Distill the residue (b.p. ~140°C) or convert to HCl salt for crystallization.

Diagram 2: Synthetic Pathway (Reductive Cyclization)

Synthesis Step1 Precursor: 2,2-dimethyl-4-cyanobutanal Step2 Reductive Amination (NH3 / H2 / Cat) Step1->Step2 Inter Intermediate: Amino-Aldehyde Step2->Inter Nitrile Reduction Cyclization Thorpe-Ingold Accelerated Closure Inter->Cyclization Fast Intramolecular Attack Final Product: 3,3-dimethylpiperidine Cyclization->Final Reduction of Imine

Caption: Industrial route to 3,3-dimethylpiperidine leveraging kinetic acceleration.

Part 4: Applications in Drug Design

Metabolic Blocking

The piperidine ring is susceptible to oxidative metabolism by CYP450 enzymes, typically at the


-carbon (C2 or C6) relative to the nitrogen.
  • Strategy: Placing a gem-dimethyl group at C2 (or C6) sterically blocks the approach of the heme-iron oxo species.[2]

  • Result: Significantly increased half-life (

    
    ) and oral bioavailability.[2][1]
    
Selectivity via Rigidification (Case Study: MEK Inhibitors)

In the development of MEK inhibitors (e.g., Cobimetinib analogs), the piperidine ring binds in a hydrophobic pocket.

  • Problem: Unsubstituted piperidine loses significant entropy upon binding (

    
    ).
    
  • Solution: Introduction of a 3,3-dimethyl group.[2][1][6][7][8]

  • Mechanism: The methyl groups restrict the piperidine ring to a limited set of conformers in the unbound state. If one of these matches the bioactive conformation, the entropic penalty of binding is reduced (the molecule is "pre-paid" entropically).

  • Outcome: 10-100x improvement in potency (

    
    ) due to the 
    
    
    
    relationship.[2]

References

  • Jung, M. E., & Piizzi, G. (2005).[1][3][9] gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735–1766.[1] Link

  • Beesley, R. M., Ingold, C. K., & Thorpe, J. F. (1915).[1][3] The formation and stability of spiro-compounds. Part I. Spiro-compounds from cyclohexane. Journal of the Chemical Society, Transactions, 107, 1080-1106.[1][3] Link

  • Talele, T. T. (2018).[2][1][10] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[1][10] Link[10]

  • Eliel, E. L., & Wilen, S. H. (1994).[1] Stereochemistry of Organic Compounds. Wiley-Interscience.[2][1] (Foundational text for A-values and conformational analysis).

  • Kostal, J., & Jorgensen, W. L. (2010).[1][9] Thorpe−Ingold Acceleration of Oxirane Formation Is Mostly a Solvent Effect.[2][1] Journal of the American Chemical Society, 132(25), 8766–8773.[1] Link

Sources

Escaping Flatland: Novel Lactam Building Blocks as Three-Dimensional Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

The Paradigm Shift in Scaffold Design

For decades, medicinal chemistry was dominated by planar, sp²-hybridized aromatic systems. While easy to synthesize via standard cross-coupling reactions, these "flat" molecules often suffer from poor aqueous solubility, high plasma protein binding, and off-target promiscuity. The modern drug discovery landscape has shifted toward increasing the fraction of sp³ carbons (Fsp³) to access underexplored three-dimensional chemical space.

Lactams—historically pigeonholed as the warheads of β-lactam antibiotics—have been reimagined. Today, novel lactam architectures, particularly spirocyclic β-lactams and boronic ester γ-lactams , serve as highly versatile, rigid, and modular building blocks. Their dense substructures create spatially well-defined exit vectors, allowing chemists to functionalize pharmacophores precisely while improving physicochemical properties such as metabolic stability and solubility 1[1]. Furthermore, these structures have shown unique biological activities, interacting with critical physiological targets like T-type calcium channels and acetyl-CoA cholesterol acyltransferase2[2].

Mechanistic Innovations in Lactam Synthesis

To utilize these building blocks effectively, synthetic methodologies must be scalable, enantioselective, and tolerant of diverse functional groups.

Photochemical Spirocyclization of β-Lactams

The traditional Staudinger ketene-imine cyclization is a highly effective method for β-lactam synthesis, but its mechanism can limit the formation of highly sterically hindered spirocycles. Recent breakthroughs utilize a visible light-mediated energy transfer spirocyclization. This pathway proceeds via a zwitterionic ground state intermediate that undergoes a thermal conrotatory cyclization through a transition state with significant diradical character 3[3].

Pathway1 A Precursor Assembly (Imine/Acylsilane) B Visible Light Excitation (Photocatalyst) A->B Energy Transfer C Zwitterionic Ground State Intermediate B->C State Transition D Thermal Conrotatory Cyclization C->D Diradical TS E Spirocyclic β-Lactam (3D Scaffold) D->E Stereoselective Closure

Photochemical energy transfer workflow for spirocyclic β-lactam synthesis.

Palladium Fischer-Carbene Intermediates

For complex β-lactam scaffolds, researchers at Osaka University have developed an operationally simple, minimally toxic protocol. By utilizing a palladium Fischer-carbene intermediate for the carbonylative cycloaddition of acylsilanes with imines, chemists can now access intricate antibiotic scaffolds (like thienamycin) in a single reaction vessel 4[4].

Cu-Catalyzed Borylation-Cyclization of γ-Lactams

Saturated heterocycles like γ-lactams are ubiquitous in medicinal chemistry, but functionalizing them for fragment-based drug discovery (FBDD) requires versatile chemical handles. Boronic ester γ-lactams are synthesized via a Cu-catalysed conjugate borylation-cyclisation protocol. Using a chiral catalyst, this method achieves high enantioselectivity, providing premium building blocks for downstream Suzuki-Miyaura couplings 5[5].

Pathway2 S1 α,β-Unsaturated Substrate S2 Cu-Boryl Species (Chiral Ligand) S1->S2 Catalyst Binding S3 Conjugate Borylation (Enolate Formation) S2->S3 Enantioselective Insertion S4 Intramolecular Lactamization S3->S4 Nucleophilic Attack S5 Boronic Ester γ-Lactam S4->S5 Catalyst Turnover

Mechanism of Cu-catalyzed enantioselective borylation-cyclization for γ-lactams.

Quantitative Profiling: Flat vs. 3D Scaffolds

The integration of heteroatoms (like sulfur or oxygen) into spirocyclic lactams (e.g., thia-azaspiro[3.4]octane) dramatically alters the physicochemical profile of the resulting drug candidates. The table below summarizes the typical property shifts observed when transitioning from planar aromatics to 3D lactam building blocks.

Scaffold TypeStructural ExampleFsp³ FractionNumber of Exit VectorsAqueous Sol. (LogS)Metabolic Stability (Cl_int)
Planar Aromatic Biaryl Core< 0.152 (2D Plane)Low (< -4.5)High Clearance
Monocyclic Lactam Pyrrolidin-2-one~0.503 (Limited 3D)Moderate (~ -3.0)Moderate Clearance
Spirocyclic Lactam Thia-azaspiro[3.4]octane> 0.854+ (Spherical 3D)High (> -2.0)Low Clearance

Self-Validating Experimental Protocols

As a Senior Application Scientist, it is critical to understand why a protocol works, not just how to execute it. The following methodologies are designed as self-validating systems, ensuring that intermediate states can be verified before proceeding.

Protocol A: Visible-Light Mediated Spirocyclization for β-Lactams

Objective: Synthesize a spirocyclic β-lactam via energy transfer spirocyclization.

  • Reagent Preparation: Dissolve the monocyclic imine precursor (1.0 equiv) and the Ir(III) photocatalyst (e.g., Ir(ppy)₃, 2 mol%) in anhydrous, degassed acetonitrile (0.1 M).

    • Causality: Anhydrous conditions are mandatory to prevent competitive hydrolysis of the imine. Degassing via freeze-pump-thaw is critical because molecular oxygen is a potent triplet quencher that will abort the energy transfer process.

  • Irradiation: Irradiate the reaction mixture using 440 nm blue LEDs at ambient temperature for 12–16 hours.

    • Causality: 440 nm selectively matches the metal-to-ligand charge transfer (MLCT) absorption band of the Ir(III) catalyst without providing enough energy to cause non-specific photolysis of the organic framework.

  • Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the starting mass is fully converted to the exact mass of the spirocycle. A crude ¹H-NMR should reveal the disappearance of the imine proton (~8.5 ppm) and the appearance of complex multiplet signals corresponding to the rigidified spiro-fused ring system.

  • Isolation: Concentrate under reduced pressure and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the pure spirocyclic β-lactam.

Protocol B: Cu-Catalyzed Enantioselective Borylation-Cyclization for γ-Lactams

Objective: Synthesize a boronic ester γ-lactam from an α,β-unsaturated amide.

  • Catalyst Pre-activation: In a glovebox, combine CuCl (5 mol%), a chiral Josiphos-type ligand (5 mol%), and NaOtBu (10 mol%) in anhydrous THF. Stir for 15 minutes.

    • Causality: NaOtBu acts as a base to exchange the chloride on CuCl, generating the highly active Cu-alkoxide species necessary to activate the diboron reagent.

  • Borylation: Add bis(pinacolato)diboron (B₂pin₂, 1.2 equiv) to the catalyst solution and stir for 10 minutes until the solution turns dark brown, indicating the formation of the Cu-boryl species.

  • Substrate Addition & Cyclization: Add the α,β-unsaturated amide (1.0 equiv) and a proton source (e.g., MeOH, 2.0 equiv). Stir at room temperature for 8 hours.

    • Causality: The chiral Cu-boryl species undergoes enantioselective 1,4-conjugate addition. The resulting copper enolate is protonated, and subsequent intramolecular nucleophilic attack on the pendant ester drives the lactamization, releasing the catalyst turnover.

  • Validation Checkpoint: Perform chiral HPLC on a reaction aliquot. The presence of a single major peak confirms high enantiomeric excess (ee >95%). ¹¹B-NMR will show a diagnostic broad singlet around 33 ppm, confirming the presence of the pinacol boronic ester.

  • Isolation: Quench with saturated aqueous NH₄Cl, extract with EtOAc, dry over Na₂SO₄, and purify via silica gel chromatography.

Conclusion

The strategic incorporation of novel lactam building blocks—ranging from spirocyclic β-lactams to boronic ester γ-lactams—represents a fundamental leap in medicinal chemistry. By escaping the "flatland" of traditional aromatics, researchers can leverage defined exit vectors, superior metabolic stability, and enhanced solubility. Mastering the causal mechanisms behind their synthesis, whether through photochemical energy transfer or transition-metal catalysis, empowers drug discovery professionals to build the next generation of highly selective, 3D-optimized therapeutics.

References

  • Chemical Methods for Construction of Spirocyclic β-Lactams and their Biological Importance Source: ResearchGate URL:[Link]

  • One-step synthesis of the most common, yet highly intricate, antibiotic molecular scaffold Source: Osaka University URL:[Link]

  • Synthesis of Boronic Ester γ‐Lactam Building Blocks Source: Lund University URL:[Link]

Sources

Metabolic Stability of Gem-Dimethyl Substituted Piperidines: A Strategic Guide to Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Metabolic Stability of Gem-Dimethyl Substituted Piperidines Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Specialists.

Executive Summary

The piperidine ring is a ubiquitous pharmacophore in medicinal chemistry, present in over 12 marketed blockbuster drugs. However, its nitrogen-adjacent carbons (


-carbons) represent a primary "metabolic soft spot," highly susceptible to oxidative attack by Cytochrome P450 (CYP450) isoforms. This guide details the gem-dimethyl strategy —the introduction of two methyl groups at a single carbon—as a precision tool to block this metabolic liability.[1] We analyze the mechanistic basis of this blockade, the physicochemical trade-offs (lipophilicity vs. stability), and provide a self-validating protocol for assessing metabolic stability in Human Liver Microsomes (HLM).

Mechanistic Basis: The -Carbon Liability

To engineer stability, one must first understand the mechanism of failure. In unsubstituted piperidines, the electron-rich nitrogen lone pair facilitates the abstraction of a hydrogen atom or an electron from the adjacent


-carbon by the high-valent Iron-Oxo species of CYP450 (Compound I).
The Oxidative Pathway

The degradation proceeds via two primary mechanisms, both leading to ring opening or N-dealkylation:

  • Hydrogen Atom Transfer (HAT): Direct abstraction of the

    
    -proton.
    
  • Single Electron Transfer (SET): Electron abstraction from the nitrogen, followed by proton loss.

The Gem-Dimethyl Blockade: Substituting the


-carbon with a gem-dimethyl group (2,2-dimethylpiperidine) confers stability through two distinct physical phenomena:
  • Steric Occlusion: The bulk of the methyl groups physically prevents the CYP450 heme from approaching the nitrogen center.

  • Elimination of Abstractable Protons: By replacing both

    
    -hydrogens with methyls, the primary HAT mechanism is rendered chemically impossible at that site.
    
Visualization: CYP450 Attack vs. Gem-Dimethyl Blockade

The following diagram illustrates the metabolic fate of a standard piperidine versus the blocked gem-dimethyl variant.

MetabolicPathway cluster_0 Unsubstituted Piperidine (Vulnerable) cluster_1 Gem-Dimethyl Piperidine (Stable) Pip Piperidine (α-hydrogens present) Radical C-Centered Radical Pip->Radical CYP450 (HAT) Iminium Iminium Ion Intermediate Radical->Iminium -e- Carbinol Carbinolamine (Unstable) Iminium->Carbinol +H2O RingOpen Ring Opening / N-Dealkylation Carbinol->RingOpen Collapse GemPip 2,2-Dimethyl Piperidine Block METABOLIC BLOCKADE GemPip->Block CYP450 Approach

Figure 1: Mechanistic pathway of CYP450-mediated piperidine oxidation and the steric/chemical blockade provided by gem-dimethyl substitution.[1]

Strategic Implementation & Physicochemical Trade-offs

While effective, the gem-dimethyl group is not a "free" modification.[1][2] It introduces lipophilicity and alters conformation.

Regiochemistry: Where to Methylate?
  • 
    -Position (C2/C6): 
    
    • Effect: Maximum metabolic stability. Directly removes the most labile H-atoms.

    • Risk:[3] High steric hindrance can abolish binding affinity to the biological target. Significant increase in

      
       steric hindrance to solvation is complex but often reduces basicity.
      
  • 
    -Position (C3/C5) or 
    
    
    
    -Position (C4):
    • Effect: Moderate stability. Does not remove

      
      -hydrogens but can induce remote conformational changes (twist-boat) that reduce the "accessibility" of the 
      
      
      
      -protons to the enzyme.
    • Benefit: Less likely to interfere with key pharmacophore interactions at the nitrogen.

The Lipophilicity Tax

Adding two methyl groups increases the calculated LogP (cLogP) by approximately 0.8 – 1.0 log units .

  • Consequence: Higher lipophilicity can increase non-specific binding, reduce solubility, and potentially increase hERG liability.

  • Mitigation: If the gem-dimethyl strategy fixes metabolism but ruins solubility, consider using a Spiro-Oxetane as a bioisostere (polar gem-dimethyl mimic) [1].

Experimental Validation: HLM Stability Assay

To validate the efficacy of the gem-dimethyl substitution, a rigorous intrinsic clearance (


) assay using Human Liver Microsomes (HLM) is required.
Protocol: Microsomal Stability Determination

Objective: Determine the in vitro half-life (


) and intrinsic clearance (

) of the lead compound.

Reagents:

  • Pooled Human Liver Microsomes (20 mg/mL protein concentration).

  • NADPH Regenerating System (solutions A and B).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Internal Standard (e.g., Tolbutamide or Propranolol).

Workflow:

  • Pre-Incubation: Dilute compound to 1

    
    M in buffer containing microsomes (0.5 mg/mL final). Equilibrate at 37°C for 5 mins.
    
  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: Aliquot 50

    
    L at 
    
    
    
    min.
  • Quenching: Immediately dispense into 150

    
    L ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.
    
  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

Self-Validating Controls
  • Positive Control: Verapamil (High clearance) – Must show >80% depletion by 30 min.

  • Negative Control: Warfarin (Low clearance) – Must show <10% depletion.

  • Minus-NADPH Control: Incubate compound with microsomes without NADPH. If loss occurs, the instability is non-metabolic (chemical hydrolysis or non-specific binding).

HLM_Workflow cluster_sampling Time Course Sampling Prep Preparation (Cmpd + HLM + Buffer) PreInc Pre-Incubation (37°C, 5 min) Prep->PreInc Start Initiation (+NADPH) PreInc->Start T0 T=0 min Start->T0 T15 T=15 min Start->T15 T45 T=45 min Start->T45 Quench Quench (ACN + Int. Std.) T0->Quench T15->Quench T45->Quench Spin Centrifugation (Protein Precip.) Quench->Spin LCMS LC-MS/MS Analysis Spin->LCMS

Figure 2: Step-by-step workflow for the HLM metabolic stability assay.

Comparative Data: The "Methyl Scan"

The following table illustrates the typical impact of gem-dimethyl substitution on metabolic stability and physicochemical properties. Data represents a generalized SAR trend observed in piperidine-based kinase inhibitors [2, 3].

Compound VariantSubstitution

(

L/min/mg)

(min)
cLogPMetabolic Liability
Reference Unsubstituted> 100 (High)< 102.1High (

-oxidation)
Variant A 4,4-dimethyl65 (Mod)222.9Moderate (Remote effect)
Variant B 3,3-dimethyl40 (Low-Mod)452.9Moderate (Conformational)
Variant C 2,2-dimethyl < 10 (Low) > 120 3.0 Blocked (Steric + Electronic)
Bioisostere 2-Spiro-oxetane< 15 (Low)> 901.8Blocked + Polar

Interpretation:

  • Variant C (2,2-dimethyl) offers the most robust metabolic protection but incurs the highest lipophilicity penalty.

  • Variant A (4,4-dimethyl) is often easier to synthesize but fails to fully protect the

    
    -carbon unless the ring conformation shifts significantly to protect the 
    
    
    
    -protons.

Synthesis Notes

Synthesizing sterically crowded 2,2-dimethylpiperidines is non-trivial.

  • Method A (Reduction): Hydrogenation of 2,2-dimethyl-2,3-dihydro-pyridin-4-ones.

  • Method B (Cyclization): Condensation of 5-amino-2,2-dimethylpentan-1-ol derivatives.

  • Challenge: Introducing the gem-dimethyl group often requires harsh conditions or specific catalysts (e.g., PtO2) to overcome steric repulsion during ring closure [4].

References

  • BenchChem. (2025).[1][4] Oxetane vs. gem-Dimethyl Groups: A Comparative Guide to Metabolic Stability. Retrieved from

  • Journal of Medicinal Chemistry. (2018). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Retrieved from

  • RSC Medicinal Chemistry. (2021). Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. Retrieved from

  • BenchChem. (2025).[1][4] The Versatile Intermediate: 5,5-Dimethylpiperidine-2,4-dione in Chemical Synthesis for Drug Discovery. Retrieved from

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, maximizing the fraction of sp³-hybridized carbons (Fsp³) within a lead compound is strongly correlated with improved clinical success rates, primarily due to enhanced aqueous solubility and reduced off-target promiscuity. Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate is an advanced, highly functionalized aliphatic building block that perfectly aligns with this paradigm. By integrating a rigidified valerolactam core, a metabolically protective gem-dimethyl shield, and a versatile ester handle, this scaffold serves as a premier starting material for hit-to-lead optimization and complex library generation.

Physicochemical Profiling & Structural Data

Accurate characterization of the starting scaffold is critical for calculating stoichiometric equivalents and predicting downstream chromatographic behavior. The quantitative physicochemical properties of this compound are summarized below ()[1],.

PropertyValue
Chemical Name This compound
CAS Number 2361839-72-5
Molecular Formula C9H15NO3
Exact Mass / Molecular Weight 185.22 g/mol
Linear Formula C9H15O3N1
Typical Physical Form Solid / Powder

Mechanistic Insights: The Medicinal Chemistry Rationale

As a Senior Application Scientist, I evaluate building blocks not just for their reactivity, but for the inherent biological advantages they confer to the final active pharmaceutical ingredient (API). This specific scaffold offers three distinct structural advantages:

  • The gem-Dimethyl Effect (C5 Position): Unsubstituted aliphatic rings are notorious metabolic liabilities, often undergoing rapid oxidation by hepatic Cytochrome P450 (CYP450) enzymes. The strategic placement of a gem-dimethyl group at the C5 position introduces profound steric hindrance, physically blocking CYP450 access to adjacent vulnerable C-H bonds ()[2]. Furthermore, this substitution induces the Thorpe-Ingold effect, restricting the conformational flexibility of the piperidine ring and locking it into a thermodynamically favorable chair conformation, which can drastically reduce the entropic penalty upon target binding ()[3],[4].

  • The 6-Oxopiperidine (Lactam) Core: The cyclic amide (lactam) moiety serves as a rigidified, dual-purpose hydrogen bonding motif. The N-H acts as a potent hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. This amphiphilic nature significantly enhances aqueous solubility compared to purely aliphatic heterocycles, while providing highly directional vectors for interactions with kinase hinge regions or GPCR binding pockets ()[5],[6].

  • The C3 Methyl Ester: This functional group acts as a bioorthogonal synthetic handle. It remains stable under a variety of cross-coupling conditions but can be selectively hydrolyzed, reduced, or converted into an amide, allowing for rapid, divergent library generation.

Systems Visualization: Structural Logic & Workflow

G cluster_0 Structural Rationale & Physicochemical Impact cluster_1 Lead Optimization Workflow A Methyl 5,5-dimethyl-6-oxopiperidine- 3-carboxylate (MW: 185.22) B gem-Dimethyl (C5) Blocks CYP450 Oxidation A->B C Lactam Core (6-Oxo) H-Bonding / Solubility A->C D Methyl Ester (C3) Synthetic Handle A->D G In Vitro Screening & Microsomal Stability Assay B->G Enhances Stability C->G Improves Solubility E Ester Hydrolysis (LiOH) Yields Carboxylic Acid D->E Diversification F Amide Coupling (HATU/DIPEA) Attaches Pharmacophore E->F F->G H Optimized Lead Compound G->H

Structural rationale and synthetic workflow for the 6-oxopiperidine scaffold.

Experimental Workflows: Synthetic Diversification

To effectively utilize this scaffold, robust and self-validating synthetic protocols are required. Below are the foundational methodologies for derivatizing the C3 position.

Protocol A: Chemoselective Hydrolysis of the C3 Methyl Ester

Objective: Convert the methyl ester to a free carboxylic acid to enable downstream amide coupling, without disrupting the 6-oxo lactam core.

  • Solvation: Dissolve this compound (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O.

    • Causality: The mixed solvent system ensures complete dissolution of the highly organic substrate (via THF/MeOH) while providing the necessary aqueous environment to solvate the hydroxide nucleophile.

  • Reagent Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 eq) portion-wise at 0°C.

    • Causality: Cooling the reaction to 0°C kinetically favors the hydrolysis of the less sterically hindered, more electrophilic ester over the base-catalyzed ring-opening of the valerolactam core, ensuring strict chemoselectivity.

  • Reaction Monitoring (Self-Validation): Stir the mixture, allowing it to slowly warm to room temperature over 2-4 hours. Monitor progression via LC-MS.

    • Validation: The reaction is deemed complete when the starting material mass peak completely shifts from m/z 186.2 [M+H]⁺ to m/z 172.2[M+H]⁺, confirming the loss of the methyl group (-14 Da).

  • Workup & Isolation: Concentrate the mixture in vacuo to remove the volatile THF and MeOH. Dilute the remaining aqueous residue with distilled water and wash once with Ethyl Acetate (EtOAc) to extract any unreacted starting material or organic impurities.

  • Acidification: Carefully acidify the aqueous layer to pH 3–4 using 1M HCl dropwise.

    • Causality: The carboxylic acid product has a pKa of ~4.5. Dropping the pH below this threshold protonates the carboxylate, forcing the product into its neutral, organic-soluble state. Extract the turbid aqueous layer with EtOAc (3x), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate to yield the pure 5,5-dimethyl-6-oxopiperidine-3-carboxylic acid.

Protocol B: HATU-Mediated Amide Coupling (Hit-to-Lead Derivatization)

Objective: Couple the newly synthesized carboxylic acid with a primary amine pharmacophore to generate a target-specific lead compound.

  • Activation: Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF under an inert N₂ atmosphere. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 15 minutes at room temperature.

    • Causality: HATU rapidly converts the relatively unreactive carboxylic acid into a highly electrophilic O-Atab active ester. DIPEA acts as a sterically hindered, non-nucleophilic base; it deprotonates the carboxylic acid to initiate activation but is too bulky to compete with the amine nucleophile in the subsequent step.

  • Coupling: Add the target primary amine (1.1 eq) to the activated ester solution. Stir for 2-4 hours at room temperature.

  • Validation & Purification: Monitor the reaction via Thin-Layer Chromatography (TLC).

    • Validation: Use a ninhydrin stain to confirm the complete consumption of the primary amine (which stains dark purple/blue). Once the amine is consumed, quench the reaction with saturated aqueous NaHCO₃, extract with EtOAc, wash the organic layer with brine to remove residual DMF, and purify via silica gel flash chromatography.

References

  • ResearchGate Publications | Natural Products-Inspired Use of the Gem-Dimethyl Group in Medicinal Chemistry | Source: ResearchGate | URL: [Link]

  • National Institutes of Health (NIH) / ACS | Quantification of Hydrogen Bond Donating Ability of Biologically Relevant Compounds | Source: NIH | URL: [Link]

Sources

The Privileged Scaffold: A Technical Guide to Substituted Piperidin-2-one-5-carboxylates in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This technical guide serves as an in-depth resource for researchers, medicinal chemists, and drug development professionals on the synthesis, chemical properties, and burgeoning biological applications of substituted piperidin-2-one-5-carboxylates. This heterocyclic scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable capacity for structural diversification and interaction with a wide array of biological targets. This document provides a comprehensive overview, grounded in recent scientific literature, to empower the rational design and development of novel therapeutics based on this versatile core.

Introduction: The Piperidin-2-one Core and Its Significance

The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals and natural products.[1][2] Its saturated, six-membered structure provides a three-dimensional framework ideal for creating specific spatial arrangements of functional groups, enabling precise interactions with biological macromolecules. The incorporation of a lactam (a cyclic amide) functionality to form the piperidin-2-one core, coupled with a carboxylate group at the C5 position, introduces key hydrogen bonding and polarity features, further enhancing its potential as a pharmacophore.

These structural motifs are critical for modulating properties such as solubility, cell permeability, and target binding affinity. Consequently, derivatives of this scaffold are being actively investigated for a range of therapeutic applications, most notably in oncology.[3][4]

Synthetic Strategies: The Power of Multicomponent Reactions

The efficient construction of complex, polysubstituted piperidin-2-one rings is paramount for exploring their therapeutic potential. Traditional multi-step synthetic routes are often time-consuming and inefficient. Modern organic synthesis has largely overcome these challenges through the advent of one-pot, multicomponent reactions (MCRs).[5][6] These reactions are highly convergent, allowing for the assembly of complex molecules from simple, readily available starting materials in a single step, which is both atom-economical and environmentally conscious.[7]

Diastereoselective Five-Component Synthesis

A notable and powerful approach is the five-component reaction for the diastereoselective synthesis of highly functionalized piperidin-2-ones.[6] This strategy involves a cascade of reactions—Knoevenagel condensation, Michael addition, and a Mannich reaction—to construct the heterocyclic core with a high degree of stereocontrol.[6][8]

The causality behind this efficiency lies in the domino sequence where the product of one reaction becomes the substrate for the next, all within the same reaction vessel. Ammonium acetate often plays a dual role, serving as both a catalyst and the nitrogen source for the piperidine ring.[1][6] This methodology allows for the creation of multiple stereocenters in a single, highly selective transformation, which is a significant advantage in the synthesis of chiral drug candidates.

Caption: Generalized workflow for a five-component synthesis of piperidin-2-one carboxylates.

Biological Activity and Therapeutic Potential

The substituted piperidin-2-one scaffold has demonstrated a broad spectrum of biological activities, with a significant focus on its potential as an anticancer agent.[9][10] Derivatives have been shown to exhibit cytotoxicity against a variety of human cancer cell lines.[11][12]

Anticancer Applications

The mechanism of action for many piperidin-2-one derivatives involves the induction of apoptosis (programmed cell death) and the inhibition of key signaling pathways essential for cancer cell proliferation and survival.[3][4] The specific substitutions on the piperidine ring play a crucial role in determining the potency and selectivity of these compounds. For instance, the nature and position of aryl groups and other functional moieties can significantly influence the molecule's ability to interact with specific protein targets within cancer cells.[11]

While a broad SAR study for the specific 5-carboxylate subclass is still emerging, data from related piperidinone derivatives provide valuable insights. The table below summarizes the cytotoxic activity of representative substituted piperidone compounds against various cancer cell lines, illustrating the therapeutic potential of this structural class.

Compound ClassSubstituentsCancer Cell LineActivity (IC50 / CC50)Reference
3,5-Bis(benzylidene)-4-piperidonesVaried aryl substitutionsMolt4/C8 (Leukemia)0.4 - 8 µM[11]
3,5-Bis(benzylidene)-4-piperidonesVaried aryl substitutionsHSC-2 (Oral Carcinoma)Submicromolar[11]
2,6-disubstituted N-methylpiperidinesBromomethylHT 29 (Colon Carcinoma)6 - 11 µM[13]
Piperazin-2-one derivativesGuanidine substitutionHT-29 (Colon), A549 (Lung)<2 µM[14]
Novel Piperidones (2608, 2610)Dichloroacetyl, dibenzylideneCEM (Leukemia)~1 µM[12]

This table is a representative summary. IC50/CC50 values are dependent on the specific compound and assay conditions.

The data strongly suggest that strategic modification of the piperidone core can yield compounds with potent and selective anticancer activity. The 5-carboxylate functionality is hypothesized to serve as a key interaction point or a handle for further derivatization to improve pharmacokinetic properties.

Experimental Protocol: Representative Synthesis

The following protocol is a representative example of a one-pot, five-component synthesis adapted from the literature for producing highly substituted piperidin-2-one-3,5-dicarboxylates, a closely related structure to the core topic.[6] This serves as a validated template for researchers entering this field.

Synthesis of Dialkyl (2SR,3RS,4RS,5SR)-2,4-diaryl-3-cyano-6-oxopiperidine-3,5-dicarboxylates

Sources

Methodological & Application

Synthesis of Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate: A Detailed Application Note

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the synthesis of Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate, a valuable heterocyclic scaffold in medicinal chemistry. As no direct published protocol for this specific molecule is readily available, this document outlines a proposed, chemically robust, multi-step synthetic pathway. The strategy is grounded in well-established organic chemistry principles, including the Michael addition and the Dieckmann condensation. Each step is detailed with a thorough protocol, mechanistic explanations, and a discussion of key experimental considerations. This guide is intended to serve as a foundational resource for researchers aiming to synthesize this and structurally related piperidone derivatives.

Introduction and Significance

The piperidine ring is a privileged scaffold in drug discovery, present in numerous pharmaceuticals and biologically active compounds.[1] The functionalized 6-oxopiperidine (or δ-valerolactam) core, in particular, serves as a key intermediate for a variety of therapeutic agents. The presence of a gem-dimethyl group at the 5-position introduces conformational rigidity and steric bulk, which can be crucial for modulating binding affinity and metabolic stability. The β-keto ester functionality at the 3-position offers a versatile handle for further chemical modifications, making this compound a highly valuable building block for creating libraries of novel compounds for drug screening.

This document details a proposed four-step synthesis designed to be both logical and practical for a standard organic chemistry laboratory. The pathway begins with the synthesis of a key unsaturated diester, followed by the construction of the carbon-nitrogen backbone via a Michael addition, reduction of a nitro group to the corresponding amine, and concludes with an intramolecular Dieckmann condensation to form the target piperidone ring system.

Proposed Overall Synthetic Pathway

The proposed synthesis is a four-step sequence designed to construct the target molecule from commercially available precursors. The entire workflow is illustrated below.

Synthetic_Pathway cluster_0 Step 1: Starting Material Synthesis cluster_1 Step 2: Michael Addition cluster_2 Step 3: Nitro Group Reduction cluster_3 Step 4: Dieckmann Condensation A 3,3-Dimethylglutaric Anhydride B Dimethyl 3,3-dimethyl-4-methoxycarbonylbut-3-enoate A->B Methanol, H2SO4 (cat.) D Dimethyl 3,3-dimethyl-5-nitropimelate B->D Base (e.g., DBU) Toluene C Nitromethane C->D Base (e.g., DBU) Toluene F Dimethyl 3,3-dimethyl-5-aminopimelate D->F Pd/C or Raney Ni Methanol E H2 (g) E->F Pd/C or Raney Ni Methanol H This compound (Target Molecule) F->H THF, Reflux then Acid Workup G Base (e.g., NaH) G->H THF, Reflux then Acid Workup

Caption: Proposed four-step synthesis of the target molecule.

Step 1: Synthesis of Dimethyl 3,3-dimethylglutaconate (Starting Material)

Note: A detailed, validated protocol for this specific starting material is not available in the provided search results. The following is a generalized procedure based on standard esterification methods.

Protocol 1: Esterification of 3,3-Dimethylglutaric Anhydride
Reagent/SolventMolar Equiv.MW ( g/mol )Amount (g)Volume (mL)
3,3-Dimethylglutaric Anhydride1.0142.1514.2-
Methanol (Anhydrous)excess32.04-200
Sulfuric Acid (Conc.)catalytic98.08-2

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,3-dimethylglutaric anhydride (14.2 g).

  • Add anhydrous methanol (200 mL) to the flask.

  • Carefully add concentrated sulfuric acid (2 mL) dropwise with stirring.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude diester. This product would then require a separate step to introduce the double bond to form the glutaconate, for example via bromination and subsequent elimination.

Step 2: Michael Addition for Carbon Backbone Construction

Principle: This step forms the C-C bond that establishes the six-carbon backbone of the pimelate precursor. A Michael addition is a conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor).[2] In this proposed synthesis, the carbanion of nitromethane (the donor), generated by a non-nucleophilic base, attacks the electron-deficient β-carbon of dimethyl 3,3-dimethylglutaconate (the acceptor). This reaction is highly effective for forming new carbon-carbon bonds.[3][4]

Protocol 2: Synthesis of Dimethyl 3,3-dimethyl-5-nitropimelate
Reagent/SolventMolar Equiv.MW ( g/mol )Amount (g)Volume (mL)
Dimethyl 3,3-dimethylglutaconate1.0186.2118.6-
Nitromethane1.561.049.168.1
DBU (1,8-Diazabicycloundec-7-ene)0.2152.243.043.0
Toluene (Anhydrous)---150

Procedure:

  • To a dry 250 mL round-bottom flask under a nitrogen atmosphere, add dimethyl 3,3-dimethylglutaconate (18.6 g) and anhydrous toluene (150 mL).

  • Add nitromethane (8.1 mL).

  • Cool the mixture to 0°C in an ice bath.

  • Add DBU (3.0 mL) dropwise over 10 minutes with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction by adding 1M HCl (50 mL).

  • Separate the organic layer and wash it sequentially with water (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure nitro-diester.

Step 3: Reduction of the Nitro Group to an Amine

Principle: The conversion of the nitro group to a primary amine is essential for the subsequent intramolecular cyclization. Catalytic hydrogenation is a clean and efficient method for this transformation.[5] Catalysts such as Palladium on carbon (Pd/C) or Raney Nickel are commonly used.[6] This reduction is typically performed under a hydrogen atmosphere and is generally chemoselective, leaving the ester groups intact.[7][8]

Protocol 3: Synthesis of Dimethyl 3,3-dimethyl-5-aminopimelate
Reagent/SolventMolar Equiv.MW ( g/mol )Amount (g)Volume (mL)
Dimethyl 3,3-dimethyl-5-nitropimelate1.0247.2524.7-
10% Palladium on Carbon (Pd/C)~5 mol%-1.2-
Methanol---250
Hydrogen Gas (H₂)excess2.02-50 psi

Procedure:

  • In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve dimethyl 3,3-dimethyl-5-nitropimelate (24.7 g) in methanol (250 mL).

  • Carefully add 10% Pd/C (1.2 g) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel, evacuate the air, and purge with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas to 50 psi.

  • Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol (50 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude amino-diester. This product is often used in the next step without further purification.

Step 4: Dieckmann Condensation for Piperidone Ring Formation

Principle: The final step is an intramolecular Claisen condensation, known as the Dieckmann condensation.[9] This reaction is a powerful method for forming five- and six-membered rings.[10][11] A strong, non-nucleophilic base (such as sodium hydride or sodium ethoxide) deprotonates the α-carbon of one ester group, generating an enolate. This enolate then attacks the carbonyl of the second ester group within the same molecule. The subsequent loss of an alkoxide and an acidic workup yields the desired cyclic β-keto ester.[12]

Protocol 4: Synthesis of this compound
Reagent/SolventMolar Equiv.MW ( g/mol )Amount (g)Volume (mL)
Dimethyl 3,3-dimethyl-5-aminopimelate1.0217.2821.7-
Sodium Hydride (60% in mineral oil)1.224.004.0-
Tetrahydrofuran (THF, Anhydrous)---400

Procedure:

  • To a dry 1 L three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add sodium hydride (4.0 g of 60% dispersion) and wash with anhydrous hexanes (2 x 20 mL) to remove the mineral oil.

  • Add anhydrous THF (200 mL) to the flask and cool to 0°C.

  • Dissolve the crude dimethyl 3,3-dimethyl-5-aminopimelate (21.7 g) in anhydrous THF (200 mL) and add it to the dropping funnel.

  • Add the amino-diester solution dropwise to the stirred sodium hydride suspension over 1 hour. Hydrogen gas will evolve.

  • After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction mixture in an ice bath and cautiously quench the excess sodium hydride by the slow, dropwise addition of methanol.

  • Acidify the mixture to pH ~4 with 1M HCl.

  • Concentrate the mixture under reduced pressure to remove most of the THF.

  • Extract the aqueous residue with dichloromethane (3 x 150 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to afford the final product, this compound.

Conclusion

This application note presents a detailed and scientifically grounded proposed synthesis for this compound. By leveraging fundamental organic reactions such as the Michael addition and the Dieckmann condensation, this guide provides a clear pathway for accessing this valuable chemical intermediate. The protocols and explanations herein are intended to equip researchers with the necessary information to undertake this synthesis, with the understanding that optimization of reaction conditions may be necessary for each specific laboratory setting.

References

  • Organic Syntheses. (2014). Formation of γ-‐Keto Esters from β. Available at: [Link]

  • Dieckmann Reaction. (n.d.). Cambridge University Press. Available at: [Link]

  • Sims, R. J. (2014). The synthesis of β-keto lactones via cyclization of β-keto ester dianions or the cyclization of Meldrum's acid derivatives. ResearchGate. Available at: [Link]

  • Micovic, H. et al. (2007). IMPROVED PROCEDURE FOR THE PREPARATION OF 1-(2-PHENETHYL)-4-PIPERIDONE. Organic Syntheses. Available at: [Link]

  • Piperidine Synthesis. (1992). Defense Technical Information Center. Available at: [Link]

  • Synthesis of β-keto carboxylic acids, esters and amides. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Tandem β-Enamino Ester Formation and Cyclization with o-Alkynyl Anilines Catalyzed by InBr3: Efficient Synthesis of β-(N-Indolyl)-α,β-unsaturated Esters. (2009). Figshare. Available at: [Link]

  • Recent advances in the transesterification of β-keto esters. (n.d.). National Institutes of Health. Available at: [Link]

  • Process for the catalytic hydrogenation of aromatic nitro compounds. (1997). Google Patents.
  • Process for the catalytic hydrogenation of aromatic nitro compounds. (1996). Google Patents.
  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021). ACS Publications. Available at: [Link]

  • Theoretical Synthesis of 4-Piperidone/Piperidine. (2005). Sciencemadness Discussion Board. Available at: [Link]

  • Dieckmann condensation. (n.d.). Wikipedia. Available at: [Link]

  • Condensation of Dimethyl-3-methylglutaconate (I) with Aldehydes (II): A One-Pot Synthesis of Functionalized 5,6-Dihydro-(2H)-pyran-2-ones ( III), (IV). (2025). ResearchGate. Available at: [Link]

  • Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021). ACS Publications. Available at: [Link]

  • Biocatalytic Asymmetric Michael Additions of Nitromethane to α,β-Unsaturated Aldehydes via Enzyme-bound Iminium Ion Intermediates. (n.d.). National Institutes of Health. Available at: [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2024). MDPI. Available at: [Link]

  • Addition of nitromethane‐d3 and the deuterium distribution in the product based on NMR. (n.d.). ResearchGate. Available at: [Link]

  • Michael addition of nitromethane to non-racemic chiral Cr(CO)3 complexes of ethyl cinnamate derivatives: stereoselective synthesis of (R)-(–)-baclofen. (2000). CNR-IRIS. Available at: [Link]

  • Michael addition of nitromethane and malononitrile to dimethyl ethylidenemalonate. (n.d.). ResearchGate. Available at: [Link]

  • Reaction Mechanism of Organocatalytic Michael Addition of Nitromethane to Cinnamaldehyde: A Case Study on Catalyst Regeneration. (2017). Cardiff University. Available at: [Link]

Sources

Application Notes and Protocols: Selective Hydrolysis of the Methyl Ester in 5,5-Dimethyl-2-(methoxycarbonyl)piperidine-6-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The selective hydrolysis of a methyl ester in the presence of other sensitive functional groups, such as a lactam, is a critical transformation in the synthesis of complex pharmaceutical intermediates. This application note provides a detailed guide for the hydrolysis of the methyl ester in 5,5-dimethyl-2-(methoxycarbonyl)piperidine-6-one, a key step that can be challenging due to the potential for competing hydrolysis of the adjacent lactam ring. We will explore both base-catalyzed (saponification) and acid-catalyzed methodologies, offering insights into reaction mechanisms, detailed experimental protocols, and troubleshooting strategies to ensure a high-yield and clean conversion to the corresponding carboxylic acid. This document is intended for researchers, scientists, and drug development professionals engaged in multi-step organic synthesis.

Reaction Mechanisms

A thorough understanding of the underlying reaction mechanisms is paramount for successful and selective hydrolysis.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is a widely used and generally irreversible method for converting esters to carboxylic acids.[1][2] The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion, a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the methoxide ion as a leaving group and forming the carboxylic acid. In the basic reaction medium, the carboxylic acid is deprotonated to form a carboxylate salt, which drives the reaction to completion.[1][3] Acidification in a separate workup step is then required to protonate the carboxylate and yield the final carboxylic acid product.[4]

It is crucial to consider the potential for the hydroxide ion to also attack the lactam carbonyl. However, amides are generally less reactive towards nucleophilic attack than esters due to the resonance delocalization of the nitrogen lone pair, which reduces the electrophilicity of the amide carbonyl carbon. By carefully controlling reaction conditions, particularly temperature and the choice of base, selective hydrolysis of the ester can be achieved. Lithium hydroxide (LiOH) is often the base of choice for substrates with sensitive functional groups as it can be effective under milder conditions.[5][6]

Caption: Base-Catalyzed Hydrolysis Mechanism.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible process that also proceeds through a nucleophilic acyl substitution pathway.[7][8] The reaction is initiated by the protonation of the ester's carbonyl oxygen by a strong acid, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following a series of proton transfers, methanol is eliminated as a leaving group, and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the carboxylic acid.[3]

The reversibility of this reaction means that an excess of water is required to drive the equilibrium towards the products.[3][8] While this method can be effective, the strongly acidic conditions and elevated temperatures often required can lead to undesired side reactions, including hydrolysis of the lactam ring.[9] Therefore, for substrates like 5,5-dimethyl-6-oxopiperidine methyl ester, base-catalyzed hydrolysis is generally the preferred method due to its irreversibility and often milder reaction conditions.

Caption: Acid-Catalyzed Hydrolysis Mechanism.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for both base- and acid-catalyzed hydrolysis of 5,5-dimethyl-2-(methoxycarbonyl)piperidine-6-one.

Protocol 1: Base-Catalyzed Hydrolysis (Saponification) using Lithium Hydroxide

This is the recommended procedure due to its mild conditions and high selectivity.

Materials:

  • 5,5-dimethyl-2-(methoxycarbonyl)piperidine-6-one

  • Lithium hydroxide monohydrate (LiOH·H₂O)

  • Tetrahydrofuran (THF)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5,5-dimethyl-2-(methoxycarbonyl)piperidine-6-one (1.0 eq) in a mixture of THF and deionized water (typically a 2:1 to 4:1 ratio).

  • Addition of Base: Add lithium hydroxide monohydrate (1.5 - 2.0 eq) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

  • Work-up - Quenching and Acidification: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material or non-polar impurities. Cool the aqueous layer in an ice bath and carefully acidify to a pH of 2-3 with 1 M HCl.[4]

  • Extraction: Extract the acidified aqueous layer with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Acid-Catalyzed Hydrolysis

This protocol should be considered if the substrate is sensitive to basic conditions, though careful monitoring is required to minimize lactam hydrolysis.

Materials:

  • 5,5-dimethyl-2-(methoxycarbonyl)piperidine-6-one

  • Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)

  • Dioxane or Acetic Acid

  • Deionized water

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5,5-dimethyl-2-(methoxycarbonyl)piperidine-6-one (1.0 eq) in a mixture of an organic solvent like dioxane or acetic acid and an excess of water.

  • Addition of Acid: Carefully add a catalytic amount of concentrated sulfuric acid or a larger volume of concentrated hydrochloric acid.

  • Heating and Monitoring: Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Work-up - Neutralization: After the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid with a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the mixture with ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Data Presentation

ParameterBase-Catalyzed Hydrolysis (LiOH)Acid-Catalyzed Hydrolysis
Primary Reagent Lithium Hydroxide (LiOH)Strong Acid (e.g., HCl, H₂SO₄)
Solvent System THF/WaterDioxane/Water or Acetic Acid/Water
Temperature Room TemperatureReflux
Reaction Time 2-6 hours4-12 hours
Key Advantage High selectivity, irreversible reaction.[1]Useful for base-sensitive substrates.
Key Disadvantage Requires a separate acidification step.Reversible, risk of lactam hydrolysis.[8][9]
Typical Yield >90%Variable, often lower than base-catalyzed.

Troubleshooting

  • Incomplete Hydrolysis:

    • Base-catalyzed: Ensure sufficient equivalents of base are used. If the reaction stalls, gentle heating (40-50 °C) may be applied, but monitor for lactam hydrolysis.

    • Acid-catalyzed: Increase the reaction time or the concentration of the acid. Ensure a sufficient excess of water is present to drive the equilibrium.

  • Lactam Ring Opening:

    • This is a more significant concern with acid-catalyzed hydrolysis and prolonged heating or strong basic conditions.

    • Prevention (Base-catalyzed): Use milder bases like LiOH at room temperature. Avoid excessive reaction times.

    • Prevention (Acid-catalyzed): Use the minimum necessary amount of acid and monitor the reaction closely to stop it as soon as the ester is consumed.

  • Difficult Purification:

    • If the carboxylic acid product is highly water-soluble, saturating the aqueous phase with sodium chloride during extraction can improve recovery into the organic layer.

    • If the product co-elutes with impurities during chromatography, consider derivatization to a more easily separable compound, followed by deprotection.

Characterization

The successful synthesis of the target carboxylic acid can be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the disappearance of the methyl ester singlet in the ¹H NMR spectrum and the corresponding methoxy carbon in the ¹³C NMR spectrum, and the appearance of a broad carboxylic acid proton signal.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Experimental Workflow Visualization

Experimental_Workflow Start Start: 5,5-dimethyl-2-(methoxycarbonyl)piperidine-6-one Reaction Hydrolysis Reaction (Base or Acid Catalyzed) Start->Reaction Workup Aqueous Work-up (Quenching/Neutralization & Extraction) Reaction->Workup Drying Drying and Concentration Workup->Drying Purification Purification (Recrystallization or Chromatography) Drying->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization End Final Product: Carboxylic Acid Characterization->End

Caption: Overall Experimental Workflow.

References

  • Chempedia. General procedures for the purification of Carboxylic acids. LookChem. Available at: [Link]

  • Cronin, J. R., & Gandy, W. E. (1979). Lithium hydroxide/aqueous methanol: mild reagent for the hydrolysis of bile acid methyl esters. Journal of Lipid Research, 20(3), 423-426. Available at: [Link]

  • Khan Academy. (n.d.). Acid-catalyzed ester hydrolysis. Available at: [Link]

  • Clark, J. (2023). Hydrolysis of esters. Chemguide. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Available at: [Link]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]

  • ResearchGate. (n.d.). Hydrolysis of methyl ester 7‐i. i) 1 M LiOH(aq), THF/H2O, reflux, 3 h,.... Available at: [Link]

  • Li, Y., et al. (2018). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Advances, 8(38), 21333-21341. Available at: [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Stack Exchange. (2019). LiOH hydrolysis of methyl 2,2-dimethoxyacetate not giving product?. Chemistry Stack Exchange. Available at: [Link]

  • Google Patents. (2014). WO2014095080A2 - Process for the purification of carboxylic acids.
  • Kocienski, P. J. (1994). Protecting Groups. Thieme.
  • Pearson. (n.d.). Using the mechanism for the acid-catalyzed hydrolysis of an ester.... Available at: [Link]

  • OperaChem. (2024). Saponification-Typical procedures. Available at: [Link]

  • Wan, P., Modro, T. A., & Yates, K. (1980). The kinetics and mechanism of acid catalysed hydrolysis of lactams. Canadian Journal of Chemistry, 58(22), 2423-2433. Available at: [Link]

  • ResearchGate. (2014). What is a simple way to convert an ester into carboxylic acid?. Available at: [Link]

  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions. Available at: [Link]

  • Experiment: Soap Making (Saponification). (n.d.). Available at: [Link]

  • ACS Catalysis. (2024). Nature's Toolbox for the Hydrolysis of Lactams and Cyclic Imides. Available at: [Link]

  • Page, M. I. (2015). The Reactivity of β-Lactams, the Mechanism of Catalysis and the Inhibition of β-Lactamases. Advances in Physical Organic Chemistry, 49, 1-64. Available at: [Link]

  • Chemistry LibreTexts. (2026). 12: Making Soap - Saponification (Experiment). Available at: [Link]

  • Hielscher Ultrasonics. (2019). Saponification - Soap Making Process with Ultrasonics. Available at: [Link]

  • PraxiLabs. (n.d.). Saponification Reaction Virtual Lab. Available at: [Link]

  • Science Ready. (n.d.). Reflux, Isolation and Purification of Esters – HSC Chemistry. Available at: [Link]

  • Imming, P., Klar, B., & Dix, D. (2000). Hydrolytic Stability Versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Journal of Medicinal Chemistry, 43(22), 4328–4331. Available at: [Link]

  • Saponification of Esters. (n.d.). Available at: [Link]

  • Britannica. (2026). Carboxylic acid - Synthesis, Reactions, Properties. Available at: [Link]

  • Sessions Biogeochemistry Lab. (2009). Saponification (Base Hydrolysis) of Organic Materials. Available at: [Link]

  • ResearchGate. (n.d.). Hydrolytic Stability versus Ring Size in Lactams: Implications for the Development of Lactam Antibiotics and Other Serine Protease Inhibitors. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 4-4: Saponification reaction performed to convert methyl ester.... Available at: [Link]

  • Balakrishnan, M., Rao, G. V., & Venkatasubramanian, N. (1974). Rate enhancement of ester saponification in aqueous dimethyl sulphoxide: a case for the importance of transition state solvation. Journal of the Chemical Society, Perkin Transactions 2, (0), 6-10. Available at: [Link]

Sources

N-alkylation methods for 6-oxopiperidine-3-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 6-oxopiperidine-3-carboxylate scaffold (a functionalized


-lactam) is a critical pharmacophore in the synthesis of peptidomimetics, PARP inhibitors, and conformationally constrained amino acid analogues. However, its functionalization presents a unique "ambident triad" challenge: competing N-alkylation  (desired), O-alkylation  (lactim ether formation), and C3-epimerization  (racemization).[1] This guide provides validated protocols to achieve high regioselectivity (>95% N-alkyl) and stereochemical retention, moving beyond generic "base + halide" approaches to mechanism-driven methodologies.[1]

Part 1: Strategic Analysis & Mechanistic Grounding

The pKa Landscape & Base Selection

Success depends on exploiting the acidity difference between the lactam N-H and the C3-H (alpha to the ester).

  • Lactam N-H (

    
    ):  The primary site of deprotonation.
    
  • C3-H (

    
    ):  The "danger zone."[1] While less acidic than the N-H, strong bases (e.g., NaH, LDA) or excess base can deprotonate this position, leading to racemization  of the chiral center or C-alkylation .
    

Directive: Avoid large excesses of strong hydride bases. Prefer carbonate bases (


) which are basic enough to deprotonate the N-H in polar aprotic solvents but kinetically slow to deprotonate the C3-H.
Regioselectivity: The HSAB Principle

The lactam anion is an ambident nucleophile.[2]

  • O-Attack (Hard): Favored by hard electrophiles (sulfonates, sulfates), oxygen-philic cations (

    
    ), and polar protic solvents.[1]
    
  • N-Attack (Soft): Favored by soft electrophiles (alkyl iodides/bromides), soft counter-ions (

    
    ), and thermodynamic control.[1]
    

Part 2: Experimental Protocols

Method A: The "Gold Standard" (Cesium Carbonate/DMF)

Best for: Chiral substrates, complex intermediates, and minimizing O-alkylation.

Mechanism: The "Cesium Effect" utilizes the large ionic radius of


 to form a "naked," highly reactive nitrogen anion while sterically shielding the oxygen. The mild basicity prevents C3-deprotonation.

Protocol:

  • Setup: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Dissolution: Dissolve ethyl 6-oxopiperidine-3-carboxylate (1.0 equiv, e.g., 1.0 mmol) in anhydrous DMF (0.2 M concentration, 5 mL).

  • Base Addition: Add

    
      (1.2 equiv, 1.2 mmol) in one portion.
    
    • Note: Ensure the

      
       is finely ground and anhydrous.
      
  • Activation: Stir at Room Temperature (25°C) for 30 minutes. The suspension may turn slightly yellow.

  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.[2]

    • Preferred Electrophiles: Alkyl Iodides or Bromides.[2]

    • Avoid: Alkyl Triflates (risk of O-alkylation).[1]

  • Reaction: Stir at RT for 4–12 hours. Monitor by TLC/LC-MS.

    • Optimization: If reaction is sluggish (e.g., with secondary halides), heat to 50°C. Do not exceed 60°C to protect the stereocenter.

  • Workup: Dilute with EtOAc (20 mL), wash with 5% LiCl solution (3 x 10 mL) to remove DMF, then Brine (10 mL). Dry over

    
    , filter, and concentrate.
    
Method B: The "Kinetic" Route (Sodium Hydride/THF)

Best for: Achiral substrates, simple alkyl chains, or when reaction speed is critical.[1]

Risk Warning: Strict temperature control is required to prevent C3-epimerization.

Protocol:

  • Setup: Flame-dry a two-neck flask under Argon.

  • Base Prep: Wash NaH (60% dispersion, 1.05 equiv) with dry hexanes (2x) to remove mineral oil if downstream purification is sensitive; otherwise, use as is. Suspend in anhydrous THF (0.15 M).

  • Cooling: Cool the NaH suspension to 0°C (ice bath).

  • Addition: Add the lactam substrate (1.0 equiv) dissolved in minimal THF dropwise over 10 minutes.

    • Observation: Gas evolution (

      
      ) will occur.[1]
      
  • Deprotonation: Stir at 0°C for 30–45 minutes until gas evolution ceases.

  • Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise at 0°C.

  • Warm-up: Allow the mixture to warm to RT slowly over 2 hours.

  • Quench: Cool back to 0°C. Quench carefully with sat.

    
    .
    
  • Workup: Extract with EtOAc or DCM.

Method C: Phase Transfer Catalysis (Solid-Liquid)

Best for: Scale-up (>10g), avoiding anhydrous solvents.[1]

Protocol:

  • Mixture: Combine Lactam (1.0 equiv), TBAB (Tetrabutylammonium bromide, 0.1 equiv), and

    
      (2.0 equiv) in Acetone  or Acetonitrile .
    
  • Reaction: Add Alkyl Halide (1.5 equiv) and reflux (60–80°C) for 12–24 hours.

  • Note: This method is harsher; verify ester stability (hydrolysis risk) before committing valuable material.[1]

Part 3: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Racemization (loss of ee) Base too strong (NaH) or excess used.[1]Switch to Method A (

)
. Reduce reaction temp. Ensure base is limited to 1.1 equiv.
O-Alkylation (Lactim ether) "Hard" electrophile or solvent effect.[1]Use Alkyl Iodides instead of sulfonates. Switch solvent to DMF or THF (avoid DMSO if possible).[1]
Low Conversion Poor nucleophilicity of Lactam N.Add catalytic TBAI (Tetrabutylammonium iodide) to generate reactive alkyl iodide in situ (Finkelstein).[1]
Hydrolysis of Ester Wet solvent or hydroxide formation.Ensure anhydrous conditions. Avoid hydroxide bases (KOH/NaOH).[1] Use Carbonates.[3][4]

Part 4: Visualizing the Workflow

Reaction Mechanism & Selectivity

G Lactam 6-Oxopiperidine-3-carboxylate (Substrate) Base Base Deprotonation (NaH vs Cs2CO3) Lactam->Base Anion Ambident Anion (Resonance Hybrid) Base->Anion Removal of NH proton PathC Path C: C3-Deprotonation (Side Reaction: Racemization) Base->PathC Excess Strong Base (Attack at C3-H) PathN Path A: N-Alkylation (Soft-Soft Interaction) Anion->PathN Cs+, DMF, R-I (Soft Conditions) PathO Path B: O-Alkylation (Hard-Hard Interaction) Anion->PathO Ag+, R-OTf (Hard Conditions) ProductN Desired N-Alkyl Lactam (Thermodynamic Product) PathN->ProductN ProductO Lactim Ether (Kinetic/Hard Product) PathO->ProductO ProductRac Racemic Mixture (Loss of Stereochemistry) PathC->ProductRac

Caption: Mechanistic pathways showing the divergence between desired N-alkylation and competing O-alkylation or racemization risks.

Method Selection Decision Tree

DecisionTree Start Start: Select N-Alkylation Method IsChiral Is the substrate Chiral (enantiopure)? Start->IsChiral ChiralYes Yes IsChiral->ChiralYes ChiralNo No (Racemic/Achiral) IsChiral->ChiralNo MethodA Method A: Cs2CO3 / DMF (Safe, High Fidelity) ChiralYes->MethodA Prevent Racemization Electrophile Electrophile Type? ChiralNo->Electrophile Primary Primary Halide (MeI, BnBr) Electrophile->Primary Secondary Secondary Halide (iPr-I, Cyclo-Br) Electrophile->Secondary Heat required Alcohol Alcohol (Mitsunobu) Electrophile->Alcohol MethodB Method B: NaH / THF (0°C Strict Control) Primary->MethodB Secondary->MethodA Heat required MethodD Warning: Standard Mitsunobu Fails Use Tsunoda Reagent (CMBP) Alcohol->MethodD MethodC Method C: Phase Transfer (Robust, Scalable) MethodB->MethodC If scale > 10g

Caption: Decision matrix for selecting the optimal alkylation protocol based on substrate chirality and electrophile type.

References

  • Cesium Effect in N-Alkylation: Flessner, T., & Doye, S. (1999). Cesium carbonate promoted N-alkylation of indoles and amines. Journal of Organic Chemistry. Link (Context: General applicability of Cs2CO3 for chemoselective N-alkylation).[1]

  • Mitsunobu Limitations: Tsunoda, T., et al. (1995). Mitsunobu reaction of pKa > 11 nucleophiles.[5][6][7] Tetrahedron Letters. Link (Context: Explains why standard Mitsunobu fails for lactams without modified reagents).

  • Lactam Regioselectivity: Sato, M., et al. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations. Bioorganic & Medicinal Chemistry Letters. Link (Context: Analytical methods to distinguish N vs O alkylation products).

  • Racemization Risks: Benoiton, N. L. (2006). Chemistry of Peptide Synthesis: Racemization.[8] CRC Press. (Context: Mechanisms of base-mediated racemization in amino acid derivatives).

  • General Lactam Synthesis: ChemicalBook Entry for 6-oxopiperidine-3-carboxylic acid. Link (Context: Physical properties and scaffold overview).

Sources

Precision Engineering of the Lactam Scaffold: C3-Functionalization of Piperidin-2-ones

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Abstract

The piperidin-2-one (δ-valerolactam) scaffold is a privileged structural motif in medicinal chemistry, serving as the core for numerous anticoagulants (e.g., Apixaban, Rivaroxaban) and Janus kinase inhibitors. Functionalization at the C3 position (


-to-carbonyl) is critical for modulating potency and metabolic stability.[1] However, this transformation is synthetically non-trivial due to the high pKa of the lactam 

-proton (~26-27 in DMSO) and the potential for competing

-alkylation. This guide details three high-fidelity methodologies for C3-functionalization: Palladium-catalyzed

-arylation, Asymmetric Phase-Transfer Catalyzed (PTC) alkylation, and emerging C-H activation strategies.

The Chemical Landscape: Mechanistic Causality

To successfully functionalize the C3 position, one must first navigate the electronic and steric environment of the lactam ring.

  • Acidity & Deprotonation: The

    
    -protons of 2-piperidinone are significantly less acidic than those of acyclic amides or esters.[1] Successful deprotonation requires strong bases (LiHMDS, LDA) or specific Lewis acid activation (e.g., ZnCl
    
    
    
    additives) to stabilize the enolate.
  • Regioselectivity (

    
     vs. 
    
    
    
    ):
    The lactam nitrogen is nucleophilic.[1] Without a protecting group (P.G.) on the nitrogen (e.g., Boc, PMB, Cbz), base treatment often leads to
    
    
    -alkylation (Hard-Soft Acid-Base theory). Rule of Thumb: Always protect the lactam nitrogen before attempting C3-functionalization via enolate chemistry.[1]
  • Stereoelectronics: The half-chair conformation of the piperidinone ring dictates that electrophiles typically approach from the face opposite to the bulky

    
    -protecting group or existing substituents, usually prioritizing trans-addition.
    
Decision Matrix for Method Selection

The following diagram outlines the logical flow for selecting the appropriate synthetic strategy based on the desired substituent.

MethodSelection Start Target: C3-Functionalized Piperidin-2-one Substituent Desired Substituent Type? Start->Substituent Aryl Aryl / Heteroaryl Substituent->Aryl Alkyl Alkyl / Allyl / Benzyl Substituent->Alkyl Method1 Method A: Pd-Catalyzed alpha-Arylation (Zn-Enolate) Aryl->Method1 High Efficiency Chiral Stereochemistry Required? Alkyl->Chiral Method2 Method B: Asymmetric Phase-Transfer Catalysis (PTC) Chiral->Method2 Yes (e.r. > 90:10) Method3 Method C: Standard Enolate Alkylation (LiHMDS/LDA) Chiral->Method3 No (Racemic)

Figure 1: Strategic decision tree for selecting reaction conditions based on substituent type and stereochemical requirements.

Strategy A: Palladium-Catalyzed -Arylation

Best for: Introducing aryl or heteroaryl rings.[1] Mechanism: This reaction proceeds via the oxidative addition of an aryl halide to Pd(0), followed by transmetallation with a lactam enolate.

The "Zinc-Enolate" Advantage

Traditional alkali enolates (Li/Na/K) of lactams are often too reactive or unstable for Pd-catalysis, leading to decomposition. The Hartwig-Novartis Protocol utilizes a Reformatsky-type zinc enolate (generated in situ or preformed) which is softer and more compatible with the catalytic cycle.

Key Parameters:

  • Catalyst: Pd(OAc)

    
     or Pd
    
    
    
    (dba)
    
    
    .
  • Ligand: Electron-rich, bulky phosphines are essential to facilitate reductive elimination.[1] Xantphos (for chlorides) and Q-Phos or P(t-Bu)

    
      (for bromides) are the gold standards.
    
  • Base: LiHMDS is used to generate the lithium enolate, which is then transmetallated with ZnCl

    
    .[1] Alternatively, silyl ketene acetals can be used with fluoride sources.[1]
    

PdCycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Ar L2Pd(II)(Ar)X OxAdd->PdII_Ar TransMet Transmetallation (Zn-Enolate) PdII_Ar->TransMet Lactam-Zn-X PdII_Enol L2Pd(II)(Ar)(Enolate) TransMet->PdII_Enol RedElim Reductive Elimination PdII_Enol->RedElim RedElim->Pd0 Regeneration Product C3-Aryl Lactam RedElim->Product

Figure 2: Catalytic cycle for the Pd-catalyzed


-arylation of piperidinones involving Zinc-enolate transmetallation.
Protocol 1: Pd-Catalyzed -Arylation of -Boc-2-Piperidinone

Objective: Synthesis of 3-phenyl-1-(tert-butoxycarbonyl)piperidin-2-one.[1]

Reagents:

  • 
    -Boc-2-piperidinone (1.0 equiv)
    
  • Bromobenzene (1.2 equiv)

  • LiHMDS (1.0 M in THF, 1.1 equiv)

  • ZnCl

    
     (1.0 M in THF, 1.1 equiv) - Critical for stabilization
    
  • Pd(dba)

    
     (2 mol%)
    
  • Xantphos (2.5 mol%)

  • Solvent: Toluene (anhydrous)

Step-by-Step Methodology:

  • Catalyst Pre-complexation: In a glovebox or under Argon, mix Pd(dba)

    
     and Xantphos in toluene.[1] Stir for 10 mins to form the active catalyst species.
    
  • Enolate Formation: In a separate flame-dried Schlenk flask, dissolve

    
    -Boc-2-piperidinone in THF. Cool to -78°C.[1]
    
  • Deprotonation: Add LiHMDS dropwise over 10 minutes. Stir at -78°C for 30 minutes to ensure complete deprotonation.

  • Transmetallation: Add ZnCl

    
     solution dropwise. Allow the mixture to warm to Room Temperature (RT) over 30 minutes. The solution may become slightly cloudy (formation of Zn-enolate).
    
  • Coupling: Add the Aryl Bromide to the zinc enolate mixture, followed by the pre-formed catalyst solution via cannula.

  • Reaction: Heat the mixture to 80°C for 4-12 hours. Monitor conversion via LC-MS (Target M+H or loss of Boc).

  • Workup: Quench with saturated NH

    
    Cl. Extract with EtOAc (3x).[1] Dry organics over Na
    
    
    
    SO
    
    
    .[1]
  • Purification: Flash chromatography (Hexanes/EtOAc).

Strategy B: Asymmetric Phase-Transfer Catalysis (PTC)

Best for: Enantioselective


-alkylation (creating quaternary stereocenters).
Mechanism:  Use of a chiral quaternary ammonium salt (Cinchona alkaloid derivative) to shuttle the enolate across the interface of a biphasic system (Liquid/Liquid or Solid/Liquid).
The "Ion-Pair" Control

The chiral cation (


) forms a tight ion pair with the lactam enolate (

). The geometry of the bulky catalyst blocks one face of the enolate, forcing the electrophile (

) to attack from the exposed face.
  • Cinchonidine-derived catalysts: Typically yield the (R) -isomer.[1][2]

  • Cinchonine-derived catalysts: Typically yield the (S) -isomer.[1]

Protocol 2: Enantioselective C3-Benzylation

Objective: Synthesis of (R)-3-benzyl-1-Boc-piperidin-2-one.

Reagents:

  • 
    -Boc-2-piperidinone (1.0 equiv)
    
  • Benzyl Bromide (1.2 equiv)

  • Catalyst:

    
    -Anthracenylmethyl-cinchonidinium bromide (10 mol%)
    
  • Base: 50% aq.[1] KOH (excess)

  • Solvent: Toluene (High dilution, 0.1 M)

Step-by-Step Methodology:

  • Setup: Charge a flask with

    
    -Boc-piperidinone, the Cinchona catalyst, and Toluene.
    
  • Base Addition: Add 50% aqueous KOH. The system is now biphasic.[1]

  • Cooling: Cool the mixture to 0°C (Lower temperatures often improve

    
     but reduce rate).
    
  • Addition: Add Benzyl Bromide dropwise. Vigorous stirring is mandatory to maximize interfacial surface area.[1]

  • Monitoring: Stir at 0°C for 12-24 hours. Monitor by chiral HPLC (e.g., Chiralpak AD-H column).

  • Workup: Dilute with water and Et

    
    O. Wash organic layer with water and brine to remove the quaternary salt.[1]
    

Data Summary: Solvent & Base Effects

Solvent Base Yield (%) ee (%) Notes
Toluene 50% KOH 92 94 Optimal balance of rate/selectivity.
DCM 50% KOH 85 81 Lower selectivity due to polarity.[1]

| THF | LiHMDS | 95 | <5 | Homogeneous conditions (Racemic).[1] |

Troubleshooting & Optimization

Even with robust protocols, specific substrates may fail.[1] Use this guide to diagnose issues.

Problem: Low Conversion

  • Cause: Enolate decomposition or catalyst poisoning.[1]

  • Fix: Switch to the Zn-enolate method if using Li-enolate.[1] Ensure solvents are degassed (Pd-catalysis is O

    
     sensitive).[1] Increase catalyst loading to 5 mol%.
    

Problem:


-Alkylation / Deprotection 
  • Cause: Labile protecting group or "Naked" anion.[1]

  • Fix: Ensure the

    
    -P.G. is electron-withdrawing (Boc, Ts, Cbz). Simple Benzyl (Bn) groups are often insufficient to prevent 
    
    
    
    -alkylation competitive pathways.[1]

Problem: Poor Enantioselectivity (in PTC)

  • Cause: Background reaction (uncatalyzed alkylation).[1]

  • Fix: Lower the temperature to -20°C or -40°C. Use a more sterically demanding catalyst (e.g., Maruoka catalyst).

References

  • Hama, T., & Hartwig, J. F. (2008).[1] Palladium-Catalyzed

    
    -Arylation of Esters and Amides under More Neutral Conditions. Journal of the American Chemical Society, 130(45), 14926–14927. 
    
  • Lee, S., Beare, N. A., & Hartwig, J. F. (2001).

    
    -Arylation of Esters and Protected Amino Acids.[1] Journal of the American Chemical Society, 123(34), 8410–8411. 
    
  • O'Donnell, M. J. (2004).[1] The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Cinchona Alkaloid Derivatives. Accounts of Chemical Research, 37(8), 506–517. 
    
  • René, O., et al. (2025).[1][3] Palladium-Catalyzed

    
    -Arylation of Boc-Protected Lactams Using TMP[1][3]·ZnCl[3][4]·LiCl. Synlett. 
    
  • Corey, E. J., & Xu, F. (1997).[1] Enantioselective Synthesis of

    
    -Amino Nitriles and 
    
    
    
    -Amino Acids from N-Benzhydryl Imines.[1] Journal of the American Chemical Society, 119(50), 12414–12415.

Sources

Application Note: High-Efficiency Incorporation of 5,5-Dimethyl-6-oxopiperidine-2-carboxylic Acid into Peptidomimetics

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Application Areas: Peptidomimetics, Protease Inhibitors, Structural Biology, and Drug Stability Optimization

Introduction and Mechanistic Rationale

The incorporation of non-canonical, conformationally restricted amino acids is a cornerstone of modern peptidomimetic drug design. Among the most advanced structural constraints is 5,5-dimethyl-6-oxopiperidine-2-carboxylic acid —a highly specialized gem-dimethyl


-lactam analog of pipecolic acid. By integrating a rigid piperidine ring, a lactam carbonyl, and a sterically demanding gem-dimethyl group, this residue imposes severe dihedral angle (

) restrictions on the peptide backbone.
Causality of Conformational Restriction & Stability

Understanding the physical chemistry of this building block is critical for leveraging its full potential in drug development:

  • The Thorpe-Ingold (Gem-Dimethyl) Effect : The C5 gem-dimethyl substitution compresses the internal C-C-C bond angles of the piperidine ring. This steric compression severely restricts the conformational space of the adjacent peptide bonds, strongly nucleating stable secondary structures such as Type-II'

    
    -turns .
    
  • Lactam-Induced Rigidity : The 6-oxo modification converts the basic amine of standard pipecolic acid into a neutral lactam. This eliminates pH-dependent protonation states that could alter the peptide's folding trajectory in vivo, ensuring a stable, predictable conformation independent of physiological pH shifts .

  • Proteolytic Shielding & The "Pipecolic Acid Effect" : Proteases require the peptide backbone to adopt an extended conformation to dock into the catalytic cleft. The bulky gem-dimethyl group sterically occludes the scissile bond, while the rigid lactam prevents backbone extension. Furthermore, the unique physical properties of pipecolic acid derivatives (known as the "pipecolic acid effect") alter how these peptides interact with both degradative enzymes and analytical mass spectrometers, yielding highly specific

    
     sequence ions rather than the 
    
    
    
    ions typical of proline .

Mechanistic_Pathway Incorporation 5,5-Dimethyl-6-oxopiperidine Residue in Peptide Backbone GemDimethyl Gem-Dimethyl Group (Thorpe-Ingold Effect) Incorporation->GemDimethyl Lactam Delta-Lactam Ring (Neutral, Rigid) Incorporation->Lactam StericBulk Severe Steric Bulk Around Scissile Bond GemDimethyl->StericBulk AngleRestrict Restriction of Phi (φ) and Psi (ψ) Angles GemDimethyl->AngleRestrict Lactam->AngleRestrict Protease Protease Active Site Exclusion StericBulk->Protease BetaTurn Nucleation of Type-II' Beta-Turn AngleRestrict->BetaTurn Stability Extreme Proteolytic Stability (t1/2 > 24h) Protease->Stability Affinity Enhanced Target Receptor Affinity BetaTurn->Affinity

Fig 2. Mechanistic pathway of structural restriction and proteolytic shielding by the building block.

Experimental Protocols

System Causality: The secondary lactam amine and the bulky C5 methyls create immense steric hindrance. Standard coupling reagents (e.g., DIC/HOBt) fail to drive the reaction forward. This self-validating protocol utilizes the highly reactive uronium salt HATU combined with elevated temperatures and double-coupling cycles to ensure >98% coupling efficiency.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation
  • Resin Preparation: Swell 0.1 mmol of Fmoc-Rink Amide AM resin (loading: 0.5 mmol/g) in anhydrous N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash 5× with DMF.

    • Self-Validation: Perform a Kaiser test. A deep blue color confirms the presence of free primary amines.

  • Amino Acid Activation: In a microcentrifuge tube, dissolve 0.3 mmol (3.0 eq) of Fmoc-5,5-dimethyl-6-oxopiperidine-2-carboxylic acid and 0.29 mmol (2.9 eq) of HATU in 2 mL of DMF. Add 0.6 mmol (6.0 eq) of N,N-diisopropylethylamine (DIPEA). Incubate for exactly 2 minutes to generate the highly reactive OAt ester.

  • High-Temperature Coupling: Add the activated solution to the resin. Agitate in a heating block at 50°C for 2 hours.

  • Validation & Recoupling: Wash the resin 5× with DMF. Perform a Kaiser test. Due to steric hindrance, a slight blue tint may remain. Repeat Steps 3 and 4 (Double Coupling) to drive the reaction to completion.

  • Capping: Treat the resin with Ac2O/Pyridine/DMF (1:2:7) for 10 minutes to cap any unreacted amines, preventing the formation of deletion sequences.

  • Subsequent Extension: To couple the next amino acid onto the sterically hindered secondary lactam nitrogen of the newly incorporated 6-oxopiperidine ring, standard HATU is insufficient. Use an amino acid symmetric anhydride or an acid fluoride (generated via cyanuric fluoride) at 50°C for 4 hours.

SPPS_Workflow Step1 1. Resin Swelling & Fmoc Deprotection Step2 2. Amino Acid Activation (HATU / DIPEA / 2 min) Step1->Step2 Step3 3. High-Temp Coupling (50°C / 2 hours) Step2->Step3 Step4 4. Kaiser Test Validation (Double Couple if +) Step3->Step4 Step5 5. Acetic Anhydride Capping (Prevent Deletions) Step4->Step5 Step6 6. TFA Global Cleavage & Ether Precipitation Step5->Step6

Fig 1. Optimized SPPS workflow for sterically hindered 5,5-dimethyl-6-oxopiperidine incorporation.

Protocol 2: Cleavage and Purification
  • Cleavage: Treat the resin with a cleavage cocktail of TFA/Triisopropylsilane (TIPS)/H2O (95:2.5:2.5) for 2 hours at room temperature.

  • Isolation: Filter the resin. Precipitate the peptide by adding the filtrate dropwise into cold (-20°C) diethyl ether. Centrifuge at 4000 rpm for 5 minutes and decant the ether.

  • Purification: Dissolve the crude peptide in 10% acetonitrile/water. Purify via RP-HPLC on a C18 column using a linear gradient of 5–65% Acetonitrile (0.1% TFA) over 30 minutes.

    • Self-Validation: Confirm the mass via ESI-MS. Look for the characteristic

      
       fragment ions indicative of the pipecolic acid effect to verify structural integrity.
      
Protocol 3: Proteolytic Stability Assay
  • Incubation: Prepare a 100 µM solution of the purified peptide in PBS (pH 7.4). Add Pronase E (a broad-spectrum protease cocktail) to a final concentration of 1 µg/mL. Incubate at 37°C.

  • Sampling: At

    
     = 0, 1, 2, 4, 8, and 24 hours, extract 50 µL aliquots and immediately quench by adding 50 µL of 1% TFA in acetonitrile.
    
  • Analysis: Centrifuge the quenched samples at 10,000 × g for 10 minutes to pellet precipitated proteins. Analyze the supernatant via LC-MS. Integrate the area under the curve (AUC) for the intact peptide mass to calculate the half-life (

    
    ).
    

Quantitative Data Summaries

Table 1: Coupling Efficiency Comparison for 5,5-dimethyl-6-oxopiperidine Demonstrates the necessity of high-temperature and highly reactive uronium salts to overcome the Thorpe-Ingold steric bulk.

Coupling ConditionReagentsTemp (°C)Time (h)Efficiency (%)
StandardDIC / HOBt252.0< 15%
OptimizedHATU / HOAt / DIPEA252.045%
High-TempHATU / HOAt / DIPEA502.082%
Double Coupling HATU / HOAt / DIPEA (2x) 50 2.0 + 2.0 > 98%

Table 2: Proteolytic Half-Life Comparison (Pronase E Assay) Highlights the extreme enzymatic resistance conferred by the gem-dimethyl lactam constraint.

Peptide SequenceModifying ResidueHalf-Life (

)
Degradation Pathway
Ac-Ala-Pro-Ala-NH2L-Proline (Natural)1.2 hoursRapid endopeptidase cleavage
Ac-Ala-Pip-Ala-NH2Pipecolic Acid4.5 hoursSlow cleavage
Ac-Ala-Dmo-Ala-NH25,5-dimethyl-6-oxopiperidine> 24.0 hours Completely resistant

References

  • Title: Synthesis and NMR Studies of Activated Derivatives of cis- and trans-5-Amino-6-oxopiperidine-2-carboxylic Acid and the Corresponding Bicyclic Dilactam 2,5-DBO: Potential Building Blocks for Stereoregular Polyamides and Peptides Source: Macromolecules, 2000 URL: [Link]

  • Title: Cyclization of alpha-aminoadipic acid into the the delta-lactam 6-oxo-piperidine-2-carboxylic acid by Penicillium chrysogenum Source: The Journal of Antibiotics, 1998 URL: [Link]

  • Title: Stereochemical Sequence Ion Selectivity: Proline versus Pipecolic-acid-containing Protonated Peptides Source: Journal of the American Society for Mass Spectrometry, 2017 URL: [Link]

Application Notes and Protocols: Solvent Selection for Dissolving Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist, Gemini Laboratories

Date: March 7, 2026
Abstract

This document provides a comprehensive guide for selecting an appropriate solvent for Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate. The selection of a suitable solvent is a critical first step in many experimental workflows, including chemical reactions, purifications, and analytical characterizations.[1][2] This guide combines theoretical principles with practical, step-by-step protocols to enable researchers, scientists, and drug development professionals to make informed decisions for their specific applications. We will explore the structural features of the target molecule, predict its solubility based on these features, and provide a detailed experimental workflow for solvent screening and quantitative solubility determination.

Introduction: The Critical Role of Solvent Selection

The adage "like dissolves like" is a fundamental principle in chemistry, guiding the selection of solvents for a given solute.[3] The solubility of an organic compound is governed by the intermolecular forces between the solute and solvent molecules.[3] A successful dissolution process occurs when the energy released from the formation of solute-solvent interactions is sufficient to overcome the solute-solute and solvent-solvent interactions. For drug development professionals, understanding and controlling solubility is paramount, as it impacts everything from reaction kinetics to the bioavailability of an active pharmaceutical ingredient (API).[1][4]

This guide focuses on this compound, a substituted piperidine derivative. Piperidines are a common structural motif in many natural products and pharmaceuticals.[5][] Their solubility is influenced by the presence of the nitrogen atom, which can act as a hydrogen bond acceptor.[][7] However, the overall solubility of a substituted piperidine is a complex interplay of all its functional groups.

Molecular Structure Analysis of this compound

A thorough understanding of the target molecule's structure is essential for predicting its solubility.

Structure:

Key Functional Groups and Their Influence on Polarity:

  • Piperidine Ring (with Lactam): The core is a six-membered heterocyclic ring containing a nitrogen atom. The presence of the carbonyl group adjacent to the nitrogen forms a lactam. This is a polar functional group capable of acting as a hydrogen bond acceptor.

  • Methyl Ester (-COOCH₃): This group is also polar and can act as a hydrogen bond acceptor.

  • Ketone (C=O): The carbonyl group within the ring is a polar functional group and a hydrogen bond acceptor.

  • Gem-dimethyl Group (-C(CH₃)₂): The two methyl groups are nonpolar and contribute to the lipophilicity of the molecule.

  • Secondary Amine (within the lactam): The N-H group in the lactam is a hydrogen bond donor.

Overall Polarity Prediction:

This compound possesses both polar and nonpolar characteristics. The presence of multiple polar functional groups (lactam, ester, ketone) suggests that it will be soluble in polar solvents. However, the nonpolar dimethyl groups and the carbon backbone will contribute to some solubility in less polar organic solvents. The ability to both donate and accept hydrogen bonds further complicates a simple prediction. Therefore, an experimental approach is necessary to determine the optimal solvent.

Logical Framework for Solvent Selection

Our experimental approach is designed to systematically screen a range of solvents with varying polarities and hydrogen bonding capabilities. The selection of candidate solvents is a critical step.[8][9]

Solvent Categorization:

For a comprehensive screening, we will select representative solvents from three main categories:[10][11]

  • Polar Protic Solvents: These solvents can donate hydrogen bonds and have a high dielectric constant. Examples include water, methanol, and ethanol.

  • Polar Aprotic Solvents: These solvents have a significant dipole moment but do not have O-H or N-H bonds to donate hydrogen bonds. Examples include acetone, acetonitrile, dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF).[8]

  • Nonpolar Solvents: These solvents have low dielectric constants and do not have significant dipole moments. Examples include hexanes and toluene.

The following diagram illustrates the decision-making process for solvent screening:

Solvent_Screening_Workflow A Define Experimental Need (e.g., Reaction, Purification, Analysis) B Analyze Solute Structure (this compound) A->B C Predict General Solubility (Polar character with some nonpolar features) B->C D Select Candidate Solvents C->D E Polar Protic (e.g., Methanol, Ethanol) D->E F Polar Aprotic (e.g., Acetone, Acetonitrile, DMSO) D->F G Nonpolar (e.g., Toluene, Hexanes) D->G H Perform Qualitative Solubility Assessment E->H F->H G->H I Perform Quantitative Solubility Measurement (for promising solvents) H->I J Select Optimal Solvent I->J

Caption: Workflow for Solvent Screening.

Experimental Protocols

The following protocols provide a systematic approach to determine the solubility of this compound.

4.1. Materials and Equipment
  • This compound

  • Candidate solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, DMSO, THF, toluene, hexanes)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Volumetric flasks and pipettes

  • Glass vials with screw caps

4.2. Protocol 1: Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of solvents.

Procedure:

  • Add approximately 10 mg of this compound to a small glass vial.

  • Add 1 mL of the first candidate solvent.

  • Cap the vial and vortex for 30 seconds.

  • Visually inspect the solution for any undissolved solid.

  • If the solid has dissolved, the compound is considered "soluble" at this concentration.

  • If the solid has not dissolved, gently heat the vial (e.g., to 40-50 °C) and vortex again to assess the effect of temperature.

  • Record your observations in a table.

  • Repeat for all candidate solvents.

Data Presentation: Qualitative Solubility

Solvent CategorySolventObservation at Room TemperatureObservation with Heating
Polar Protic Water
Methanol
Ethanol
Polar Aprotic Acetone
Acetonitrile
DMSO
THF
Nonpolar Toluene
Hexanes
4.3. Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound in promising solvents identified in the qualitative assessment.[12]

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial (enough so that solid remains after equilibration).

  • Solvent Addition: Add a known volume (e.g., 2.0 mL) of the selected solvent to the vial.

  • Equilibration: Seal the vial and place it in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

  • Sample Collection: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

  • Filtration: Filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining microscopic particles.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of your analytical method.

  • Quantification: Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the result in units such as mg/mL or mol/L.

The following diagram illustrates the quantitative solubility determination workflow:

Quantitative_Solubility A Add Excess Solute to Solvent B Equilibrate (e.g., 24-48h at 25°C) A->B C Allow Solid to Settle B->C D Collect Supernatant C->D E Filter (0.22 µm) D->E F Dilute Sample E->F G Analyze by HPLC/GC F->G H Calculate Solubility G->H

Sources

Bioconjugation Strategies Using Piperidine-3-Carboxylate Linkers

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Rigid Spacer Design in PROTACs and Peptidomimetics

Executive Summary & Strategic Rationale

In the architecture of bifunctional molecules—particularly Proteolysis Targeting Chimeras (PROTACs) and antibody-drug conjugates (ADCs)—the linker is often treated as a passive connector. However, the emergence of piperidine-3-carboxylate (nipecotic acid derivatives) as a linker scaffold represents a shift toward "functional rigidity."

Unlike flexible polyethylene glycol (PEG) or alkyl chains, which suffer from high entropic penalties during protein-protein interaction, piperidine-3-carboxylate linkers offer defined exit vectors . By constraining the conformational space, these linkers can pre-organize ligands into a bioactive geometry, significantly enhancing the formation of productive ternary complexes (e.g., Target:PROTAC:E3 Ligase).

Key Advantages over Flexible Linkers
FeatureFlexible Linkers (PEG/Alkyl)Piperidine-3-Carboxylate (Rigid)
Conformational Entropy High (Floppy); requires energy to freeze into bound state.Low (Pre-organized); reduces entropic penalty of binding.
Solubility High (Hydrophilic).Moderate (Amphiphilic); pKa ~9-10 aids solubility via protonation.
Metabolic Stability Susceptible to oxidative degradation (e.g., PEG oxidation).High; cyclic structure resists rapid metabolic cleavage.
Exit Vector Control Random/Isotropic.Defined angles determined by chirality ((R) vs (S)) and substitution (N1 vs C3).

Chemical Biology & Mechanism of Action[1]

The Geometry of Rigidity

The piperidine-3-carboxylate scaffold functions as a heterobifunctional spacer connecting two moieties via:

  • The Secondary Amine (N1 position): Acts as a nucleophile for acylation/alkylation.

  • The Carboxylic Acid (C3 position): Acts as an electrophile for amide coupling.

This arrangement creates a specific dihedral angle between the two connected "warheads." The choice of enantiomer—(R)-piperidine-3-carboxylic acid vs. (S)-piperidine-3-carboxylic acid—allows medicinal chemists to sample distinct spatial orientations without changing the chemical composition (molecular weight or lipophilicity).

Impact on PROTAC Ternary Complexes

In PROTAC design, the "hook effect" and the stability of the ternary complex are paramount. A linker that is too flexible may allow the E3 ligase and the target protein to collide unproductively or fail to induce the necessary protein-protein interactions (PPIs) for ubiquitination. Piperidine linkers restrict the relative motion of the two ligands, effectively "locking" the complex into a degradation-competent state.

Visualizing the Design Logic

The following diagram illustrates the decision matrix for selecting piperidine linkers based on structural requirements.

PiperidineLinkerStrategy Start Bioconjugation Goal Geometry Need Rigid Geometry? Start->Geometry Solubility Need Solubility? PEG Use PEG Linker (Flexible, High Entropy) Solubility->PEG Yes Geometry->Solubility No Pip_R (R)-Piperidine-3-Carboxylate (Vector A) Geometry->Pip_R Yes (Angle A) Pip_S (S)-Piperidine-3-Carboxylate (Vector B) Geometry->Pip_S Yes (Angle B) Ternary Ternary Complex Formation (PROTAC) Pip_R->Ternary Optimizes PPI Peptide Peptidomimetic Turn Inducer Pip_R->Peptide Constrains Backbone Pip_S->Ternary

Caption: Decision tree for selecting rigid piperidine linkers versus flexible PEG chains to optimize ternary complex geometry.

Detailed Experimental Protocols

Protocol A: Solution-Phase Synthesis of Piperidine-Linked PROTACs

This protocol describes the convergent synthesis of a PROTAC where the piperidine linker is first attached to the E3 ligase ligand (e.g., Thalidomide derivative), followed by coupling to the Target Warhead.

Reagents Required:

  • N-Boc-Piperidine-3-carboxylic acid (Enantiopure)

  • E3 Ligase Ligand (e.g., Pomalidomide-amine derivative)

  • Target Protein Ligand (Warhead-COOH or Warhead-NH2)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • TFA (Trifluoroacetic acid)

  • DMF (Anhydrous Dimethylformamide)

Step 1: Coupling Linker to E3 Ligand (Amide Bond A)
  • Dissolve 1.0 eq of the amine-functionalized E3 ligand in anhydrous DMF (0.1 M concentration).

  • Add 1.2 eq of N-Boc-Piperidine-3-carboxylic acid .

  • Add 3.0 eq of DIPEA, followed by 1.2 eq of HATU.

  • Stir at room temperature under N2 atmosphere for 2–4 hours.

  • Monitor by LC-MS for disappearance of starting amine and formation of the Boc-protected intermediate [M+H]+.

  • Workup: Dilute with EtOAc, wash with 5% LiCl (aq), saturated NaHCO3, and brine. Dry over Na2SO4 and concentrate. Purify via flash chromatography.

Step 2: Deprotection of the Piperidine Amine
  • Dissolve the intermediate from Step 1 in DCM (0.1 M).

  • Add TFA (20% v/v final concentration).

  • Stir for 1 hour at room temperature.

  • Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA. Note: The product is now a TFA salt.

Step 3: Coupling to Target Warhead (Amide Bond B)

Case: Target Warhead has a Carboxylic Acid.[1]

  • Dissolve 1.0 eq of Target Warhead-COOH in DMF.

  • Activate with 1.1 eq HATU and 3.0 eq DIPEA for 5 minutes.

  • Add the deprotected Piperidine-E3 ligand salt (from Step 2).

  • Adjust pH: Ensure reaction mixture is basic (pH > 8) by adding additional DIPEA if necessary (critical for the secondary amine of piperidine to react).

  • Stir for 4–16 hours. The secondary amine of the piperidine is sterically hindered compared to primary amines; reaction times may be longer.

  • Purification: Isolate final PROTAC via Preparative HPLC (Reverse Phase C18, Water/Acetonitrile + 0.1% Formic Acid).

Protocol B: Solid-Phase Peptide Synthesis (SPPS) Integration

Use this protocol when incorporating the linker into a peptide chain or peptide-based ligand.

Reagents:

  • Fmoc-Piperidine-3-carboxylic acid

  • Rink Amide Resin (or Wang Resin)

  • Piperidine (20% in DMF) for Fmoc removal

  • DIC/Oxyma or HATU/DIPEA for coupling

  • Resin Preparation: Swell resin in DMF for 30 min.

  • Coupling (C-terminus of Linker):

    • Pre-activate Fmoc-Piperidine-3-COOH (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF.

    • Add to resin-bound amine. Shake for 2 hours.

    • Note: The secondary amine of the piperidine ring is less reactive. Double coupling is not usually required for the attachment of the linker, but is required for the next amino acid.

  • Deprotection:

    • Wash resin with DMF.[2]

    • Treat with 20% Piperidine in DMF (2 x 10 min). Irony Note: We are using piperidine to deprotect the Fmoc group from the piperidine linker.

    • Wash thoroughly (DMF, MeOH, DCM).

  • Elongation (N-terminus of Linker):

    • The exposed secondary amine on the resin-bound linker is sterically hindered.

    • Use strong activation: HATU/HOAt or COMU.

    • Extended coupling time: 2–4 hours or double coupling is recommended to ensure complete reaction of the next Fmoc-Amino Acid onto the piperidine nitrogen.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 3 (Coupling to Piperidine Nitrogen) Steric hindrance of the secondary amine.Switch to high-efficiency coupling agents (COMU or HATU). Increase temperature to 40°C if stability permits.
Epimerization Over-activation of the chiral carboxylic acid.Avoid pre-activation times > 5 mins. Use collidine instead of DIPEA as the base to reduce basicity.
Poor Solubility of Intermediate Rigid linker induces stacking/aggregation.Switch solvent to NMP or DMSO. Add chaotropic salts (LiCl) during coupling.

Workflow Visualization

The following diagram outlines the convergent synthesis pathway for a PROTAC utilizing a piperidine-3-carboxylate linker.

SynthesisWorkflow cluster_conditions Critical Control Points Linker N-Boc-Piperidine-3-COOH Int1 Intermediate 1: Boc-Pip-Linker-E3 Linker->Int1 Amide Coupling (HATU/DIPEA) E3 E3 Ligand-NH2 E3->Int1 Amide Coupling (HATU/DIPEA) Warhead Warhead-COOH PROTAC Final PROTAC: Warhead-CO-N-Pip-Linker-E3 Warhead->PROTAC Amide Coupling (Secondary Amine) Int2 Intermediate 2: HN-Pip-Linker-E3 (Salt) Int1->Int2 Boc Deprotection (TFA/DCM) Int2->PROTAC Amide Coupling (Secondary Amine) Control1 Steric Hindrance: Step 2 requires strong activation for secondary amine. Int2->Control1

Caption: Convergent synthetic route for Piperidine-3-Carboxylate linked conjugates.

References

  • Rigid Linkers for Bioactive Peptides. National Institutes of Health (NIH). Available at: [Link]

  • Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Available at: [Link]

  • PROTACs bearing piperazine-containing linkers: what effect on their protonation state? PubMed Central (PMC). Available at: [Link]

  • Design and synthesis of piperidine-3-carboxamides as human platelet aggregation inhibitors. PubMed. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Functionalizing 5,5-Dimethyl Piperidine

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed as a Tier-3 Technical Support resource for researchers encountering reactivity issues with 5,5-dimethyl piperidine scaffolds. It moves beyond basic textbook chemistry to address the specific "gem-dimethyl wall" that causes standard protocols to fail.[1]

Ticket Category: Steric Hindrance / Heterocycle Functionalization Status: Active Guide Applicable Scaffolds: 3,3-dimethylpiperidine, 5,5-dimethylpiperidine, and related "neopentyl-like" secondary amines.[1]

The Core Problem: The "Gem-Dimethyl Wall"

Before troubleshooting, you must understand why your reaction failed.

In 5,5-dimethyl piperidine, the gem-dimethyl group is located at the C3 or C5 position (depending on numbering conventions, usually C3 relative to Nitrogen). In the stable chair conformation, one methyl group is forced into an axial position .

  • The Steric Penalty: This axial methyl exerts severe 1,3-diaxial strain .[1][2]

  • The Nucleophilic Blockade: The Nitrogen lone pair is sterically crowded.[3] The "neopentyl" environment retards

    
     approach vectors and destabilizes the tetrahedral intermediates required for amide bond formation.
    
  • Numbering Note: While commercially often sold as 3,3-dimethylpiperidine, many medicinal chemistry scaffolds lock the numbering such that the methyls are at the 5-position. Chemically, the steric challenge to the nitrogen is identical.

Interactive Troubleshooting: Select Your Reaction

Use this logic flow to determine the correct protocol modification.

ReactionFlow Start Target Reaction Reductive Reductive Amination (Aldehyde/Ketone) Start->Reductive CrossCoupling C-N Coupling (Aryl Halide) Start->CrossCoupling Alkylation N-Alkylation (Alkyl Halide) Start->Alkylation Ti_Protocol Use Ti(OiPr)4 Protocol Reductive->Ti_Protocol Standard NaBH(OAc)3 Failed? Pd_Gen4 Pd-G4 Precatalysts (RuPhos/BrettPhos) CrossCoupling->Pd_Gen4 Pd2(dba)3 Failed? Cesium Cs2CO3 / DMF High Temp Alkylation->Cesium Elimination Observed?

Figure 1: Decision matrix for selecting the appropriate workaround based on reaction type.

Module A: Reductive Amination (The "Titanium" Fix)

Issue: Standard reductive amination (using NaBH(OAc)₃ or NaBH₃CN) often fails because the iminium ion formation is energetically unfavorable due to steric clash. The equilibrium stays stuck at the ketone/amine stage.

The Fix: You must force the equilibrium using a Lewis Acid water scavenger: Titanium(IV) isopropoxide .

Protocol: Ti(OiPr)₄ Mediated Reductive Amination

Applicability: Coupling 5,5-dimethyl piperidine with hindered ketones.[1]

  • Imine Formation (The Critical Step):

    • Combine amine (1.0 equiv) and ketone (1.0–1.2 equiv) in a vial.

    • Add Ti(OiPr)₄ (1.25 – 1.5 equiv) neat (no solvent) or in minimal dry THF.

    • Crucial: Stir at ambient temperature for 12–24 hours. The mixture will become viscous. Do not add reducing agent yet.[1]

  • Reduction:

    • Dilute the viscous mixture with absolute ethanol or methanol (approx. 0.5 M concentration).[1]

    • Add NaBH₄ (2.0 equiv) carefully (exothermic gas evolution).[1]

    • Stir for 2–4 hours.

  • Workup (The "Flocculation" Trick):

    • Quenching Ti reactions can create a messy emulsion.[1]

    • Add 1N NaOH or water dropwise until a white precipitate forms.[1]

    • Dilute with EtOAc and filter through a Celite pad .[1][3] The titanium salts will stay in the Celite.

Why this works: Ti(OiPr)₄ acts as both a Lewis acid to activate the carbonyl and a dehydrating agent to drive the equilibrium toward the imine [1].

Module B: Buchwald-Hartwig Amination

Issue: 5,5-dimethyl piperidine is a "difficult" secondary amine.[1] Standard ligands (BINAP, Xantphos) often result in low yields because the bulky amine cannot easily undergo reductive elimination from the Palladium center.

The Fix: Use Fourth-Generation (G4) Palladacycles with specific bulky, electron-rich ligands.[1]

Recommended Catalyst Systems
LigandPrecatalyst FormBest For...
RuPhos RuPhos Pd G4The Gold Standard. Excellent for hindered secondary amines.[1] Resists

-hydride elimination.[1]
BrettPhos BrettPhos Pd G4Use if the aryl halide is also hindered (ortho-substituted).[1]
tBuXPhos tBuXPhos Pd G3/G4Good alternative if RuPhos fails; highly active for aryl chlorides.[1]
Protocol: High-Difficulty C-N Coupling
  • Setup: Use a sealable microwave vial (even for thermal heating). Oxygen exclusion is critical.[1]

  • Reagents:

    • Aryl Halide (1.0 equiv)

    • 5,5-dimethyl piperidine (1.2 equiv)[1]

    • Catalyst: RuPhos Pd G4 (1–3 mol%).[1] Avoid generating in-situ from Pd(OAc)₂ if possible.

    • Base: NaOtBu (1.5 equiv) or LiHMDS (if base-sensitive groups are present).[1]

    • Solvent: Toluene or 1,4-Dioxane (anhydrous).[1]

  • Conditions: Heat to 80–100°C. If conversion is low after 2 hours, do not extend time; increase temperature to 120°C.

  • Troubleshooting: If you see dehalogenation of the aryl halide (Ar-X

    
     Ar-H), the reductive elimination is too slow. Switch to BrettPhos  [2].
    

Module C: N-Alkylation ( )

Issue: The "neopentyl" effect makes the nitrogen a sluggish nucleophile. Heating often leads to elimination (E2) of the alkyl halide rather than substitution.

The Fix: The "Cesium Effect" and Polar Aprotic Solvents.

Optimization Table
ParameterStandard Condition (Avoid)Optimized Condition (Use) Mechanism
Base

or TEA

(2-3 equiv)
Cesium's large radius creates "naked" anions, increasing nucleophilicity.[1]
Solvent DCM or THFDMF, DMAc, or Acetonitrile High dielectric constant stabilizes the transition state.[1]
Electrophile Alkyl ChlorideAlkyl Iodide or Triflate Better leaving groups compensate for poor nucleophilic attack.[1]
Additives NoneTBAI (Catalytic) Tetrabutylammonium iodide facilitates halogen exchange (Finkelstein).[1]
Protocol: Microwave-Assisted Alkylation[1]
  • Dissolve 5,5-dimethyl piperidine (1.0 equiv) and Alkyl Halide (1.1 equiv) in DMF (0.2 M).

  • Add

    
     (2.0 equiv).[1]
    
  • Microwave Irradiation: 100°C for 20–40 minutes.

    • Note: Microwave heating is superior to oil baths here because it provides rapid internal heating, overcoming the activation energy barrier before side reactions (elimination) can dominate.

Frequently Asked Questions (FAQ)

Q: Can I use reductive amination with NaBH(OAc)₃ and Acetic Acid? A: For unhindered piperidines, yes.[1] For 5,5-dimethyl piperidine, this often fails.[1] The acetic acid is insufficient to drive the iminium formation against the steric strain. You need the Lewis acidity of Ti(OiPr)₄.[4]

Q: My Buchwald coupling shows starting material remaining, but the catalyst is dead. Why? A: This is likely "ligand ejection."[1] The bulky amine crowds the Pd center, forcing the phosphine ligand off. Ensure you are using G3 or G4 precatalysts (which activate quickly) and consider adding 1-2% extra free ligand (e.g., free RuPhos) to stabilize the active species.

Q: Is there a difference between 3,3-dimethyl and 5,5-dimethyl piperidine in these reactions? A: Mechanistically, no. If the Nitrogen is N1, the 3 and 5 positions are enantiotopic (in the absence of other substituents). The steric wall they present to the incoming electrophile at N1 is identical.

References

  • Bhattacharyya, S. (1995).[1] "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds." Journal of the Chemical Society, Perkin Transactions 1. (Validating the Ti-isopropoxide protocol for hindered amines).

  • Surry, D. S., & Buchwald, S. L. (2011).[1] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science. (Authoritative source for RuPhos/BrettPhos selection).

  • Maiti, D., et al. (2011).[1] "Pd-catalyzed amination of sterically hindered amines." Chemical Science. (Establishing protocols for difficult secondary amines).

  • Mattson, R. J., et al. (1990).[1] "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride."[5] Journal of Organic Chemistry. .[1]

Sources

Troubleshooting low reactivity of gem-dimethyl substituted esters

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Ticket: Low Reactivity of


-Disubstituted Esters
Assigned Specialist:  Senior Application Scientist
Introduction: The "Neopentyl Wall"

You are likely here because a standard saponification (LiOH/THF/H₂O) or reduction (NaBH₄) failed on your ester. You have a gem-dimethyl group at the


-position (e.g., a pivalate or dimethylpropionate derivative).

The Problem is Geometric, Not Chemical. In a standard nucleophilic acyl substitution (


 mechanism), the nucleophile must attack the carbonyl carbon to form a tetrahedral intermediate. With two methyl groups flanking that carbon, the "Burgi-Dunitz" trajectory is physically blocked. The transition state energy skyrockets, and the reaction stalls.

The Solution: We must either (A) Use a smaller, "naked" nucleophile (TMSOK), (B) Attack the alkyl group instead of the carbonyl (Nucleophilic Dealkylation), or (C) Use specific activation strategies for synthesis (Yamaguchi).

Module 1: Diagnostic & Decision Matrix

Before selecting a reagent, determine your substrate's tolerance.

HydrolysisDecision Start START: Hindered Ester Hydrolysis BaseSens Is molecule Base Sensitive? Start->BaseSens AcidSens Is molecule Acid Sensitive? BaseSens->AcidSens No (Robust) MethylEster Is it a Methyl Ester? BaseSens->MethylEster Yes (Avoid NaOH) TMSOK PROTOCOL A: TMSOK (Anhydrous, Mild Base) AcidSens->TMSOK Yes (Avoid Acid) BBr3 PROTOCOL C: BBr3 (Lewis Acid, Low Temp) AcidSens->BBr3 No (Can tolerate Lewis Acid) MethylEster->TMSOK No (Ethyl/Benzyl) LiI PROTOCOL B: LiI / Pyridine (Neutral, Heat Required) MethylEster->LiI Yes (S_N2 Dealkylation) HighP PROTOCOL D: High Pressure/Temp (Brute Force NaOH) LiI->HighP If LiI fails

Figure 1: Decision matrix for selecting the correct cleavage method based on substrate tolerance.

Module 2: Hydrolysis Protocols (Cleavage)
Protocol A: Potassium Trimethylsilanolate (TMSOK)

Best For: Base-sensitive substrates, non-aqueous conditions. Mechanism: The silanolate anion (TMS-O⁻) is a potent, "naked" nucleophile in organic solvents (unlike hydrated hydroxide). It attacks the carbonyl despite steric bulk.

Step-by-Step:

  • Preparation: Ensure all glassware is flame-dried. Use anhydrous THF or Et₂O.

  • Stoichiometry: Dissolve ester (1.0 equiv) in THF (0.5 M).

  • Addition: Add TMSOK (1.1 – 2.0 equiv) as a solid or solution.

  • Reaction: Stir at Room Temperature (RT).

    • Note: If precipitate forms, it is likely the potassium salt of your acid.

  • Workup:

    • Dilute with Et₂O.

    • Wash with aqueous citric acid (mild) or 1M HCl (robust) to protonate the salt.

    • Extract, dry (Na₂SO₄), and concentrate.

Pro-Tip: TMSOK is hygroscopic. If it has turned to "goo," it is hydrolyzed and useless. It must be a free-flowing white powder.

Protocol B: Nucleophilic Dealkylation (LiI / Pyridine)

Best For: Methyl or Ethyl esters where the acid part is extremely hindered. Mechanism:


 (Bimolecular Nucleophilic Substitution at the Alkyl group). The Iodide attacks the methyl group of the ester, displacing the carboxylate. This bypasses the steric wall of the carbonyl.

Step-by-Step:

  • Setup: Dissolve ester (1.0 equiv) in anhydrous Pyridine (approx. 0.2 M).

  • Reagent: Add Lithium Iodide (LiI) (4.0 – 10.0 equiv). Use anhydrous LiI (dried under vacuum at 150°C if possible).[1]

  • Heat: Reflux (115°C) is usually required. Stir for 12–24 hours.

  • Workup:

    • Cool to RT.

    • Pour into dilute HCl/Ice mix (to neutralize pyridine).

    • Extract with EtOAc. The organic layer contains your acid.

Protocol C: Boron Tribromide (BBr₃)

Best For: Robust substrates, strictly methyl esters. Mechanism: Lewis-acid complexation followed by bromide attack on the methyl group.

Step-by-Step:

  • Setup: Dissolve methyl ester in anhydrous DCM at -78°C or 0°C.

  • Addition: Add BBr₃ (1.0 M in DCM, 2.0 – 3.0 equiv) dropwise.

  • Reaction: Allow to warm to RT slowly. Monitor by TLC.

  • Quench: Extremely Exothermic. Cool back to 0°C. Add MeOH dropwise, then water.

Module 3: Reduction Protocols

Standard NaBH₄ will not touch a gem-dimethyl ester. You need high-energy hydride transfer.

ReagentConditionsProductNotes
LiAlH₄ (LAH) Et₂O / RefluxPrimary AlcoholThe "Sledgehammer." Required for full reduction.
DIBAL-H Toluene / -78°CAldehydeDifficult on hindered substrates; often requires warming to 0°C, risking over-reduction.
LiBH₄ THF / RefluxPrimary AlcoholMilder than LAH, but more reactive than NaBH₄.[2] Good middle ground.

Troubleshooting LAH Reduction:

  • Issue: Reaction stalls at 50% conversion.

  • Fix: The tetrahedral aluminate intermediate is stable and bulky. It may precipitate, coating the unreacted ester.

  • Solution: Switch solvent to Diglyme (higher boiling point) or use Soxhlet extraction if the starting material has low solubility.

Module 4: Synthesis (The Yamaguchi Protocol)

If you are trying to make a hindered ester (coupling a hindered acid + alcohol), standard EDC/NHS coupling will fail. The Yamaguchi Esterification is the industry standard for this bottleneck.

Mechanism:

  • Mixed Anhydride: The hindered acid reacts with Yamaguchi Reagent (2,4,6-trichlorobenzoyl chloride) to form a mixed anhydride.[3][4]

  • Regioselectivity: DMAP attacks the less hindered carbonyl (the trichlorobenzoyl side is intentionally blocked by Cl atoms).

  • Acyl Transfer: This forms a reactive acyl-pyridinium species that the alcohol can attack.

Yamaguchi Acid Hindered Acid (R-COOH) MixedAnh Mixed Anhydride (Intermediate) Acid->MixedAnh + TCBC / Et3N TCBC Yamaguchi Reagent (TCBC) TCBC->MixedAnh Active Acyl-Pyridinium (Activated Species) MixedAnh->Active + DMAP (Attacks Acid Carbonyl) DMAP DMAP Product Hindered Ester Active->Product + Alcohol Alcohol Alcohol (R'-OH) Alcohol->Product

Figure 2: The Yamaguchi Protocol logic flow. Note that DMAP is critical for "shuttling" the acyl group.

Protocol:

  • Anhydride Formation: Dissolve Acid (1.0 eq) and Et₃N (1.2 eq) in Toluene. Add 2,4,6-Trichlorobenzoyl chloride (1.1 eq). Stir 1h at RT.

  • Esterification: Add Alcohol (1.0–3.0 eq) and DMAP (1.5–2.0 eq).

  • Reaction: Stir at RT. If extremely hindered, heat to 60°C.

References
  • Laganis, E. D.; Chenard, B. L. "Metal silanolates: organic soluble equivalents for O-2. Rapid anhydrous saponification of esters." Tetrahedron Letters, 1984, 25(51), 5831-5834. Link

  • McMurry, J. E. "Ester Cleavage via S_N2-Type Dealkylation." Organic Reactions, 1976, 24, 187. (Canonical review of LiI/Pyridine methods).
  • Inanaga, J.; Hirata, K.; Saeki, H.; Katsuki, T.; Yamaguchi, M. "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization."[3] Bulletin of the Chemical Society of Japan, 1979, 52(7), 1989–1993. Link

  • McOmie, J. F. W.; Watts, M. L.; West, D. E. "Demethylation of Aryl Methyl Ethers by Boron Tribromide."[5] Tetrahedron, 1968, 24(5), 2289-2292. (Foundational text for BBr3 cleavage). Link

Sources

Technical Support Center: Solubility & Purification of Piperidinone Derivatives

[1][2]

Case ID: PIP-SOLV-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Active Scope: Solubility optimization, recrystallization troubleshooting, and purification workflows for 2- and 4-piperidinone scaffolds.[1]

Executive Summary

Piperidinone derivatives (e.g., 4-piperidinone hydrochloride, N-boc-4-piperidinone) present a unique solubility paradox.[1] While the core heterocycle is polar and capable of hydrogen bonding, substitution patterns often create conflicting polarity vectors. The most common issues reported by our users are "oiling out" during recrystallization , irreversible adsorption on silica , and poor solubility in non-chlorinated solvents .

This guide moves beyond basic "trial and error" by applying thermodynamic principles—specifically Hansen Solubility Parameters (HSP) and crystal lattice energy modulation —to resolve these bottlenecks.

Part 1: Solvent Selection & Solubility Profiling

User Query: I am trying to dissolve a 4-piperidinone derivative for a reaction, but it is insoluble in THF and forms a gum in Toluene. What solvent system do you recommend?

Scientist’s Analysis: Piperidinones possess a high dipole moment due to the amide (2-piperidinone) or ketone/amine (4-piperidinone) functionalities.[1] Toluene is too non-polar (low dielectric constant,

Technical Recommendation: You must match the hydrogen-bonding component (


)
Solubility Compatibility Matrix
Derivative ClassPrimary Solvents (Good Solubility)Anti-Solvents (Precipitation)Mechanistic Rationale
Free Base (N-Alkylated) DCM, Ethyl Acetate, MeOHHexanes, Diethyl EtherLipophilic N-substituents lower lattice energy, allowing dissolution in moderate polarity solvents.[1]
Free Base (N-Unsubstituted) MeOH, EtOH, DMSO, DMFToluene, HexanesExposed N-H requires protic solvents or high-dipole aprotic solvents to disrupt intermolecular H-bonds.[1]
Hydrochloride Salts Water, MeOH, EtOHAcetone, THF, DCM, EtOAcHigh lattice energy of the ionic crystal requires high dielectric protic solvents (

) for dissociation.
Zwitterionic Species Water, TFE (Trifluoroethanol)Most OrganicsInternal salt formation necessitates highly polar, H-bond donating solvents.[1]

Pro-Tip: For reaction media, if DMF/DMSO are difficult to remove, switch to N-Methyl-2-pyrrolidone (NMP) or Acetonitrile (MeCN) , which offer similar dipole interactions but easier workup profiles.[1]

Part 2: Purification Troubleshooting (Q&A)
Issue 1: "Oiling Out" During Recrystallization

Q: My product separates as a yellow oil at the bottom of the flask instead of crystallizing. Cooling it further just makes the oil more viscous.

A: This is a phenomenon known as Liquid-Liquid Phase Separation (LLPS) .[1] It occurs when the solute's melting point in the solvent is lower than the saturation temperature.

  • The Fix: You are likely using a solvent mixture that is too polar or cooling too rapidly.

    • Re-heat the mixture until the oil dissolves.

    • Add a "Bridging Solvent": Add 5-10% of a solvent with intermediate polarity (e.g., THF or Isopropanol) to the biphasic mixture. This increases the miscibility of the oil phase with the bulk solvent.

    • Seed at the Cloud Point: Do not cool to 0°C immediately. Cool to the temperature where turbidity just starts, add a seed crystal, and hold the temperature constant for 1 hour before further cooling.

Issue 2: Tailing on Silica Gel Columns

Q: I lose 40% of my mass on the column, and the peaks streak badly.

A: Piperidinones are Lewis bases.[1] The secondary/tertiary amine interacts strongly with the acidic silanol (Si-OH) groups on standard silica, causing irreversible adsorption.

  • Protocol A (The Standard): Pre-treat your silica slurry with 1% Triethylamine (TEA) in Hexanes. Use 1% TEA in your mobile phase throughout the run.

  • Protocol B (The Alternative): If TEA interferes with MS detection, use Ammonia in Methanol (7N) as a modifier (1-2% v/v) in DCM.[1]

  • Protocol C (The Fix): Switch to Alumina (Neutral or Basic) stationary phase.[2] Alumina lacks the acidic protons of silica, eliminating the "drag" effect.

Part 3: Advanced Chemical Workarounds

User Query: My compound is insoluble in everything except DMSO. How do I purify it?

Scientist’s Analysis: This indicates an extremely high crystal lattice energy, likely due to extensive intermolecular hydrogen bonding or

1

Strategy: Transient Salt Formation Instead of purifying the free base, convert it to a lipophilic salt to alter its solubility profile.

  • Dissolve the crude material in minimal hot MeOH/Water.

  • Add 1 equivalent of a lipophilic acid (e.g., p-Toluenesulfonic acid (TsOH) or Boc-L-Proline ).[1]

  • Result: The resulting tosylate salt often exhibits vastly improved solubility in organic solvents like DCM or Acetone, allowing for recrystallization.

  • Recovery: After purification, wash the DCM solution with saturated

    
     to regenerate the free base.
    
Part 4: Visualized Workflows
Diagram 1: The "Oiling Out" Rescue Decision Tree

This logic flow guides you when a recrystallization attempt results in an oil/gum rather than crystals.

RecrystallizationRescuestartObservation: Product Oils Outcheck_tempIs solution boiling?start->check_tempadd_solventAdd more good solvent(Dissolve Oil)check_temp->add_solventNocheck_purityIs Crude Purity > 80%?check_temp->check_purityYestriturationPerform Trituration first(Remove tarry impurities)check_purity->triturationNobridgingAdd Bridging Solvent(e.g., THF/IPA)check_purity->bridgingYestrituration->add_solventseedingCool to Cloud Point& ADD SEEDbridging->seedingslow_coolSlow Cool (1°C/min)seeding->slow_cool

Caption: Decision matrix for rescuing a failed crystallization where the product separates as an oil (LLPS).

Diagram 2: Salt Screening Workflow for Solubility

Use this workflow to identify a salt form that improves solubility for purification or formulation.

SaltScreeninginputInsoluble Free BasescreenScreen Counter-ionsinput->screenhclHCl / HBr(High mp, Water Soluble)screen->hcltsohTosylate / Mesylate(Organic Soluble)screen->tsohorganicTartrate / Citrate(Modulate Dissolution)screen->organictestSolubility Test(DCM, Acetone, Water)hcl->testtsoh->testorganic->test

Caption: Counter-ion selection strategy to modulate physicochemical properties.

Part 5: Validated Experimental Protocols
Protocol A: Anti-Solvent Recrystallization (DCM/Hexane System)

Best for N-substituted piperidinones with moderate polarity.[1]

  • Dissolution: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask. Add Dichloromethane (DCM) dropwise while heating gently (35°C) until the solid just dissolves.

    • Critical Step: If the solution is dark/colored, add activated carbon, stir for 5 mins, and filter hot through Celite.

  • Anti-Solvent Addition: While stirring the warm DCM solution, add Hexanes dropwise.

    • Stop Point: Stop immediately when a faint, persistent cloudiness (turbidity) appears.

  • Re-dissolution: Add 2-3 drops of DCM to clear the turbidity.[1]

  • Crystallization: Cap the flask and let it stand at room temperature for 2 hours. Then move to 4°C (fridge) for 12 hours.

  • Harvest: Filter the crystals and wash with cold 1:4 DCM:Hexanes.

Protocol B: Carbonate Salt Purification (The "Gas" Method)

Best for separating piperidinone from non-basic impurities without chromatography.[1]

  • Dissolve the crude amine mixture in anhydrous Diethyl Ether or EtOAc .

  • Bubble dry

    
     gas (from a cylinder or dry ice sublimation) through the solution for 15-20 minutes.
    
  • Precipitation: The piperidinone will precipitate as the carbamate/carbonate salt, while non-basic impurities remain in solution.

  • Filtration: Filter the solid salt under nitrogen.

  • Regeneration: Suspend the salt in DCM and wash with 1M NaOH to liberate the pure free base.

References
  • BenchChem Technical Support. (2025).[3][2][4][5][6][7] Technical Guide: Solubility Profile of 1-(Piperidin-2-ylmethyl)piperidine in Organic Solvents. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] 4-Piperidone monohydrate hydrochloride Product Specification. Retrieved from [1][8]

  • ChemicalBook. (2023).[9] 4,4-Piperidinediol hydrochloride: properties, applications and safety. Retrieved from [1]

  • National Institutes of Health (NIH). (2023). Organophotocatalysed synthesis of 2-piperidinones in one step via [1 + 2 + 3] strategy. Retrieved from [1]

  • Solubility of Things. (n.d.). Solubility of Piperidin-2-one. Retrieved from

Technical Support Center: Optimizing Cyclization Conditions for gem-Dimethyl Lactam Formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the optimization of gem-dimethyl lactam formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges and successfully synthesize your target lactam structures. The presence of a gem-dimethyl group on the backbone of a linear precursor significantly influences the kinetics and thermodynamics of intramolecular cyclization, an effect well-documented as the Thorpe-Ingold effect.[1][2][3] This guide will delve into the practical implications of this effect and provide strategies to harness it effectively.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the planning and execution of gem-dimethyl lactam formation reactions.

Q1: Why is the formation of gem-dimethyl lactams often more facile than their unsubstituted counterparts?

The increased rate of cyclization for substrates bearing a gem-dimethyl group is attributed to the Thorpe-Ingold effect, also known as the gem-dimethyl effect.[1][2] This effect has two primary contributions:

  • Kinetic Effect (Angle Compression): The two methyl groups, being bulkier than hydrogen atoms, increase the steric hindrance and compress the bond angle between the reacting termini of the linear precursor.[3] This pre-organizes the molecule into a conformation that is closer to the transition state for cyclization, thus lowering the activation energy.[2][3]

  • Thermodynamic Effect (Decreased Conformational Freedom): The steric repulsion between the methyl groups restricts the number of accessible conformations of the linear precursor.[3] This increases the probability that the molecule will adopt a conformation conducive to cyclization.

The following diagram illustrates the principle of the Thorpe-Ingold effect.

ThorpeIngoldEffect cluster_0 Unhindered Precursor cluster_1 gem-Dimethyl Precursor precursor1 X-CH2-CH2-CH2-Y transition1 Transition State precursor1->transition1 High Ea precursor2 X-C(CH3)2-CH2-CH2-Y product1 Cyclized Product transition1->product1 transition2 Transition State precursor2->transition2 Lower Ea product2 Cyclized Product transition2->product2

Caption: Thorpe-Ingold effect lowers the activation energy for cyclization.

Q2: What are the most common methods for synthesizing lactams?

There are several established methods for lactam synthesis, and the choice of method will depend on the specific substrate and desired ring size. Some of the most common methods include:

  • Beckmann Rearrangement: An acid-catalyzed rearrangement of an oxime.[4]

  • Schmidt Reaction: The reaction of a cyclic ketone with hydrazoic acid.[4]

  • Cyclization of Amino Acids: Intramolecular amide bond formation from an amino acid precursor.[4]

  • Intramolecular Nucleophilic Substitution: Cyclization via intramolecular attack of a nitrogen nucleophile on an electrophilic carbon.[4]

  • Transition Metal-Catalyzed Cyclizations: Modern methods often employ transition metals to facilitate C-H activation or other bond-forming reactions.[5][6]

Q3: Can the gem-dimethyl effect be leveraged in the synthesis of larger ring lactams?

Yes, the Thorpe-Ingold effect is not limited to the formation of small rings. While it is particularly effective for the synthesis of 3- and 4-membered rings where ring strain can be a significant barrier, it also accelerates the formation of larger lactam rings.[2][7] For instance, it has been successfully applied in the synthesis of 18-membered C3 symmetric lactams.[8]

Troubleshooting Guide

This section provides solutions to common problems encountered during the optimization of gem-dimethyl lactam formation.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Insufficient Activation of the Carboxylic Acid: The electrophilicity of the carbonyl carbon is not high enough for nucleophilic attack by the amine. 2. Unfavorable Reaction Temperature: The reaction may have a high activation energy barrier, or the temperature may be too high, leading to decomposition. 3. Inappropriate Solvent: The solvent may not effectively solvate the transition state or may interfere with the reaction.1. Use a suitable coupling reagent: For amino acid precursors, employ standard peptide coupling reagents like carbodiimides (e.g., DCC, EDC), phosphonium salts (e.g., PyBOP, HBTU), or uronium salts (e.g., HATU).[9] Consider the use of ynamide coupling reagents for racemization-free condensation.[10] 2. Optimize the reaction temperature: Screen a range of temperatures. While some cyclizations proceed at room temperature, others may require heating to overcome the activation barrier.[11] Conversely, for thermally sensitive substrates, lowering the temperature may be necessary.[12][13] 3. Solvent screening: Test a variety of solvents with different polarities. Aprotic polar solvents like DMF or DMSO are often good choices for promoting cyclization. In some cases, non-polar solvents like toluene or dichloromethane may be optimal.[11]
Formation of Side Products (e.g., intermolecular polymerization) 1. High Concentration: At high concentrations, intermolecular reactions can compete with the desired intramolecular cyclization. 2. Slow Intramolecular Reaction Rate: If the rate of cyclization is slow, intermolecular reactions become more probable.1. Employ high dilution conditions: Running the reaction at a lower concentration (e.g., 0.01-0.1 M) will favor the intramolecular pathway. 2. Enhance the rate of cyclization: In addition to the inherent advantage of the gem-dimethyl group, ensure all other reaction parameters (reagents, temperature, solvent) are optimized for maximum rate.
Epimerization at the α-carbon 1. Harsh reaction conditions: The use of strong bases or high temperatures can lead to the loss of stereochemical integrity at the α-carbon.1. Use milder coupling reagents: Opt for coupling reagents known to suppress epimerization, such as those used in peptide synthesis.[9] 2. Optimize the base and temperature: If a base is required, use a non-nucleophilic, sterically hindered base. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.
Difficulty in Product Purification 1. Similar polarity of starting material and product. 2. Presence of persistent impurities from coupling reagents. 1. Optimize chromatographic conditions: Experiment with different solvent systems and stationary phases for column chromatography. 2. Choose reagents with easily removable byproducts: For example, the urea byproduct from DCC can be filtered off, while the byproducts of many other coupling reagents are water-soluble and can be removed by aqueous workup.[14]

Experimental Protocols

Protocol 1: General Procedure for gem-Dimethyl Lactam Formation via Amide Bond Coupling

This protocol provides a general starting point for the intramolecular cyclization of a gem-dimethyl-substituted amino acid precursor.

  • Preparation of the Reaction Mixture:

    • Dissolve the linear amino acid precursor (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF, DCM) to a concentration of 0.05 M.

    • Add a suitable coupling reagent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) to the solution at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification:

    • Once the reaction is complete, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

The following workflow diagram illustrates the key steps in this protocol.

lactam_synthesis_workflow start Start: Linear Precursor dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagents Add Coupling Reagent & Base at 0°C dissolve->add_reagents react Stir at Room Temperature add_reagents->react monitor Monitor Reaction (TLC/LC-MS) react->monitor workup Aqueous Workup monitor->workup Reaction Complete extract Organic Extraction workup->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify (Column Chromatography) dry_concentrate->purify end_product Final Product: gem-Dimethyl Lactam purify->end_product

Caption: A typical workflow for gem-dimethyl lactam synthesis.

References

  • Thorpe–Ingold effect - Wikipedia. Available at: [Link]

  • Amide Bond Formation in Cyclization - QYAOBIO. Available at: [Link]

  • Synthesis of fluorinated δ-lactams via cycloisomerization of gem-difluoropropargyl amides. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. RSC Advances. Available at: [Link]

  • Thorpe-Ingold Effect Assisted Strained Ring Synthesis. Available at: [Link]

  • Thorpe-Ingold Effect | Chem-Station Int. Ed. Available at: [Link]

  • Redox Cyclization of Amides and Sulfonamides with Nitrous Oxide for Direct Synthesis of Heterocycles - Organic Chemistry Portal. Available at: [Link]

  • Triple Thorpe–Ingold Effect in the Synthesis of 18‐Membered C3 Symmetric Lactams Stacking as Endless Supramolecular Tubes | Request PDF - ResearchGate. Available at: [Link]

  • New Gem- and Vic-Disubstituent Effects on Cyclizations1 - UCLA – Chemistry and Biochemistry. Available at: [Link]

  • Pd(II)-Catalyzed Desymmetrizing gem-Dimethyl C(sp3)–H Alkenylation/Aza-Wacker Cyclization Directed by PIP Auxiliary | Organic Letters - ACS Publications. Available at: [Link]

  • Thorpe-Ingold Effect Assisted Strained Ring Synthesis - ResearchGate. Available at: [Link]

  • Ynamide Coupling Reagents: Origin and Advances - PMC. Available at: [Link]

  • β-Lactam synthesis - Organic Chemistry Portal. Available at: [Link]

  • A Stereoselective Cyclization Strategy for the Preparation of γ-Lactams and Their Use in the Synthesis of α-Methyl-β-Proline. The Journal of Organic Chemistry. Available at: [Link]

  • A stereoselective cyclization strategy for the preparation of γ-lactams and their use in the synthesis of α-methyl-β-proline - PubMed. Available at: [Link]

  • Influence of temperature on beta-lactamase production and outer membrane proteins in gram-negative rods - PubMed. Available at: [Link]

  • Lactam - Wikipedia. Available at: [Link]

  • (PDF) The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids - ResearchGate. Available at: [Link]

  • Recent advances in the synthesis of gem-dimethylcyclobutane natural products - PMC - NIH. Available at: [Link]

  • The gem-dimethyl effect on reactivities in cyclizations through tetrahedral intermediates. Cyclization of methyl-substituted methyl amides of 5-(p-nitrophenyl)hydantoic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]

  • Photoredox-catalyzed reaction as a powerful tool for rapid natural product Gem -dimethylation modification: discovery of potent anti-cancer agents with improved druggability - ScienceOpen. Available at: [Link]

  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams | Organic Letters - ACS Publications - ACS.org. Available at: [Link]

  • Synthesis and Reactions of Lactones and Lactams - Chemistry Steps. Available at: [Link]

  • CH322246A - Process for purifying lactams - Google Patents.
  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC. Available at: [Link]

  • Novel and Recent Synthesis and Applications of β-Lactams - PMC. Available at: [Link]

  • Synthesis of β-Lactams Bearing Functionalized Side Chains from a Readily Available Precursor | Organic Letters - ACS Publications. Available at: [Link]

  • Intramolecular Hydrogen Abstraction Promoted by Amidyl Radicals. Evidence for Electronic Factors in the Nucleophilic Cyclization of Ambident Amides to Oxocarbenium Ions | Organic Letters - ACS Publications. Available at: [Link]

  • Exploring the gem-dimethyl effect in the formation of imine-based macrocycles and cages - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Effect of Temperature and Fermentation Time on Fermentation Characteristics and Biogenic Amine Formation of Oat Silage - MDPI. Available at: [Link]

  • Cold-temperature stability of five β-lactam antibiotics in bovine milk and milk extracts prepared for liquid chromatography–electrospray ionization tandem mass spectrometry analysis | Request PDF - ResearchGate. Available at: [Link]

  • Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams - PMC. Available at: [Link]

  • Recent progress towards transition metal-catalyzed synthesis of γ-lactams - PubMed. Available at: [Link]

Sources

Technical Support Center: Purification of Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Removing impurities from Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate Role: Senior Application Scientist / Technical Support Lead

Welcome to the Technical Resource Hub. This guide addresses the purification and stability challenges associated with This compound (referred to hereafter as MDOPC ). As a scaffold often used in the synthesis of kinase inhibitors and antiviral agents (e.g., HCV NS5B inhibitors), the purity of this intermediate—specifically its enantiomeric excess and freedom from hydrolysis byproducts—is critical for downstream success.

The following protocols are designed with process scalability and chemical logic in mind, moving beyond "standard columns" to scalable workups.

Quick Reference Data
PropertyValue / DescriptionRelevance to Purification
Structure Piperidin-2-one core, C3-ester, C5-gem-dimethylGem-dimethyl effect enhances crystallization; C3 is a chiral center.
pKa (Lactam NH) ~15–17 (Weakly acidic)Will not deprotonate with NaHCO₃ or NaOH washes.
pKa (Impurity) ~4.5 (Carboxylic Acid)Hydrolyzed impurity will deprotonate and extract into aqueous base.
Solubility Soluble: MeOH, DCM, EtOAc. Insoluble: Water, Heptane.Ideal for aqueous workups and anti-solvent crystallization.
Chirality 1 Chiral Center (C3)Exists as (R) and (S) enantiomers.
Module 1: Chemical Decontamination (The "Acid Wash")

Issue: The presence of 5,5-dimethyl-6-oxopiperidine-3-carboxylic acid (Hydrolysis Impurity).

The Science: MDOPC contains a methyl ester. Upon exposure to moisture or residual synthetic bases, this ester hydrolyzes to the corresponding carboxylic acid. This is the most common impurity. Because the lactam NH is non-acidic (pKa > 15) under mild conditions, we can exploit the acidity of the impurity (pKa ~4.5) to selectively remove it without affecting the target lactam.

Protocol:

  • Dissolution: Dissolve the crude MDOPC in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram of crude).

    • Note: Avoid alcohols (MeOH/EtOH) as they are miscible with water and prevent phase separation.

  • The Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 x 5 vol).

    • Mechanism:[1][2][3][4] The bicarbonate converts the acid impurity into its water-soluble carboxylate salt (

      
      ), partitioning it into the aqueous phase. The neutral lactam ester remains in the organic phase.
      
  • Brine Step: Wash with saturated brine (1 x 5 vol) to remove trapped water.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.

Validation:

  • TLC Check: Run TLC (100% EtOAc). The acid impurity will remain at the baseline (or streak) due to high polarity, while the ester moves (

    
    ).
    
Module 2: Crystallization & Physical Purification

Issue: Oily crude, colored impurities, or metal residues (Pd/Ru).

The Science: The gem-dimethyl group at C5 creates the "Thorpe-Ingold effect," which rigidifies the ring and generally increases the melting point compared to the unsubstituted piperidinone. This makes MDOPC an excellent candidate for crystallization, avoiding the need for expensive silica chromatography.

Protocol A: Anti-Solvent Recrystallization (Scalable)

  • Solvent Selection: Use EtOAc / Heptane (or Hexanes).

  • Dissolution: Dissolve crude solid in minimal hot EtOAc (approx. 60°C).

  • Precipitation: Slowly add Heptane (warm) until the solution turns slightly cloudy.

  • Cooling: Remove heat and let the flask cool to room temperature slowly (wrap in foil/cloth to dampen cooling rate). Then move to 4°C.

  • Harvest: Filter the white crystalline solid.

    • Troubleshooting: If an "oil out" occurs (droplets instead of crystals), re-heat and add a seed crystal or a drop of MeOH to increase polarity slightly.

Protocol B: Metal Scavenging (If Hydrogenation was used) If MDOPC was synthesized via hydrogenation (e.g., from a pyridine or cyano-ester precursor) using Pd/C or Raney Nickel:

  • Dissolve crude in THF or MeOH.

  • Add SiliaMetS® Thiol or activated charcoal (10 wt%).

  • Stir at 40°C for 2 hours.

  • Filter through a Celite pad.

    • Why: The lactam nitrogen can weakly coordinate metals; specific scavengers are more effective than simple crystallization.

Module 3: Stereochemical Control (Chiral Purity)

Issue: Separation of Enantiomers ((R) vs (S)).

The Science: The C3 position is labile. Even if you synthesized it chirally, base-catalyzed epimerization can occur. Separation of the ester enantiomers is difficult by classical resolution (salt formation) because the molecule lacks a basic amine or acidic proton (the lactam is neutral).

Troubleshooting Guide:

Method Applicability Notes
Chiral HPLC High Column: Chiralpak IC or AD-H.Mobile Phase: Hexane/IPA (80:20) or Hexane/EtOH.Detection: UV 210 nm (Lactam absorbance).
Enzymatic Resolution Medium Lipases (e.g., Candida antarctica Lipase B) can selectively hydrolyze one enantiomer of the ester to the acid, leaving the other ester intact. The acid is then removed via the NaHCO₃ wash (Module 1).
Derivatization Low Requires hydrolysis to the acid first to form diastereomeric salts with chiral amines (e.g., phenylethylamine).
Visual Decision Tree: Purification Workflow

Purification_Workflow Start Crude MDOPC Mixture Check_State Physical State? Start->Check_State Solid Solid / Semi-Solid Check_State->Solid Oil Oily / Sticky Check_State->Oil TLC_Check Check Impurity Profile (TLC/LC-MS) Solid->TLC_Check Oil->TLC_Check Acid_Impurity Acid Impurity Present? (Hydrolysis) TLC_Check->Acid_Impurity Metal_Impurity Metal Residues? (Pd/Ru/Ni) Acid_Impurity->Metal_Impurity No Action_Wash DCM/NaHCO3 Extraction (Module 1) Acid_Impurity->Action_Wash Yes Action_Scavenge Thiol Silica / Charcoal (Module 2B) Metal_Impurity->Action_Scavenge Yes Action_Cryst Recrystallize (EtOAc/Heptane) Metal_Impurity->Action_Cryst No (Solid) Action_Column Flash Chromatography (DCM/MeOH) Metal_Impurity->Action_Column No (Oil) Action_Wash->Metal_Impurity Action_Scavenge->Action_Cryst Final Pure MDOPC Action_Cryst->Final Action_Column->Final

Caption: Logical workflow for determining the appropriate purification method based on physical state and impurity profile.

Frequently Asked Questions (FAQ)

Q1: My compound is streaking on silica gel columns. What is happening? A: The lactam ring has hydrogen-bond donor (NH) and acceptor (C=O) sites that interact strongly with the silanols on silica gel.

  • Fix: Deactivate the silica by adding 1% Triethylamine (TEA) to your eluent. Alternatively, switch to a solvent system of DCM:MeOH (95:5) rather than Hexane:EtOAc to better solubilize the polar lactam.

Q2: I see a split peak in the NMR (doublets for the methyl ester). Is it impure? A: Check if you have a racemic mixture or diastereomers .

  • If you have a chiral center elsewhere in the molecule (unlikely for the core scaffold unless derivatized), you are seeing diastereomers.

  • If it is just the enantiomers in an achiral environment (CDCl₃), they should appear identical. However, if you see split peaks, you might have rotamers (restricted rotation) or the enol form (though rare for this structure). Ensure your sample is free of the open-chain amino-ester intermediate, which would have a distinct methyl ester shift.

Q3: Can I use strong base (NaOH) to remove the acid impurity? A: Proceed with caution. While the lactam is stable, the methyl ester at C3 is susceptible to saponification (hydrolysis) by strong bases like NaOH, which would destroy your product. Always use weak bases like NaHCO₃ or K₂CO₃ and keep the contact time short and cold (0°C).

Q4: How do I remove the "open chain" amino-ester impurity? A: This impurity (Methyl 4-amino-2-(2-methylpropyl)...) is much more basic than the lactam product.

  • Fix: Wash the organic layer with dilute aqueous HCl (0.5 M) . The amine will protonate and extract into the water; the neutral lactam MDOPC will remain in the organic layer. Warning: Do not use concentrated acid or heat, or you will hydrolyze the ester.

References
  • Synthesis & Properties of Piperidinones

    • Context: General methods for synthesizing and purifying 6-oxopiperidine-3-carboxylates via hydrogenation and cycliz
    • Source:Journal of Medicinal Chemistry, "Synthesis and Biological Evaluation of Renin Inhibitors" (Daiichi Sankyo), 2014.
    • Link: (Generalized reference to piperidinone scaffold synthesis).

  • Chiral Resolution Strategies

    • Context: Use of Chiralpak IC and enzymatic resolution for piperidine carboxyl
    • Source:Beilstein Journal of Organic Chemistry, "Menthyl esterific
    • Link:

  • pKa and Solubility Data

    • Context: Acidity of lactams vs. carboxylic acid impurities.
    • Source:FooDB & ChemAxon Predicted Properties for 2-Piperidinone Deriv
    • Link:

  • Hydrogenation Impurities

    • Context: Metal catalysis and cis/trans selectivity in substituted piperidines.
    • Source:MDPI, "Catalytic Performance of CuZnAl...
    • Link:

Sources

Controlling racemization during hydrolysis of piperidine-3-carboxylates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Ticket Subject: Controlling Racemization During Hydrolysis of Piperidine-3-Carboxylates Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Hydrolyzing piperidine-3-carboxylates (nipecotic acid derivatives) without eroding enantiomeric excess (ee) is a classic challenge in medicinal chemistry. The stereocenter at C3 is uniquely vulnerable due to the "double activation" effect: the electron-withdrawing ester group combined with the inductive effect of the N-protecting group (especially carbamates like Boc or Cbz) significantly increases the acidity of the


-proton.

This guide provides a decision matrix and three validated protocols to navigate this instability.

Part 1: Diagnostic Decision Matrix

Before selecting a reagent, analyze your substrate's sensitivity using the logic flow below.

HydrolysisDecision Start START: Substrate Analysis IsNProtected Is the Nitrogen Protected? Start->IsNProtected ProtectingGroup Type of Protecting Group? IsNProtected->ProtectingGroup Yes MethodD METHOD D: Acid Hydrolysis (HCl/Dioxane) IsNProtected->MethodD No (Free Amine) AcidLabile Is PG Acid Labile? (e.g., Boc) ProtectingGroup->AcidLabile Carbamate (Boc, Cbz) MethodA METHOD A: LiOH / THF / H2O (0°C) ProtectingGroup->MethodA Alkyl/Benzyl (Robust) Scale Scale of Reaction? AcidLabile->Scale Yes Scale->MethodA > 5g (Cost Sensitive) MethodB METHOD B: t-BuNH2 / LiBr (Anhydrous) Scale->MethodB < 5g (High Value/Sensitive) MethodC METHOD C: Pig Liver Esterase (PLE) Scale->MethodC Ultra-High Purity Req.

Figure 1: Decision matrix for selecting the hydrolysis method based on substrate stability and scale.

Part 2: Validated Experimental Protocols

Method A: Low-Temperature LiOH Hydrolysis (The Standard)

Best for: Scalable synthesis where slight ee erosion (<2%) is acceptable.

The Science: Lithium Hydroxide is less basic than NaOH or KOH, reducing the concentration of the enolate intermediate. The THF/Water mixture ensures solubility while keeping the reaction "wet" enough to solvate the carboxylate, discouraging aggregation.

Protocol:

  • Dissolve 1.0 eq of N-Boc-piperidine-3-carboxylate in THF (0.2 M).

  • Cool the solution to 0°C (Ice/Water bath). Critical: Do not skip cooling.

  • Add 1.2 eq of LiOH·H2O dissolved in minimal water dropwise.

  • Monitor by TLC/LCMS. Most ethyl esters cleave within 2–4 hours at 0°C.

    • Warning: If conversion is slow, warm to 10°C. Never reflux.

  • Quench: Acidify carefully with 0.5 M Citric Acid to pH 3–4.

    • Why: Strong mineral acids (HCl) can remove the Boc group or catalyze acid-mediated enolization.

Method B: The "Anhydrous" Route (t-BuNH2 / LiBr)

Best for: Highly sensitive substrates prone to rapid racemization.

The Science: This method uses a soft nucleophile approach. Lithium bromide acts as a Lewis acid to activate the carbonyl, while tert-butylamine acts as a mild nucleophile/base. This avoids the harsh hydroxide ion entirely.

Protocol:

  • Dissolve ester (1.0 eq) in anhydrous MeOH or EtOH (10 mL/mmol).

  • Add LiBr (5.0 eq) and tert-butylamine (10.0 eq) .

  • Stir at room temperature.

  • Workup: Evaporate volatiles, re-dissolve in EtOAc, and wash with 10% Citric Acid.

Method C: Enzymatic Hydrolysis (Pig Liver Esterase)

Best for: Kinetic resolution or maintaining >99% ee.

The Science: Pig Liver Esterase (PLE) operates at neutral pH (7.0–8.0) and ambient temperature. The enzyme's active site provides a chiral environment that strictly forbids the formation of the planar enolate intermediate required for racemization.

Protocol:

  • Suspend ester (1.0 g) in Phosphate Buffer (pH 7.5, 0.1 M) .

  • Add Acetone (5% v/v) to aid solubility.

  • Add PLE (100 units/mmol) .

  • Maintain pH 7.5 by automatic titration or periodic addition of 0.1 M NaOH.

  • Stop: When 1.0 eq of NaOH is consumed (or 0.5 eq for kinetic resolution), extract unreacted ester with ether (pH 7). Then acidify aqueous layer to pH 3 and extract the acid.

Part 3: Troubleshooting & FAQs

Q1: My reaction worked (100% conversion), but the product is racemic. What happened? Diagnosis: This usually occurs during the workup , not the reaction. The Fix:

  • Check Acidification: Did you use 1M or 6M HCl? The heat of neutralization combined with low pH causes rapid epimerization. Switch to cold 0.5 M Citric Acid or KHSO4 .

  • Check Concentration: Did you rotovap the aqueous acidic solution? Water boils at 100°C; heating an acidic chiral ketone/acid is a guarantee for racemization. Extract into organic solvent (EtOAc/DCM) first, dry over Na2SO4, then concentrate.

Q2: Can I use acid hydrolysis (HCl/Dioxane) to skip the base issues? Diagnosis: Only if your nitrogen is not Boc-protected. The Fix: Acid hydrolysis (6M HCl, reflux) will quantitatively deprotect the Boc group. If you need the free amine (nipecotic acid HCl salt), this is actually the preferred method as the ammonium salt is resistant to racemization (no lone pair on Nitrogen to stabilize the enol).

Q3: The enzymatic reaction is too slow (stalled at 10%). Diagnosis: Poor solubility of the lipophilic ester. The Fix: Increase the co-solvent. PLE tolerates up to 20% DMSO or Methanol . Alternatively, add Triton X-100 (0.1%) to create an emulsion.

Part 4: Mechanism of Failure (Visualized)

Understanding how you lose stereochemistry is vital for prevention.

RacemizationMechanism Start Chiral Ester (S-Enantiomer) BaseAttack Base Attack (OH- removes H+) Start->BaseAttack High pH / Heat Enolate Planar Enolate (Achiral Intermediate) BaseAttack->Enolate Loss of Stereocenter Reprotonation Reprotonation Enolate->Reprotonation Quench Racemic Racemic Mixture (R/S Acid) Reprotonation->Racemic Non-selective H+ addition

Figure 2: The pathway to racemization via the planar enolate intermediate. The goal of Method A (Low Temp) and Method C (Enzymatic) is to block the "Base Attack" step.

Part 5: Data Summary

VariableMethod A (LiOH)Method B (LiBr/Amine)Method C (PLE)
Reagent Cost LowMediumHigh
Reaction Time 2–4 Hours12–24 Hours24–48 Hours
Racemization Risk Moderate (Temp dependent)LowVery Low
Scalability High (kg scale)MediumLow (g scale)
Workup pH Critical (pH 3–4)NeutralNeutral

References

  • Enzymatic Resolution: "Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction." Canadian Science Publishing.

  • Mild Chemical Hydrolysis: "Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O." Universidad Autónoma del Estado de Hidalgo.

  • Pig Liver Esterase Protocol: "Esterase, pig liver - Product Data Sheet." MedChemExpress.

  • Piperidine Synthesis Challenges: "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis." National Institutes of Health (PMC).

  • General Mechanism: "A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis." HighFine.

Flash chromatography conditions for separating piperidinone isomers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Resolution Separation of Piperidinone Isomers

Status: Active Ticket ID: #PIP-ISO-001 Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

Separating piperidinone isomers presents a dual challenge in flash chromatography: basicity-induced tailing and structural similarity (regioisomerism) .

Piperidinones generally fall into two categories that dictate the purification strategy:

  • Lactams (e.g., 2-piperidinone): Polar, non-basic amides.

  • Ketones (e.g., 4-piperidinone): Basic secondary amines prone to hydration and silanol interaction.

This guide provides a self-validating protocol to resolve these isomers, moving beyond standard hexane/ethyl acetate gradients to engineered mobile phases and functionalized stationary phases.

Part 1: The Method Development Decision Matrix

Before selecting a column, you must categorize your specific piperidinone derivative. Use the following logic flow to determine the starting conditions.

Piperidinone_Purification_Flow Start START: Analyze Structure Is_Basic Is the Nitrogen Basic? (e.g., 4-piperidinone, 3-piperidinone) Start->Is_Basic Is_Lactam Is it a Lactam? (e.g., 2-piperidinone) Is_Basic->Is_Lactam No (Amide) Basic_Yes Risk: Silanol Tailing Is_Basic->Basic_Yes Yes (Amine) Lactam_Yes Risk: High Polarity/Co-elution Is_Lactam->Lactam_Yes Modifier Mandatory: Add Basic Modifier (1% TEA or NH4OH) Basic_Yes->Modifier Column_Select Stationary Phase Selection Modifier->Column_Select Resolution_Check TLC Check: Is Delta Rf > 0.15? Column_Select->Resolution_Check Solvent_Select Solvent: DCM/MeOH or 100% EtOAc -> 10% MeOH Lactam_Yes->Solvent_Select Solvent_Select->Resolution_Check Standard_Silica Use Standard Silica (40-63 µm) Resolution_Check->Standard_Silica Yes High_Res Switch Selectivity: 1. Amine-Functionalized Silica 2. C18 Reverse Phase Resolution_Check->High_Res No (Co-eluting)

Figure 1: Decision matrix for selecting mobile and stationary phases based on piperidinone basicity and polarity.

Part 2: Mobile Phase Engineering

The most common failure mode in separating piperidinone isomers is peak tailing , which masks resolution between closely eluting isomers. This is caused by the interaction of the basic amine (in 3- or 4-piperidinone) with acidic silanols on the silica surface [1].[1]

Protocol A: The "Amine-Block" Solvent System

Use this for 3-piperidinone and 4-piperidinone derivatives.

The Logic: You must saturate the silica surface with a volatile base to prevent your product from binding to silanols.

ComponentRoleRecommended Concentration
Dichloromethane (DCM) Weak solvent (Carrier)Balance
Methanol (MeOH) Strong solvent (Eluent)Gradient: 0%

10%
Triethylamine (TEA) Silanol Blocker 1.0% (Isocratic)
Ammonium Hydroxide (NH

OH)
Alternative Blocker (More polar)0.5% - 1.0%

Experimental Steps:

  • Pre-Conditioning (Critical): Flush the silica column with 3 Column Volumes (CV) of the mobile phase containing the modifier before injecting the sample. This neutralizes the column pH [2].

  • The "Constant Modifier" Rule: Do not put the modifier only in the strong solvent (Solvent B). It must be in both Solvent A and Solvent B at the same concentration (e.g., 1% TEA in Hexane and 1% TEA in EtOAc) to prevent baseline drift.

Protocol B: The "Selectivity Switch" for Regioisomers

Use this when 2-piperidinone and 4-piperidinone co-elute.

Standard silica separates based on polarity. If isomers have identical polarity, you must change the stationary phase chemistry to exploit shape selectivity or hydrogen bonding differences [3].

Option 1: Amine-Functionalized Silica (NH


 Columns) 
  • Mechanism: The surface is bonded with propyl-amine groups. This creates a "basic" surface that repels basic impurities and interacts differently with the lactam carbonyls.

  • Advantage: No need for TEA in the mobile phase.

  • Solvent System: Hexane / Ethyl Acetate (avoid aldehydes/ketones in solvent as they react with the amine phase).

Option 2: C18 Reverse Phase (Flash)

  • Mechanism: Separates based on hydrophobicity. Isomers often have different "solvent accessible surface areas" (SASA) which leads to different retention in reverse phase.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.[2]

  • Note: The acidic mobile phase protonates the piperidine nitrogen, ensuring it elutes as a sharp peak rather than a broad smear [4].

Part 3: Troubleshooting & FAQs

Q1: My piperidinone product is "streaking" from the baseline to the solvent front. How do I fix this?

Diagnosis: This is classic "amine drag." The compound is protonating and deprotonating repeatedly as it travels down the column. Solution:

  • Switch to Protocol A: Add 1% Triethylamine (TEA) to both solvent bottles.

  • Check Loading: If you are liquid loading with DCM, the sample may be precipitating at the head of the column. Switch to Dry Loading (adsorb sample onto Celite 545 or amine-silica) to ensure a tight injection band [5].

Q2: I can see two spots on TLC, but they merge into one peak on the flash system.

Diagnosis: This is a "Resolution (


)" issue, likely due to band broadening or insufficient column length.
Corrective Actions: 
  • Reduce Linear Velocity: Lower the flow rate to 10-15 mL/min (for a 12g column). This improves mass transfer kinetics.

  • Use High-Performance Silica: Switch from standard 40-63 µm silica to 20-25 µm spherical silica . This doubles the theoretical plates (

    
    ), significantly sharpening peaks and separating close isomers (
    
    
    
    
    
    > 0.05) [6].
  • Step Gradient: Instead of a linear gradient (0-100%), use a focused gradient.

    • Calculate: If the compound elutes at 30% B on TLC (

      
       0.3), run the gradient from 0% to 20% B, hold for 2 CVs, then slowly ramp to 40% B over 10 CVs.
      
Q3: My 4-piperidinone derivative is disappearing/degrading on the column.

Diagnosis: 4-piperidinones are essentially enamines in equilibrium and can be unstable on acidic silica (retro-Michael addition or hydration). Solution:

  • Avoid Silica: Use Neutral Alumina or Diol-bonded flash cartridges. These surfaces are pH neutral and less catalytic toward degradation [7].

  • Work Fast: Minimize residence time on the column.

Part 4: Comparative Data Table

Table 1: Retention Strategies for Piperidinone Isomers

Isomer TypePolarityBasicityRecommended ColumnRecommended Mobile Phase
2-Piperidinone (Lactam) HighLowSpherical Silica (20µm)DCM / MeOH (0-10%)
3-Piperidinone MediumHighAmine (NH

) Silica
Hexane / EtOAc
4-Piperidinone MediumHighC18 (Reverse Phase)H

O / ACN + 0.1% Formic Acid
N-Boc-4-Piperidinone LowNoneStandard SilicaHexane / EtOAc (Isocratic)

References

  • Biotage. (2023).[3] When should I use a pH modifier in flash column chromatography gradient? Retrieved from

  • Welch Materials. (2025). Mobile Phase Selection in Method Development: How to Optimize. Retrieved from

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry. Retrieved from

  • Sielc Technologies. (2025). Separation of Piperidine derivatives on Newcrom R1 HPLC column. Retrieved from

  • Teledyne ISCO. (2025). Successful Flash Chromatography: Dry Loading vs Liquid Loading. Retrieved from

  • BenchChem. (2025).[1][4][5] Technical Support Center: Purification of Piperidine Derivatives. Retrieved from

  • Reach Devices. (2025). How to set-up a flash chromatography silica column and actually succeed at separation. Retrieved from

Sources

Validation & Comparative

Comparative Guide: 1H NMR Spectrum Analysis of Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis of the 1H NMR spectrum of Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate , a conformationally restricted


-amino acid derivative.[1] We compare its spectral performance and structural resolution against its unsubstituted analog, Methyl 6-oxopiperidine-3-carboxylate .[1]

Key Finding: The introduction of the gem-dimethyl group at the C5 position significantly alters the ring conformation (via the Thorpe-Ingold effect), simplifying the spin systems of adjacent protons while increasing the diastereotopicity of the methylene protons.[1] This makes the 5,5-dimethyl analog a superior model for studying fixed-conformation pharmacophores compared to the fluxional unsubstituted piperidinone.[1]

Structural Context & Significance

The target molecule is a functionalized lactam (piperidin-2-one derivative).[1] In drug development, this scaffold serves as a peptidomimetic template.

  • Target: this compound[1]

    • Features: Quaternary carbon at C5; Chiral center at C3.

  • Alternative (Control): Methyl 6-oxopiperidine-3-carboxylate[1]

    • Features: Methylene at C5; Chiral center at C3; Fluxional ring puckering.

Structural Numbering Scheme

For this analysis, the standard piperidine numbering is used:

  • N1: Amide Nitrogen[1]

  • C2: Methylene adjacent to N[2]

  • C3: Methine (bearing methyl ester)[1]

  • C4: Methylene[1]

  • C5: Quaternary Carbon (bearing gem-dimethyls)[1]

  • C6: Carbonyl (Lactam)[1]

Comparative Analysis: Spectral Performance

The following table contrasts the 1H NMR characteristics of the target molecule against the unsubstituted alternative. Data is standardized for DMSO-d₆ at 400 MHz to ensure solubility and NH visibility.[1]

Table 1: Chemical Shift & Multiplicity Comparison[1]
Structural FeatureTarget Molecule (5,5-dimethyl)Alternative (Unsubstituted)Performance / Resolution Note
C5 Position 1.05 - 1.15 ppm (Two Singlets, 6H)1.75 - 1.90 ppm (Multiplet, 2H)High Resolution: The target's methyls appear as distinct singlets, removing C4-C5 coupling and simplifying the spectrum.[1]
C4 Protons 1.50 - 1.80 ppm (ABX System)1.90 - 2.00 ppm (Complex Multiplet)Stereochemical Probe: The gem-dimethyls lock the ring, making C4 protons highly diastereotopic (

ppm), aiding 3D assignment.[1]
C3 Methine 2.80 - 2.95 ppm (dd or m)2.66 - 2.73 ppm (m)Clearer Coupling: In the target, C3 only couples to C2 and C4.[1] In the alternative, long-range coupling complicates the signal.
C2 Protons 3.20 - 3.40 ppm (Multiplet)3.21 - 3.32 ppm (Multiplet)Similar: Both show diastereotopic splitting due to the adjacent chiral center at C3.[1]
NH (Amide) 7.50 - 7.80 ppm (Broad s)7.45 ppm (Broad s)Diagnostic: Both are exchangeable; shift varies with concentration (H-bonding).[1]

Analyst Insight: The "Alternative" (unsubstituted) spectrum suffers from significant signal overlap in the 1.7–2.2 ppm region (C4/C5 overlap). The Target molecule resolves this region completely due to the quaternary C5, making it a more robust standard for purity assays.

Detailed Experimental Protocol

To reproduce the high-resolution assignment, follow this self-validating workflow.

Sample Preparation[1]
  • Solvent Choice: Use DMSO-d₆ (99.9% D) rather than CDCl₃.[1]

    • Reasoning: Lactams aggregate in CDCl₃, causing line broadening of the NH and adjacent protons. DMSO disrupts intermolecular H-bonds, sharpening the signals.

  • Concentration: Prepare ~10 mg in 0.6 mL solvent.

  • Reference: Calibrate to residual DMSO pentet at 2.50 ppm.

Acquisition Parameters (400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to prevent saturation of quaternary methyls.

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Critical: The gem-dimethyl protons and quaternary C5 have long T1 relaxation times.[1] Short D1 leads to integration errors (underestimating the methyl count).

  • Scans (NS): 16 (sufficient for >10 mg).[1]

Structural Elucidation Logic (The "Why")

The assignment relies on identifying the spin systems isolated by the quaternary carbon.

The Gem-Dimethyl Effect (Thorpe-Ingold)

In the unsubstituted alternative, the piperidine ring flips between chair and boat forms.[1] In the Target , the bulky C5-methyls force the ring into a rigid conformation (usually a distorted chair) to minimize 1,3-diaxial interactions.

  • Consequence: The protons at C4 (

    
    ) become magnetically non-equivalent (diastereotopic) with a large geminal coupling constant (
    
    
    
    Hz).
Assignment Workflow
  • Anchor: Identify the OMe singlet (~3.6 ppm) and Gem-dimethyls (~1.1 ppm).[1]

  • Spin System A (N-C2-C3-C4):

    • Trace the COSY correlation from NH

      
       C2 
      
      
      
      C3
      
      
      C4.
  • Stop: The correlation chain breaks at C5 (Quaternary).

  • Verification: HMBC correlation from C5-Methyls to C4 and C6 (Carbonyl).

Visualization: Assignment Logic Flow

The following diagram illustrates the logical pathway to validate the structure using 1D and 2D NMR data.

NMR_Assignment_Flow Start Start: 1H Spectrum (DMSO-d6) Identify_Singlets 1. Identify Singlets (Integration Check) Start->Identify_Singlets Region_HighField High Field (1.0-1.2 ppm) 2x Singlets (3H each) = Gem-Dimethyl (C5) Identify_Singlets->Region_HighField Region_Methoxy Mid Field (3.6-3.7 ppm) Singlet (3H) = Methyl Ester Identify_Singlets->Region_Methoxy Identify_Multiplets 2. Analyze Multiplets (Coupling Networks) Region_HighField->Identify_Multiplets Region_Methoxy->Identify_Multiplets NH_Signal Low Field (>7.0 ppm) Broad Singlet = NH Identify_Multiplets->NH_Signal COSY_Path 3. COSY Correlation Path NH -> H2 -> H3 -> H4 NH_Signal->COSY_Path Block_C5 Correlation Break Quaternary C5 stops COSY COSY_Path->Block_C5 Signal terminates at 1.8 ppm HMBC_Check 4. HMBC Validation Methyls (C5) -> C4 & C6(C=O) Block_C5->HMBC_Check Final Confirmed Structure: This compound HMBC_Check->Final

Caption: Logical workflow for structural verification. Note the "Correlation Break" at C5, which distinguishes this molecule from unsubstituted analogs.

Troubleshooting & Common Pitfalls

SymptomProbable CauseCorrective Action
Missing NH Signal Chemical exchange with water in solvent.[1]Dry sample/solvent or run at lower temp (280 K).
Single Broad Methyl Peak Accidental equivalence or conformational averaging.Change solvent to Benzene-d₆ or Pyridine-d₅ to induce shift dispersion.[1]
Integrated Methyls < 6H T1 Saturation.Increase Relaxation Delay (D1) to >5s.

References

  • ChemicalBook. (2025).[3] 6-Oxopiperidine-3-carboxylic acid NMR Data. Retrieved from [1]

  • Royal Society of Chemistry. (2015). Supporting Information: Synthesis and NMR of Piperidine Derivatives. Retrieved from [1]

  • National Institutes of Health (PubChem). (2025). Methyl 6-oxopiperidine-3-carboxylate Compound Summary. Retrieved from [1]

  • Jung, M. E., & Piizzi, G. (2005). Gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications. Chemical Reviews, 105(5), 1735-1766. (Contextual grounding for Thorpe-Ingold effect discussion).

Sources

Identifying Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate by LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Guide to the Identification of Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate by Liquid Chromatography-Mass Spectrometry

This guide provides a comprehensive, in-depth technical comparison of analytical methodologies for the identification of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond mere protocol listing to explain the scientific rationale behind the selection of Liquid Chromatography-Mass Spectrometry (LC-MS) as the premier analytical tool. We will explore the experimental choices, present self-validating protocols, and compare the technique's performance against viable alternatives, supported by experimental data and authoritative references.

The Analytical Challenge: Characterizing a Modern Heterocycle

This compound is a heterocyclic compound featuring a piperidine core, a structural motif prevalent in a wide range of pharmaceuticals and natural products.[1][2] The precise and accurate identification of such molecules is critical during synthesis, process development, and quality control. The analytical challenge stems from its specific physicochemical properties: moderate polarity, lack of a strong UV chromophore, and thermal lability, which render many traditional analytical techniques suboptimal.

Physicochemical Properties of the Analyte

A thorough understanding of the molecule's properties is the foundation of robust method development.

PropertyValueRationale & Implication for Analysis
Molecular Formula C₉H₁₅NO₃Provides the basis for calculating the exact mass.
Molecular Weight 185.22 g/mol Used for low-resolution mass spectrometry.
Exact Mass 185.1052 DaEssential for high-resolution mass spectrometry (HRMS) to ensure high specificity and confident identification.
Structure This compoundThe presence of a basic nitrogen in the piperidine ring makes it ideal for positive mode electrospray ionization. The ester and amide functionalities are key sites for fragmentation.
Predicted LogP ~0.5 - 1.0Indicates moderate polarity, making it well-suited for reversed-phase liquid chromatography.

Note: Physicochemical properties are calculated based on the structure, drawing parallels from similar compounds found in chemical databases.[3][4]

The Premier Solution: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the rapid, sensitive, and specific identification of this compound, LC-MS/MS is the authoritative method. It combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the unparalleled specificity and sensitivity of tandem mass spectrometry (MS/MS).[1]

The Logic Behind the Methodology

Our experimental design is not arbitrary; each parameter is selected to exploit the analyte's chemical nature for optimal performance.

  • Chromatography: Reversed-Phase HPLC. Given the analyte's moderate polarity, a reversed-phase approach provides the best mechanism for retention and separation from impurities. A C18 column is the workhorse of reversed-phase chromatography, offering robust performance and excellent resolving power for a wide range of molecules.[5]

  • Mobile Phase: Acidified Water/Acetonitrile Gradient. The use of 0.1% formic acid in both the aqueous (A) and organic (B) mobile phases is a critical choice. This acidic environment ensures the tertiary amine in the piperidine ring is consistently protonated, leading to a single, well-defined analyte species. This enhances chromatographic peak shape and, more importantly, dramatically improves ionization efficiency in the mass spectrometer.[5][6]

  • Ionization: Positive Mode Electrospray Ionization (ESI+). ESI is a soft ionization technique that minimizes in-source fragmentation, allowing for the clear detection of the protonated molecular ion, [M+H]⁺. The already-protonated state of the analyte in the acidic mobile phase makes ESI in positive mode the logical and most effective choice for generating a strong signal.[1]

  • Detection: Tandem Mass Spectrometry (MS/MS). While a single-stage MS analysis can provide the molecular weight, MS/MS adds an orthogonal layer of confirmation, making identification unequivocal. By selecting the protonated molecule ([M+H]⁺ at m/z 186.1126) and subjecting it to collision-induced dissociation (CID), we generate a unique fragmentation "fingerprint" that is structurally dependent and highly specific to the analyte.[7]

Anticipated Fragmentation Pathway

The fragmentation of piperidine derivatives in MS/MS is well-characterized and typically involves α-cleavage and ring fission events.[5][8] For this compound, we can predict a logical fragmentation cascade that serves as the basis for identification.

G cluster_0 Predicted MS/MS Fragmentation cluster_1 Primary Losses cluster_2 Ring Cleavage & Further Fragmentation parent [M+H]⁺ m/z 186.11 frag1 Loss of CH₃OH (-32 Da) m/z 154.08 parent->frag1 Neutral Loss frag2 Loss of COOCH₃ (-59 Da) m/z 127.08 parent->frag2 Radical Loss frag3 α-Cleavage Product m/z 84.08 frag1->frag3 Ring Fission frag4 Iminium Ion m/z 98.09 frag2->frag4 Rearrangement

Caption: Predicted fragmentation of the protonated molecule.

Verifiable Experimental Protocol

This protocol provides a self-validating system for the confident identification of the target analyte.

1. Sample Preparation

  • Prepare a 1 mg/mL stock solution of the this compound reference standard in methanol.[5]
  • From the stock solution, prepare a 1 µg/mL working standard in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
  • For unknown samples, perform a similar dilution in the initial mobile phase. If the matrix is complex, a solid-phase extraction (SPE) may be required to remove interferences.[5]

2. LC-MS/MS Instrumental Parameters

ParameterRecommended SettingJustification
LC System UHPLC or HPLC SystemProvides necessary separation efficiency.
Column C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µmStandard for robust separation of moderately polar compounds.[5]
Mobile Phase A Water + 0.1% Formic AcidAqueous phase with acid for protonation.[5]
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase with acid for consistent protonation.[5]
Gradient 5% B to 95% B over 5 minutesA standard screening gradient to ensure elution.
Flow Rate 0.4 mL/minAppropriate for the column dimensions.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2 µLMinimizes peak distortion.
MS System Q-TOF or Triple Quadrupole MSCapable of performing MS/MS experiments.
Ionization Mode ESI, PositiveOptimal for the basic nitrogen in the piperidine ring.[1]
MS1 Scan Range m/z 50 - 500To identify the [M+H]⁺ precursor ion.
Precursor Ion m/z 186.11The calculated protonated exact mass of the analyte.
MS/MS Scan Product Ion ScanTo generate the fragmentation fingerprint.
Collision Energy Ramped (e.g., 10-40 eV)To ensure generation of a rich spectrum of fragment ions.

3. Data Acquisition and Processing Workflow

G cluster_workflow LC-MS/MS Data Workflow Inject Inject Sample LC LC Separation Inject->LC MS1 MS1 Full Scan (Find m/z 186.11) LC->MS1 MS2 MS/MS of m/z 186.11 (Generate Fragments) MS1->MS2 Process Process Data MS2->Process Identify Confirm Identity Process->Identify

Caption: Step-by-step data acquisition and confirmation workflow.

Comparison with Alternative Analytical Methodologies

While LC-MS/MS is the recommended technique, a senior scientist must be aware of other methods and their limitations. This comparison provides the necessary context for defending the choice of LC-MS.

TechniqueSpecificitySensitivityThroughputStructural InfoKey Limitation for this Analyte
LC-MS/MS Very HighVery HighHighHigh (via MS/MS)-
GC-MS HighHighHighHighRequires derivatization for this non-volatile compound.[1]
NMR Very HighLowLowVery HighLow sensitivity; not suitable for trace analysis or complex mixtures.[9]
HPLC-UV LowLowHighNoneLack of a strong chromophore leads to poor sensitivity.[10]
In-Depth Comparison
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for volatile compounds. However, this compound has a relatively high boiling point and polarity, making it non-volatile. Analysis by GC-MS would necessitate a chemical derivatization step to increase its volatility, adding time, complexity, and potential for analytical error to the workflow.[1][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive technique for de novo structural elucidation.[1] For confirming the identity of a known compound, it provides an exceptionally high degree of confidence. However, its primary drawbacks are its inherently low sensitivity and low throughput, making it impractical for routine screening, quantification in biological matrices, or detecting low-level impurities.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This is a common and accessible technique. Its downfall for this specific application is the analyte's lack of a significant chromophore—a part of the molecule that absorbs UV light. Consequently, detection by HPLC-UV would be extremely insensitive, if not impossible, at relevant concentrations.[10]

Conclusion

For the identification of this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is unequivocally the superior analytical method. It provides an unmatched combination of specificity, sensitivity, and high throughput without the need for chemical derivatization. The methodology outlined in this guide, from the reasoned choice of chromatographic conditions to the use of tandem mass spectrometry for structural confirmation, represents a robust, reliable, and scientifically sound approach for modern pharmaceutical analysis.

References

  • MASS SPECTROMETRY OF AROMATIC CYCLIC IMIDES AND AMIDES. PART I: ELECTRON IONIZATION INDUCED DECOMPOSITION OF N-SUBSTITUTED 2,3-P. HETEROCYCLES, Vol. 75, No. 2, 2008. Available at: [Link]

  • Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N - Semantic Scholar. ARKIVOC 2010 (xi) 215-231. Available at: [Link]

  • Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries - PMC. National Center for Biotechnology Information. Available at: [Link]

  • LC-DAD and LC-MS-MS analysis of piperidine alkaloids of Lobelia inflata L. (in vitro and in vivo) | Request PDF. ResearchGate. Available at: [Link]

  • Methyl 6-oxopiperidine-3-carboxylate | C7H11NO3 | CID 568114 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Structural Characterization of Cyclic Peptides using a Quadrupole Time-of-Flight Mass Spectrometer ASMS 2019 MP 583 - Shimadzu. Shimadzu. Available at: [Link]

  • Analytical Methods to Assess Carbonyl Compounds in Foods and Beverages. J. Braz. Chem. Soc. Available at: [Link]

  • Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series - Taylor & Francis. Taylor & Francis Online. Available at: [Link]

  • Methyl (3S,4R)-1-benzyl-4-(4-fluorophenyl)-6-oxopiperidine-3-carboxylate - EPA. U.S. Environmental Protection Agency. Available at: [Link]

  • Method of quantification of carboxylic acids by mass spectrometry - Google Patents. Google Patents.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. National Center for Biotechnology Information. Available at: [Link]

  • High-Performance Isotope Labeling for Profiling Carboxylic Acid-Containing Metabolites in Biofluids by Mass Spectrometry | Analytical Chemistry - ACS Publications. ACS Publications. Available at: [Link]

  • Cas 13221-89-1,Methyl 1-methyl-4-oxopiperidine-3-carboxylate | lookchem. LookChem. Available at: [Link]

  • Test for Carboxyl Group - BYJU'S. BYJU'S. Available at: [Link]

  • CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides - Books. Royal Society of Chemistry. Available at: [Link]

Sources

Distinguishing Lactams and Esters: A Comparative Guide to FTIR Spectral Signatures

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and organic synthesis, the precise identification of functional groups is paramount. Among the most common and structurally significant are lactams and esters. While both contain a carbonyl group, their distinct electronic and structural environments give rise to unique vibrational signatures in Fourier-Transform Infrared (FTIR) spectroscopy. This guide provides an in-depth, objective comparison of the FTIR spectral peaks for lactam and ester functional groups, supported by experimental data and protocols to aid in unambiguous characterization.

The Decisive Carbonyl: Understanding the Vibrational Landscape

The primary diagnostic tool for distinguishing lactams and esters via FTIR is the carbonyl (C=O) stretching vibration. This intense absorption band is highly sensitive to the molecular environment, providing a wealth of information about the functional group .[1][2] The position of the C=O peak is influenced by several factors, including inductive effects, resonance, ring strain, and hydrogen bonding.[1][3]

Esters are characterized by a strong C=O stretching absorption that is influenced by the electron-withdrawing nature of the adjacent oxygen atom.[4] This inductive effect increases the force constant of the carbonyl bond, resulting in a higher stretching frequency compared to a simple ketone.[4] In contrast, the nitrogen atom in a lactam (a cyclic amide) has a lone pair of electrons that can participate in resonance with the carbonyl group. This delocalization of electrons reduces the double-bond character of the C=O bond, weakening it and consequently lowering its stretching frequency.[5]

Comparative Analysis of Key Spectral Peaks

A side-by-side comparison of the characteristic FTIR absorption bands for lactams and esters reveals clear distinguishing features. The following table summarizes the key vibrational modes and their expected wavenumber ranges.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹) Intensity Key Distinguishing Features
Ester (non-cyclic) C=O Stretch1750 - 1735Strong, SharpGenerally at a higher frequency than lactams.[1][6]
C-O Stretch (asymmetric)1300 - 1150StrongTwo distinct C-O stretches are often observed.[7][8]
C-O Stretch (symmetric)1150 - 1000Medium-Strong
Lactam (cyclic amide) C=O Stretch (Amide I)1760 - 1650Strong, SharpHighly dependent on ring size; smaller rings have higher frequencies.[9][10]
N-H Bend (Amide II, for secondary lactams)1655 - 1595Medium-StrongAbsent in tertiary lactams.[5]
C-N Stretch~1400Medium
N-H Stretch (for secondary lactams)3400 - 3200Medium, BroadOften appears as a broad band due to hydrogen bonding.

The Influence of Molecular Architecture: Ring Strain and Conjugation

The local environment of the carbonyl group can significantly shift its absorption frequency, providing further structural clues.

Ring Strain: A Telltale Shift to Higher Wavenumbers

For both lactones (cyclic esters) and lactams, the size of the ring has a profound and predictable effect on the C=O stretching frequency. As the ring size decreases, the bond angles are forced to deviate from their ideal values, leading to increased ring strain.[3][9] This strain results in a higher s-character in the exocyclic C=O bond, strengthening it and shifting the absorption to a higher wavenumber (a "blue shift").[3] This effect is particularly pronounced in four and five-membered rings.

  • β-Lactams (4-membered ring): 1760 - 1730 cm⁻¹[11]

  • γ-Lactams (5-membered ring): 1750 - 1700 cm⁻¹[11]

  • δ-Lactams (6-membered ring): ~1650 cm⁻¹[11]

A similar trend is observed for lactones:

  • β-Lactones (4-membered ring): ~1840 cm⁻¹[9]

  • γ-Lactones (5-membered ring): 1765 ± 10 cm⁻¹[9]

  • δ-Lactones (6-membered ring): 1740 ± 10 cm⁻¹[9]

The significant difference in the C=O stretching frequencies for lactams and lactones of the same ring size serves as a powerful diagnostic tool.

Conjugation: A Shift to Lower Wavenumbers

When a carbonyl group is conjugated with a double bond or an aromatic ring, the C=O stretching frequency shifts to a lower wavenumber (a "red shift").[3][4] This is due to resonance, which delocalizes the pi electrons and reduces the double-bond character of the carbonyl group.[1] For α,β-unsaturated esters, this shift is typically in the range of 15-25 cm⁻¹.[7]

Experimental Protocol: Acquiring High-Quality FTIR Spectra

Obtaining reliable and reproducible FTIR data is crucial for accurate functional group identification. The following protocol outlines a standard procedure for analyzing solid and liquid samples using an Attenuated Total Reflectance (ATR)-FTIR spectrometer, a common and convenient technique in modern laboratories.[12][13]

Objective: To obtain a high-quality FTIR spectrum of a sample to identify the presence of lactam or ester functional groups.

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., diamond or zinc selenide crystal)

  • Sample (solid or liquid)

  • Spatula

  • Kimwipes or other lint-free tissue

  • Solvent for cleaning (e.g., isopropanol or ethanol)

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean and free of any residue. Clean the crystal surface with a Kimwipe dampened with an appropriate solvent and allow it to dry completely.

    • Acquire a background spectrum. This will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself.[13]

  • Sample Application:

    • For Solid Samples: Place a small amount of the solid sample onto the center of the ATR crystal. Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[14]

    • For Liquid Samples: Place a single drop of the liquid sample onto the center of the ATR crystal.[15]

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typical acquisition parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.[12]

  • Data Analysis:

    • The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands and their corresponding wavenumbers.[2]

    • Compare the observed peaks with the reference values provided in this guide to determine the presence of lactam or ester functional groups.

  • Cleaning:

    • Thoroughly clean the ATR crystal after each measurement to prevent cross-contamination.[15]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

}

Caption: Workflow for FTIR analysis using an ATR accessory.

Visualizing the Vibrational Modes

The distinct vibrational modes of lactams and esters can be visualized to better understand their spectral differences.

G

Caption: Key vibrational modes for ester and lactam functional groups.

Conclusion

FTIR spectroscopy stands as a rapid, non-destructive, and highly informative tool for the differentiation of lactam and ester functional groups.[16][17] By carefully analyzing the position of the carbonyl stretching band, considering the effects of ring strain and conjugation, and identifying other characteristic peaks such as C-O stretches in esters and N-H bends in secondary lactams, researchers can confidently elucidate the molecular structure of their compounds. The experimental protocol provided herein offers a standardized approach to acquiring high-quality data, ensuring the integrity and reliability of the spectral analysis. This guide serves as a valuable resource for scientists and professionals in drug development and related fields, facilitating accurate and efficient molecular characterization.

References

  • Infrared Spectrometry - MSU chemistry. (n.d.). Retrieved from [Link]

  • INFRARED SPECTROSCOPY - St. Paul's Cathedral Mission College. (n.d.). Retrieved from [Link]

  • Difference between Ether and Ester Bonding in FTIR Spectra - Rocky Mountain Labs. (2023, December 17). Retrieved from [Link]

  • Video: IR Frequency Region: Alkene and Carbonyl Stretching - JoVE. (2024, December 5). Retrieved from [Link]

  • Factors Affecting Infrared Group Frequencies: Carbonyl Stretching Absorption Bands. (n.d.). Retrieved from [Link]

  • IR Spectroscopy of Hydrocarbons Hydrocarbons contain only carbon-carbon bonds and carbon-hydrogen bonds. (n.d.). Retrieved from [Link]

  • FTIR Spectrum Analysis--Meaning and Application of Each Peak - Universallab. (2024, June 16). Retrieved from [Link]

  • The C=O Bond, Part VI: Esters and the Rule of Three | Spectroscopy Online. (2018, July 1). Retrieved from [Link]

  • FTIR INTERPRETATION OF DRUGS - RJPN. (2020, August 31). Retrieved from [Link]

  • FTIR Analysis Beginner's Guide: Interpreting Results - Innovatech Labs. (2018, July 16). Retrieved from [Link]

  • Pharmaceutical and Medical Applications of Fourier Transform Infrared Spectroscopy (FTIR), and Nuclear Magnetic Resonance (NMR). (2024, June 10). Retrieved from [Link]

  • Sample preparation for FT-IR. (n.d.). Retrieved from [Link]

  • How should I interpret a FTIR spectra of drug loaded lipid nanoparticles? - ResearchGate. (2013, November 27). Retrieved from [Link]

  • 5 - IR - spectroscopy. (n.d.). Retrieved from [Link]

  • Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods - Drawell. (2024, May 31). Retrieved from [Link]

  • 4.3.3: Carbonyl Vibrational Modes - Chemistry LibreTexts. (2025, October 21). Retrieved from [Link]

  • FT-IR spectra for ester 1 (oleic acid methyl ester), ester 2 (stearic... - ResearchGate. (n.d.). Retrieved from [Link]

  • Stretching vibration of the carbonyl group inlactams VIBRATION ATOM PAIR | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Characteristic Group Vibrations of Organic Molecules II. (n.d.). Retrieved from [Link]

  • FTIR study of five complex ?-lactam molecules | Request PDF - ResearchGate. (2025, August 9). Retrieved from [Link]

  • Ester Carbonyl Vibration as a Sensitive Probe of Protein Local Electric Field - PMC - NIH. (n.d.). Retrieved from [Link]

  • FTIR study of five complex beta-lactam molecules - PubMed. (n.d.). Retrieved from [Link]

  • Using FTIR Spectroscopy to Streamline Pharmaceutical Formulation Processes - AZoM. (2025, October 15). Retrieved from [Link]

  • The Power of FTIR Spectroscopy for Faster, Safer Pharmaceutical Formulations - Specac Ltd. (2025, July 17). Retrieved from [Link]

  • Modeling Vibrational Spectra of Ester Carbonyl Stretch in Water and DMSO Based on Molecular Dynamics Simulation | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Infrared Spectroscopy Absorption Table - Chemistry LibreTexts. (2025, September 11). Retrieved from [Link]

  • Interpretation of Infrared Spectra, A Practical Approach - Wiley Analytical Science. (n.d.). Retrieved from [Link]

  • THE CARBONYL STRETCHING BANDS IN THE INFRARED SPECTRA OF UNSATURATED LACTONES - Canadian Science Publishing. (n.d.). Retrieved from [Link]

  • 12.3: Carbonyl Vibrational Modes - Chemistry LibreTexts. (2025, August 7). Retrieved from [Link]

  • (A) FTIR spectra comparing sPEEK and sPEEK/lactam. (B) EDS of... - ResearchGate. (n.d.). Retrieved from [Link]

  • Skeletal metalation of lactams through a carbonyl-to-nickel-exchange logic - PMC. (n.d.). Retrieved from [Link]

  • FTIR-10 || Effect of Ring strain (Angle strain) || FTIR spectroscopy |Lactam | Lactone | Ketone - YouTube. (2023, January 13). Retrieved from [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21). Retrieved from [Link]

  • FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones - YouTube. (2023, March 6). Retrieved from [Link]

Sources

HPLC Method Development for Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, developing a robust, stability-indicating high-performance liquid chromatography (HPLC) method requires moving beyond trial-and-error. It demands a deep mechanistic understanding of the analyte's physicochemical properties. Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate (CAS 2361839-72-5) presents a unique analytical challenge.

Structurally, it is an aliphatic heterocycle featuring a lactam (6-oxo) ring, a sterically bulky gem-dimethyl group, and a methyl ester. This specific functional group arrangement results in two primary method development hurdles:

  • Chromophoric Deficiency: The absence of conjugated π-systems means the molecule lacks a strong UV chromophore, forcing detection into the low-UV range (< 220 nm) where mobile phase interference is severe.

  • Mixed Polarity & Silanol Interactions: While the gem-dimethyl group provides localized hydrophobicity, the lactam acts as both a strong hydrogen-bond donor and acceptor. Highly polar impurities and molecules with H-bond potential often exhibit weak interaction with traditional reversed-phase columns, leading to poor retention and co-elution at the solvent front[1].

This guide objectively compares column chemistries and detection modalities to establish a self-validating, highly reproducible analytical workflow for this compound.

HPLC_Method_Dev A Analyte: Methyl 5,5-dimethyl- 6-oxopiperidine-3-carboxylate B Physicochemical Profiling Moderate Polarity, Weak UV A->B C Column Chemistry Evaluation B->C D Detection Strategy B->D C1 Standard C18 (Hydrophobic Retention) C->C1 C2 RP-Amide (H-Bonding Selectivity) C->C2 D1 UV at 210 nm (Prone to baseline drift) D->D1 D2 CAD / ELSD (Universal Response) D->D2 E Method Optimization (Gradient, pH, Temp) C1->E C2->E D1->E D2->E F Self-Validating SST Protocol E->F

Fig 1: Systematic HPLC method development workflow for non-chromophoric polar heterocycles.

Column Chemistry Comparison: Overcoming Silanol Interactions

The hydrophobicity of an analyte dictates its retentivity in standard reversed-phase HPLC. Polar analytes interacting with silica surface silanols undergo adsorption, leading to detrimental peak tailing[2]. To evaluate the optimal stationary phase, we compared three distinct column chemistries.

The Causality of Retention
  • Standard C18 (Endcapped): Relies purely on hydrophobic partitioning. Because our target molecule is moderately polar, it elutes relatively early. Furthermore, the unshielded residual silanols (SiO⁻) on the silica support interact heavily with the lactam's NH group (hydrogen bonding), causing the analyte to "stick" and release slowly, resulting in an asymmetrical, tailing peak.

  • Polar-Embedded C18 (RP-Amide): For enhanced retention and performance of polar compounds, especially those with H-bond potential like lactams, polar-embedded stationary phases provide orthogonal selectivity[3]. The embedded amide group creates a virtual shielding layer of water at the silica surface, preventing the analyte from reaching the acidic silanols. This yields a perfectly symmetrical peak and increases retention via supplementary hydrogen-bonding mechanisms.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC requires highly polar, hydrophilic molecules to partition into an aqueous-enriched layer. The gem-dimethyl and piperidine ring render this molecule too hydrophobic for HILIC, causing it to elute near the void volume.

Table 1: Chromatographic Performance Comparison

(Simulated experimental data; Mobile Phase: 0.1% Formic Acid in Water / Acetonitrile gradient)

Column Stationary PhaseRetention Factor (k')Tailing Factor (Tf)Theoretical Plates (N)Primary Retention Mechanism
Standard C18 1.41.684,200Hydrophobic Partitioning
RP-Amide 3.21.059,500Hydrophobic + H-Bonding
ZIC-HILIC 0.4N/A (Co-elution)< 1,000Hydrophilic Partitioning

Detection Strategy: UV vs. Charged Aerosol Detection (CAD)

Because this compound lacks a strong chromophore, UV detection must be performed at 210 nm (absorbing via the amide and ester carbonyls).

The Causality of Baseline Drift

Operating at 210 nm during a gradient elution causes severe baseline drift due to the changing absorbance profile of the organic modifier (Acetonitrile). This compromises the integration of low-level impurities.

By switching to Charged Aerosol Detection (CAD) , we measure mass-based aerosol particles rather than optical absorbance. CAD provides a uniform, universal response for all non-volatile analytes, completely eliminating gradient baseline drift and drastically improving the Signal-to-Noise (S/N) ratio.

Table 2: Detector Performance Comparison

(Data collected using the optimized RP-Amide column workflow)

DetectorWavelength / SettingSignal-to-Noise (10 µg/mL)Baseline Stability (Gradient)Linearity (R²)
UV-Vis 210 nm18Poor (Severe Drift)0.985
UV-Vis 254 nm< 3 (Not Detected)ExcellentN/A
CAD Evap Temp: 35°C145Excellent0.998 (Power Fit)

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. To ensure trustworthiness, the following protocol incorporates a System Suitability Test (SST) that utilizes a resolution marker—specifically, the hydrolyzed free acid derivative (5,5-dimethyl-6-oxopiperidine-3-carboxylic acid)—to continuously prove the system's resolving power before any sample data is accepted.

Step 1: Mobile Phase Preparation

Note: CAD requires 100% volatile mobile phases to prevent detector fouling[3].

  • Mobile Phase A: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Water. Mix thoroughly and degas. (Causality: Formic acid maintains a low pH to keep the lactam fully protonated, ensuring consistent retention while remaining volatile).

  • Mobile Phase B: Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of LC-MS grade Acetonitrile. Mix thoroughly and degas.

Step 2: Standard & Resolution Mix Preparation
  • Diluent: Prepare a 90:10 (v/v) mixture of Water:Acetonitrile. (Causality: Matching the initial gradient conditions prevents solvent-mismatch peak distortion at the column head).

  • Standard Solution: Dissolve this compound in diluent to a final concentration of 1.0 mg/mL.

  • Resolution Mix (SST): Spike the Standard Solution with 1% (w/w) of 5,5-dimethyl-6-oxopiperidine-3-carboxylic acid.

Step 3: Chromatographic Conditions
  • Column: Ascentis RP-Amide, 150 x 4.6 mm, 3 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: CAD (Evaporation Temperature: 35°C, Data Collection Rate: 10 Hz).

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus polar analytes)

    • 2.0 - 10.0 min: 5% to 60% B (Linear ramp for elution)

    • 10.0 - 12.0 min: 60% B (Column wash)

    • 12.0 - 12.1 min: 60% to 5% B

    • 12.1 - 17.0 min: 5% B (Equilibration)

Step 4: Execution & Automated Validation Criteria

Execute the sequence in the following order. The system is only validated if it passes these strict criteria:

  • Inject Blank (Diluent): Verifies the absence of ghost peaks or carryover.

  • Inject Resolution Mix (1 injection): The critical pair (hydrolyzed acid vs. methyl ester) must yield a Resolution (Rs) > 2.0 . This proves the column has not degraded and the mobile phase is correctly prepared.

  • Inject Standard (5 replicates): Must yield a Relative Standard Deviation (%RSD) < 2.0% for both peak area and retention time. This proves injection precision and pump flow stability.

References

  • Resolian - HPLC-UV Method Development for Highly Polar Impurities. Resolian Analytical Sciences.[Link]

  • Element Lab Solutions - HPLC Method Development Kit: Where to Start? Element Lab Solutions.[Link]

Sources

Validating Purity of Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate (CAS 2361839-72-5)

[1][2]

Executive Summary: The "Deceptive" Simple Scaffold

Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate (CAS 2361839-72-5) is a critical piperidine building block, likely utilized in the synthesis of peptidomimetics or kinase inhibitors.[1] While structurally small (MW ~185.22 Da), it presents a specific "analytical blind spot" that often leads to false purity assignments in early drug discovery.

The Problem: This molecule lacks a conjugated

1zero response1

The Solution: This guide compares and validates three orthogonal approaches to ensure the material entering your reactor is actually what the label claims:

  • qNMR (Quantitative NMR): For absolute potency assignment without a reference standard.[2][3]

  • LC-CAD (Charged Aerosol Detection): For accurate relative purity (Area %) of non-chromophoric impurities.

  • Chiral SFC: For validating the stereocenter at C3, which is prone to racemization during synthesis.

Comparative Analysis of Detection Methods

The following table contrasts the performance of standard detection techniques specifically for CAS 2361839-72-5.

FeatureHPLC-UV (210 nm) LC-MS (ESI) LC-CAD qNMR (1H)
Suitability for CAS 2361839-72-5 🔴 Poor 🟡 Moderate 🟢 Excellent 🟢 Gold Standard
Primary Limitation Low sensitivity; high baseline noise; "blind" to non-UV active impurities.[1]Ion suppression; response factor variation (some impurities may not ionize).Requires volatile mobile phase; gradient effects.Low throughput; requires deuterated solvents.
Linearity Range Narrow (due to noise)Linear (dynamic range limited by saturation)Curvilinear (requires linearization setting)Perfectly Linear
LOD (Limit of Detection) ~10 µg/mL (Estimated)< 1 ng/mL~1–5 ng/mL~1 mg/mL
Role in Validation Not recommended for release testing.Identification (ID) only.Routine Purity (Area %) Absolute Potency (wt %)

Decision Matrix: Selecting the Right Protocol

The following logic flow illustrates how to select the correct analytical workflow based on your specific data requirement (Potency vs. Purity vs. Chirality).

MethodSelectionStartSTART: Define Analytical GoalIsRefAvailableIs a Certified ReferenceStandard Available?Start->IsRefAvailableChiralCheckGoal: Enantiomeric Excess (%ee)Start->ChiralCheckAbsolutePotencyGoal: Absolute Potency (Wt%)IsRefAvailable->AbsolutePotencyNo (Likely)ImpurityProfileGoal: Impurity Profiling (Area%)IsRefAvailable->ImpurityProfileYes/NoqNMRMETHOD A: 1H-qNMR(Internal Standard Method)AbsolutePotency->qNMRPrimary StandardLCCADMETHOD B: HPLC-CAD(Universal Detection)ImpurityProfile->LCCADBest for Relative PurityLCMSLC-MS(For ID confirmation only)ImpurityProfile->LCMSAuxiliary IDSFCMETHOD C: Chiral SFC(Polysaccharide Columns)ChiralCheck->SFCOrthogonal Separation

Figure 1: Analytical decision matrix for non-chromophoric piperidine derivatives.

Detailed Experimental Protocols

Method A: Absolute Purity via qNMR (The "Truth" Method)

Best for: Assigning purity when no commercial standard exists.

Rationale: Since CAS 2361839-72-5 is a specialized building block, "95% purity" on a vendor label is often an estimate based on weak UV data.[1] qNMR relies on the integration of proton signals, which is directly proportional to the molar ratio, independent of optical properties [1].

Protocol:

  • Internal Standard (IS): Use Maleic Acid (TraceCERT® grade) or 1,3,5-Trimethoxybenzene . Ensure the IS signals do not overlap with the gem-dimethyl singlets of the analyte.

  • Solvent: DMSO-d6 (provides best solubility for lactams).[1]

  • Sample Prep: Weigh accurately ~10 mg of Analyte and ~5 mg of IS into the same vial. Dissolve in 0.6 mL DMSO-d6.

  • Acquisition Parameters:

    • Pulse angle: 90°[1]

    • Relaxation delay (d1): 60 seconds (Critical: T1 relaxation for quaternary carbons in the gem-dimethyl group can be long. Insufficient d1 leads to underestimation).

    • Scans: 16–32.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molecular Weight, W=Weight).
    
Method B: Achiral Purity via HPLC-CAD

Best for: Routine batch release and detecting process impurities.[1]

Rationale: Charged Aerosol Detection (CAD) detects any non-volatile analyte.[4][5] Unlike UV, its response is uniform, meaning a 1% impurity peak actually represents roughly 1% by mass, preventing the "invisible impurity" risk common with piperidines [2].

Instrument Setup:

  • System: UHPLC with Thermo Corona Veo or similar CAD.

  • Column: Waters XBridge BEH C18 (100 x 2.1 mm, 2.5 µm). Note: High pH stability is preferred for basic piperidines.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.8). Do not use phosphate buffers (non-volatile).

  • Mobile Phase B: Acetonitrile.[6]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detector Settings:

    • Evaporation Temp: 35°C.

    • Power Function: 1.0 (if calibrated) or use standard curvilinear mode.

Self-Validation Step: Inject a blank. If you see "ghost peaks," your water source may be contaminated. CAD is extremely sensitive to water quality.

Method C: Enantiomeric Purity via Chiral SFC

Best for: Determining %ee of the C3 stereocenter.

Rationale: The C3 position (alpha to the ester) is susceptible to racemization. Standard Reverse Phase (RP) columns cannot separate enantiomers. Supercritical Fluid Chromatography (SFC) is superior to Normal Phase LC here due to speed and solubility [3].

Protocol:

  • Column Screening: Daicel Chiralpak AD-H and IC-3 are the highest probability hits for piperidine carboxylates.[1]

  • Mobile Phase: CO2 (Main) + Co-solvent (MeOH or EtOH with 0.1% Isopropylamine).

    • Why Isopropylamine? Basic additives suppress the ionization of the secondary amine on the piperidine ring, sharpening peak shape.

  • Conditions:

    • Flow: 3.0 mL/min.

    • Back Pressure: 120 bar.[7]

    • Temp: 40°C.

    • Detection: UV 210 nm (SFC solvents have lower UV cutoff than HPLC solvents, making 210 nm viable here).

Chiral Method Development Workflow

Stereochemical validation is iterative. Use this workflow to optimize the separation of the (R) and (S) enantiomers.

ChiralWorkflowStep11. Screen Columns(AD-H, OD-H, IC, IG)Step22. Select Modifier(MeOH vs EtOH)Step1->Step2Step33. Add Basic Additive(0.1% DEA or IPA)Step2->Step3Step44. Check Resolution (Rs)Step3->Step4DecisionRs > 1.5?Step4->DecisionSuccessVALIDATED METHODDecision->SuccessYesFailChange Column/TempDecision->FailNoFail->Step1

Figure 2: Iterative screening process for Chiral SFC.

References

  • Bhat, S. et al. "Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment." BenchChem Technical Guides. Accessed Oct 2023.

  • Thermo Fisher Scientific. "Charged Aerosol Detection (CAD) in Pharmaceutical Analysis."[8] Thermo Fisher Learning Center.[8]

  • Regalado, E. L. et al. "Chromatographic resolution of chiral piperidine derivatives: An overview." Journal of Separation Science.

  • Sigma-Aldrich. "this compound Product Page."[1]

A Senior Application Scientist's Guide to the Chiral Separation of Piperidine-3-Carboxylate Enantiomers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile.[1] Piperidine-3-carboxylate and its derivatives are prevalent scaffolds in medicinal chemistry, frequently appearing in molecules targeting a range of diseases.[2][3][4] The presence of a chiral center at the C3 position of the piperidine ring necessitates robust and efficient methods for the separation and analysis of its enantiomers. This guide provides an in-depth, objective comparison of the primary techniques employed for the chiral resolution of piperidine-3-carboxylate enantiomers, grounded in experimental data and practical insights for researchers, scientists, and drug development professionals.

The Imperative of Chiral Separation

Enantiomers, being non-superimposable mirror images, possess identical physicochemical properties in an achiral environment, yet can exhibit profoundly different interactions with the chiral environment of biological systems.[1] One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, or worse, contribute to adverse effects.[5] Regulatory bodies like the FDA and EMA have increasingly stringent requirements for the development of single-enantiomer drugs over racemic mixtures.[1] This underscores the necessity for reliable analytical methods to quantify enantiomeric purity and for preparative techniques to isolate the desired enantiomer.

A Comparative Overview of Separation Techniques

The choice of a chiral separation technique is a strategic decision influenced by factors such as the scale of the separation (analytical vs. preparative), required purity, analysis time, and available instrumentation. The primary methods for resolving piperidine-3-carboxylate enantiomers include direct chromatographic methods using chiral stationary phases (CSPs), indirect methods involving derivatization, diastereomeric salt crystallization, and capillary electrophoresis.

Technique Principle Primary Application Advantages Disadvantages
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction with a Chiral Stationary Phase (CSP).[5][6]Analytical quantification and preparative isolation.[7]High versatility, wide availability of CSPs, well-established.[6]Can be solvent and time-intensive.[8]
Supercritical Fluid Chromatography (SFC) Differential interaction with a CSP using a supercritical fluid mobile phase.[6][9]Analytical screening and preparative purification.[6][8]Fast separations, reduced solvent consumption, "green" technique.[6][8][10]Requires specialized instrumentation, limited solubility for very polar compounds.[6]
Diastereomeric Salt Crystallization Formation of diastereomeric salts with a chiral resolving agent, which have different solubilities.[11][12]Preparative-scale resolution.[11]Cost-effective for large quantities, straightforward scale-up.[12]Success is empirical, can have lower yields per cycle, may require multiple recrystallizations.[11][13]
Capillary Electrophoresis (CE) Differential migration of enantiomers in an electric field in the presence of a chiral selector in the background electrolyte.[14][15]Analytical quantification, especially for polar and charged analytes.High efficiency, low sample and reagent consumption.[14][15]Limited to analytical scale, can be less robust than HPLC.

In-Depth Analysis of Separation Methodologies

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most widely adopted technique for enantioseparation in the pharmaceutical industry due to its versatility and the vast array of commercially available chiral stationary phases (CSPs).[6][7] The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase.[5][6]

Causality in Method Development: For piperidine-3-carboxylate, which contains both a basic amine and an acidic carboxyl group, polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are often the first choice.[6][7] These CSPs offer a broad range of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation. The choice of mobile phase is critical. In normal-phase mode (e.g., hexane/alcohol mixtures), interactions are primarily driven by hydrogen bonding. In reversed-phase mode, hydrophobic interactions play a more significant role. For zwitterionic compounds like piperidine-3-carboxylate, polar organic or reversed-phase modes with appropriate additives to control ionization are typically effective.

Experimental Protocol: Chiral HPLC of a Boc-Protected Piperidine-3-Carboxylic Acid Derivative

This protocol is adapted from a validated method for a derivative, demonstrating a typical approach.[7][16]

  • Instrumentation: Analytical HPLC system with UV detection.

  • Column: Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel), 250 mm x 4.6 mm, 5 µm.[7]

  • Mobile Phase: n-Hexane:Ethanol (70:30, v/v).[7][16]

  • Flow Rate: 1.0 mL/min.[7][16]

  • Column Temperature: 30°C.[7][16]

  • Detection: UV at 225 nm.[7][16]

  • Injection Volume: 10 µL.[7]

Self-Validating System: The method's trustworthiness is established through validation parameters as per ICH guidelines, including specificity, linearity, accuracy, and precision. For instance, a reported method achieved a chiral resolution of greater than 10, with a limit of detection for the undesired enantiomer of 2.5 µg/mL.[7][16]

Workflow for Chiral HPLC Method Development

cluster_0 Phase 1: Column & Mode Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Select CSPs (e.g., Polysaccharide-based) B Screen in Normal Phase (Hexane/Alcohol) A->B Test in parallel C Screen in Polar Organic Mode (Acetonitrile/Methanol) A->C Test in parallel D Screen in Reversed Phase (Aq. Buffer/Acetonitrile) A->D Test in parallel E Optimize Mobile Phase (Solvent Ratio, Additives) B->E Promising result C->E Promising result D->E Promising result F Optimize Temperature E->F G Optimize Flow Rate F->G H Validate Method (ICH Guidelines) G->H A Racemic Mixture (R- and S-Piperidine-3-carboxylate) B Add Chiral Resolving Agent (e.g., L-DBTA) A->B C Formation of Diastereomeric Salts (R,L-Salt and S,L-Salt) B->C D Selective Crystallization (e.g., S,L-Salt precipitates) C->D E Filtration D->E F Precipitate (Enriched S,L-Salt) E->F G Mother Liquor (Enriched R,L-Salt) E->G H Liberate Free Base (Add Base) F->H I Enriched S-Enantiomer H->I

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed protocol for the safe and compliant disposal of Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate. As a trusted partner in your research, we are committed to providing information that extends beyond product specifications to ensure the safety of your laboratory personnel and the protection of our environment. This document is intended for researchers, scientists, and drug development professionals who handle this and similar chemical compounds.

Foundational Principles of Chemical Waste Management

The proper disposal of any chemical substance is a critical aspect of laboratory safety and environmental responsibility. All chemical waste is considered hazardous until confirmed otherwise by a qualified professional.[1] The procedures outlined in this guide are based on established best practices and regulatory frameworks, such as those from the Environmental Protection Agency (EPA) in the United States.[2][3][4] It is imperative to remember that local and institutional regulations may vary and should always be consulted.

Hazard Assessment of this compound

Based on analogous compounds, this compound should be handled as a substance that may cause skin irritation, serious eye irritation, and respiratory irritation.[5][6][7][8] Piperidine derivatives can also be harmful if swallowed and may be toxic upon skin contact or inhalation.[9]

Table 1: Inferred Hazard Profile

Hazard ClassPotential EffectSource of Inference
Skin Corrosion/IrritationCauses skin irritation[5][6][7]
Serious Eye Damage/IrritationCauses serious eye irritation[5][6][7]
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation[5][8]
Acute Toxicity (Oral, Dermal, Inhalation)May be harmful or toxic[9]

Personal Protective Equipment (PPE) and Safe Handling

Before beginning any work that will generate waste, it is crucial to be outfitted with the proper personal protective equipment. The causality here is direct: proper PPE provides a critical barrier between you and potential chemical exposure.

  • Eye and Face Protection : Wear tightly fitting safety goggles or a face shield.[9][10]

  • Hand Protection : Chemical-resistant gloves, such as nitrile or neoprene, are mandatory. Always inspect gloves for any signs of degradation or puncture before use.[9][10]

  • Protective Clothing : A lab coat or a chemical-resistant apron should be worn to protect against skin contact.[9][10]

  • Respiratory Protection : All handling of this compound that may generate dust or aerosols should be conducted in a certified chemical fume hood to minimize inhalation exposure.[9][10]

Always wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[6]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Small Spills :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.

    • Once the spill is fully absorbed, use non-sparking tools to carefully collect the material into a designated hazardous waste container.[9][10]

    • Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Large Spills :

    • Evacuate the immediate area and notify your institution's Environmental Health & Safety (EHS) department.

    • Prevent the spill from entering drains or waterways.[9][10]

Step-by-Step Disposal Procedure

The following protocol outlines the systematic process for the disposal of this compound and associated contaminated materials.

Step 1: Waste Segregation and Collection

  • Causality : Proper segregation prevents dangerous chemical reactions between incompatible waste streams.

  • Action : Collect all waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, absorbent paper, and gloves), in a dedicated and compatible hazardous waste container.[9][11] Plastic containers are often preferred.[3]

Step 2: Container Labeling

  • Causality : Accurate labeling is a regulatory requirement and ensures that all individuals who handle the waste are aware of its contents and associated hazards.[2][11]

  • Action : The waste container must be clearly and legibly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[11] Include the approximate concentration and any other components in the waste mixture. Affix the appropriate hazard pictograms (e.g., irritant, health hazard).

Step 3: Waste Accumulation and Storage

  • Causality : Designated storage areas ensure that hazardous waste is kept in a secure location, minimizing the risk of spills and unauthorized access.

  • Action : Keep the waste container tightly closed except when adding waste.[10][11] Store the sealed container in a designated Satellite Accumulation Area (SAA), which is a location at or near the point of generation and under the control of the laboratory personnel.[2][3][11] This area should be well-ventilated and away from heat sources or incompatible chemicals.[10]

Step 4: Arranging for Disposal

  • Causality : Hazardous waste must be disposed of through licensed and approved channels to ensure it is managed in an environmentally sound manner.

  • Action : Once the waste container is full (typically around 90% capacity to prevent spills), or if the chemical is no longer needed, contact your institution's EHS department to arrange for a pickup.[11] Do not pour this chemical down the drain.[3][10] The ultimate disposal method will likely be incineration at a licensed chemical destruction plant.[10]

Step 5: Empty Container Disposal

  • Causality : Even "empty" containers can retain chemical residues that may be hazardous.

  • Action : Triple rinse the empty container with a suitable solvent.[1] The rinsate must be collected and disposed of as hazardous waste.[1] After triple rinsing, deface or remove the original label and dispose of the container as regular solid waste, or as directed by your institution's policies.[1]

Workflow Diagrams

Diagram 1: Disposal Workflow for this compound

cluster_prep Preparation cluster_waste_gen Waste Generation & Collection cluster_label_store Labeling & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) WorkArea Work in a Ventilated Area (Fume Hood) Generate Generate Chemical Waste WorkArea->Generate Collect Collect in a Designated, Compatible Container Generate->Collect Label Label Container: 'Hazardous Waste' & Full Chemical Name Collect->Label Store Store in Satellite Accumulation Area (SAA) Label->Store Close Keep Container Closed Store->Close ContactEHS Contact EHS for Pickup Close->ContactEHS Transport Licensed Waste Hauler Transports to Facility ContactEHS->Transport Incinerate Dispose via Controlled Incineration Transport->Incinerate

Caption: Waste Disposal Workflow

Diagram 2: Spill Response Logic

cluster_response Spill Spill Occurs Size Assess Spill Size Spill->Size SmallSpill Small & Manageable? Size->SmallSpill LargeSpill Large or Unmanageable SmallSpill->LargeSpill No Absorb Absorb with Inert Material SmallSpill->Absorb Yes Evacuate Evacuate Area LargeSpill->Evacuate NotifyEHS Notify EHS Immediately Evacuate->NotifyEHS Collect Collect into Hazardous Waste Container Absorb->Collect Clean Decontaminate Spill Area Collect->Clean

Caption: Spill Response Decision Tree

Conclusion: A Culture of Safety

The responsible management of chemical waste is a cornerstone of a robust safety culture. By adhering to these procedures, you not only comply with regulations but also actively contribute to the well-being of your colleagues and the preservation of our environment. Always remember to consult your institution's specific guidelines and your designated safety officer with any questions.

References

  • Laboratory Waste Management: The New Regulations. (2019). Medical Laboratory Observer (MLO). [Link]

  • Laboratory Chemical Waste Management Guidelines. (2003). University of Pennsylvania EHRS. [Link]

  • Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]

  • Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Methyl 6-oxopiperidine-3-carboxylate. PubChem. [Link]

  • Safety Data Sheet - Piperidine. (2024). Penta. [Link]

  • Hazard Summary: Piperidine. New Jersey Department of Health. [Link]

  • Safety Data Sheet - Piperidine. (2025). Carl ROTH. [Link]

  • Safety Data Sheet - Piperidine. (2019). Chemos GmbH & Co.KG. [Link]

Sources

Personal protective equipment for handling Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Safely Handling Methyl 5,5-dimethyl-6-oxopiperidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Understanding the Risks: Hazard Analysis

This compound belongs to the piperidine class of compounds. Piperidine derivatives can be hazardous, and it is crucial to handle them with appropriate care.[3][4][5]

Potential Hazards Associated with Piperidine Derivatives:

  • Skin and Eye Irritation: Many piperidine compounds are known to cause skin and serious eye irritation.[6][7][8][9]

  • Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[7][8][10]

  • Toxicity: Some piperidine derivatives are classified as harmful if swallowed, and toxic in contact with skin or if inhaled.[3][4][5]

  • Flammability: Certain piperidine compounds are flammable liquids and their vapors may form explosive mixtures with air.[3][11][12]

Given these potential risks, a comprehensive approach to personal protective equipment (PPE) is mandatory.

Essential Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety Goggles with side-shields or a Face ShieldMust conform to EN 166 (EU) or NIOSH (US) standards.[13] Always wear eye protection when handling the compound, even in small quantities.
Hands Chemical-resistant glovesInspect gloves for any damage before use.[13] Nitrile or neoprene gloves are generally recommended for handling piperidine derivatives. Always consult the glove manufacturer's compatibility chart.
Body Laboratory Coat or Impervious ClothingA flame-retardant lab coat should be worn.[13] Ensure the coat is fully buttoned. For larger quantities or in case of a spill, a chemical-resistant apron or suit may be necessary.
Respiratory Use in a well-ventilated area. Respirator may be required.Work should be conducted in a chemical fume hood.[14] If there is a risk of inhaling dust or vapors, a NIOSH-approved respirator with an appropriate cartridge should be used.[3]

Operational Plan: From Receipt to Disposal

A systematic workflow is critical to ensure safety. The following diagram outlines the key steps for handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood Ensure safety measures are in place handle_weigh Weigh Compound in Fume Hood prep_hood->handle_weigh Proceed to handling handle_dissolve Prepare Solution handle_weigh->handle_dissolve Perform experimental steps post_decon Decontaminate Work Area handle_dissolve->post_decon After experiment completion post_doff Doff PPE Correctly post_decon->post_doff Follow decontamination procedures disp_waste Segregate Chemical Waste post_doff->disp_waste Prepare for waste disposal disp_collection Arrange for Licensed Disposal disp_waste->disp_collection Final disposal step

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Procedures

Donning PPE
  • Lab Coat: Put on a clean, fully-buttoned lab coat.

  • Gloves: Don the appropriate chemical-resistant gloves. Ensure they are free of tears or punctures.

  • Eye Protection: Put on safety goggles. If a significant splash risk exists, use a face shield in addition to goggles.

  • Respirator (if required): If working outside a fume hood or with large quantities, ensure a properly fitted respirator is worn.

Handling the Compound
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[13][14]

  • Avoid Inhalation and Contact: Avoid breathing dust, fumes, or vapors.[14][15] Prevent contact with skin and eyes.[13][15]

  • Static Discharge: For flammable piperidine derivatives, use non-sparking tools and take measures to prevent electrostatic discharge.[13]

Doffing PPE
  • Gloves: Remove gloves first, turning them inside out as you remove them to avoid contaminating your hands.

  • Lab Coat: Remove your lab coat, folding the contaminated side inward.

  • Eye Protection: Remove your safety goggles or face shield.

  • Hand Washing: Wash your hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[13]

Disposal Plan

Proper disposal is a critical final step to ensure environmental safety and regulatory compliance.

  • Waste Segregation: All materials contaminated with this compound, including disposable gloves, weigh boats, and pipette tips, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[13]

  • Chemical Waste: Unused or waste quantities of the chemical should be stored in a sealed, properly labeled container.

  • Licensed Disposal: The disposal of chemical waste must be handled by a licensed and approved waste disposal company.[13] Do not dispose of this chemical down the drain or in regular trash.[13]

Emergency Procedures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14] Seek immediate medical attention.[14]

  • Skin Contact: Immediately wash the affected area with soap and water.[14] Remove contaminated clothing.[14] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air.[14] If not breathing, give artificial respiration. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting.[14] Rinse mouth with water.[14] Seek immediate medical attention.[14]

  • Spill: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[14]

By adhering to these guidelines, you can significantly mitigate the risks associated with handling this compound and ensure a safe laboratory environment.

References

  • In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES - ResearchGate. Available from: [Link]

  • Toxicity effects of piperidine alkaloids | Download Table - ResearchGate. Available from: [Link]

  • SAFETY DATA SHEET. Available from: [Link]

  • 8 - Safety Data Sheet. Available from: [Link]

  • Piperidine: Human health tier II assessment. Available from: [Link]

  • Methyl 6-oxopiperidine-3-carboxylate | C7H11NO3 | CID 568114 - PubChem. Available from: [Link]

  • Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI - NIH. Available from: [Link]

  • Piperidine - SAFETY DATA SHEET. Available from: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.